molecular formula C12H13N3 B1366757 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 87642-29-3

3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1366757
CAS No.: 87642-29-3
M. Wt: 199.25 g/mol
InChI Key: TZFHJMGEXWVRKQ-UHFFFAOYSA-N
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Description

3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-9(5-3-1)12-10-8-13-7-6-11(10)14-15-12/h1-5,13H,6-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFHJMGEXWVRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424686
Record name 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87642-29-3
Record name 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine from Piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, piperidin-4-one. This document details the strategic considerations, underlying reaction mechanisms, a step-by-step experimental protocol, and critical process optimization insights. It is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a blend of theoretical principles and practical, field-proven methodologies.

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Core

The pyrazolo[4,3-c]pyridine ring system is a privileged scaffold in modern medicinal chemistry. Its rigid, bicyclic structure and rich electronic properties make it an ideal framework for designing potent and selective inhibitors of various biological targets. Derivatives of this core have demonstrated significant therapeutic potential, including roles as c-Met kinase inhibitors for cancer therapy and as novel inhibitors of Mycobacterium tuberculosis pantothenate synthetase.[1][2] The title compound, this compound, serves as a crucial building block for the development of these next-generation therapeutics.

The synthetic route detailed herein begins with piperidin-4-one, a versatile and commercially available starting material.[3][4][5] The strategy hinges on a classical condensation and cyclization sequence, analogous to the celebrated Fischer indole synthesis, to construct the fused pyrazole ring.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic approach to the target molecule reveals a logical and efficient synthetic pathway. The core pyrazolo[4,3-c]pyridine structure can be disconnected at the pyrazole ring, breaking the C-N and N-N bonds. This disconnection leads back to two primary building blocks: a piperidin-4-one derivative and phenylhydrazine.

This analysis highlights a critical strategic decision: the management of the reactive secondary amine of the piperidine ring. To prevent unwanted side reactions, such as bis-condensation or interference with the cyclization catalyst, the piperidine nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the reaction conditions and its straightforward removal under acidic conditions.[1]

Thus, the forward synthesis is designed as a three-stage process:

  • N-Protection : Introduction of a Boc group onto the piperidin-4-one nitrogen.

  • Condensation & Cyclization : Reaction of N-Boc-4-piperidone with phenylhydrazine to form the pyrazole ring.

  • N-Deprotection : Removal of the Boc group to yield the final target compound.

Core Synthesis: A Mechanistic Perspective

The key transformation in this synthesis is the acid-catalyzed reaction between N-Boc-4-piperidone and phenylhydrazine. This reaction is mechanistically analogous to the Fischer indole synthesis.[6] The process can be understood through the following key steps:

  • Phenylhydrazone Formation : The reaction initiates with the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the carbonyl carbon of N-Boc-4-piperidone, followed by dehydration to form the N-Boc-4-piperidone phenylhydrazone intermediate.

  • Tautomerization : The phenylhydrazone undergoes tautomerization to its more reactive enamine (or 'ene-hydrazine') form. This step is crucial as it positions the atoms for the subsequent sigmatropic rearrangement.

  • [7][7]-Sigmatropic Rearrangement : Under acidic conditions, the enamine is protonated, facilitating a[7][7]-sigmatropic rearrangement (an electrocyclic reaction similar to a Claisen or Cope rearrangement). This key step breaks the N-N bond and forms a new C-C bond, leading to a di-imine intermediate.

  • Cyclization & Aromatization : The di-imine intermediate undergoes an intramolecular nucleophilic attack by one of the ring nitrogens onto the other imine carbon. This cyclization, followed by the elimination of ammonia (NH₃) and a final proton transfer, results in the formation of the aromatic pyrazole ring, yielding the protected pyrazolopyridine core.

G cluster_0 Step 1: Phenylhydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3:[7][7]-Sigmatropic Rearrangement cluster_3 Step 4: Cyclization & Aromatization A N-Boc-4-piperidone C N-Boc-4-piperidone Phenylhydrazone A->C + PhNHNH₂ - H₂O B Phenylhydrazine D Ene-hydrazine Tautomer C->D E Di-imine Intermediate D->E Acid Catalyst (H⁺) F Cyclized Intermediate E->F Intramolecular Attack G Protected Pyrazolopyridine F->G - NH₃ - H⁺

Detailed Experimental Protocols

This section provides a detailed, three-part workflow for the synthesis. Safety glasses, lab coats, and gloves are mandatory. All operations involving volatile solvents or reagents should be performed in a well-ventilated fume hood.

Part 1: N-Boc Protection of Piperidin-4-one

Rationale: This step protects the piperidine nitrogen to ensure it does not participate in side reactions during the subsequent condensation and cyclization steps.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add piperidin-4-one hydrochloride (1.0 eq.).

  • Dissolution: Dissolve the starting material in a suitable solvent such as a 1:1 mixture of dichloromethane (DCM) and water.

  • Basification: Cool the mixture to 0 °C in an ice bath. Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA, 2.5 eq.), portion-wise to neutralize the hydrochloride salt and act as a base for the reaction.[1]

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq.) dissolved in DCM dropwise to the stirring solution.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone, typically as a white solid or oil.[8]

Part 2: Synthesis of tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Rationale: This is the core reaction, forming the fused pyrazole ring through an acid-catalyzed condensation and cyclization cascade.

Methodology:

  • Setup: In a round-bottom flask fitted with a reflux condenser, dissolve N-Boc-4-piperidone (1.0 eq.) and phenylhydrazine (1.1 eq.) in a suitable solvent like ethanol or toluene.[9][10]

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid, such as glacial acetic acid or p-toluenesulfonic acid (p-TSA).

  • Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-12 hours.

  • Monitoring: Monitor the formation of the product by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the pure N-Boc protected pyrazolopyridine.

Part 3: N-Boc Deprotection

Rationale: The final step removes the Boc protecting group to yield the target secondary amine, this compound.

Methodology:

  • Setup: Dissolve the purified N-Boc protected pyrazolopyridine (1.0 eq.) in a suitable solvent such as 1,4-dioxane or DCM in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C. Add a strong acid. A common and effective choice is a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane (5-10 eq.).[7][11] Alternatively, trifluoroacetic acid (TFA) in DCM can be used.[12]

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the deprotection by TLC, observing the disappearance of the starting material spot and the appearance of a more polar product spot.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Isolation: The product is typically obtained as its hydrochloride salt. To obtain the free base, the residue can be dissolved in water, basified with a base like 1M NaOH or saturated NaHCO₃, and then extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are then dried and concentrated to yield the final product.

G start Start: Piperidin-4-one step1 Part 1: N-Protection Reagents: Boc₂O, TEA Solvent: DCM start->step1 intermediate1 Intermediate: N-Boc-4-piperidone step1->intermediate1 step2 Part 2: Condensation/Cyclization Reagents: PhNHNH₂, Acetic Acid Solvent: Ethanol, Reflux intermediate1->step2 intermediate2 Intermediate: N-Boc Protected Product step2->intermediate2 step3 Part 3: N-Deprotection Reagents: 4M HCl in Dioxane Solvent: Dioxane intermediate2->step3 end_product Final Product: 3-Phenyl-4,5,6,7-tetrahydro- 1H-pyrazolo[4,3-c]pyridine step3->end_product

Quantitative Data & Characterization

The following table summarizes typical reaction parameters and expected characterization data for the key intermediates and the final product, based on analogous syntheses reported in the literature.[9] Actual results may vary based on specific experimental conditions.

Compound NameMolecular FormulaMol. Weight ( g/mol )Typical Yield (%)Expected ¹H NMR signals (CDCl₃, δ ppm)
N-Boc-4-piperidoneC₁₀H₁₇NO₃200.25>90~3.6 (t, 4H, piperidine CH₂ adjacent to N), ~2.4 (t, 4H, piperidine CH₂ adjacent to C=O), 1.48 (s, 9H, Boc CH₃)
tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylateC₁₇H₂₁N₃O₂315.3760-80~7.2-7.8 (m, 5H, Ar-H), ~4.6 (s, 2H, pyridine CH₂), ~3.7 (t, 2H, pyridine CH₂), ~2.8 (t, 2H, pyridine CH₂), 1.5 (s, 9H, Boc CH₃)
This compoundC₁₂H₁₃N₃200.26>85~9.5-10.5 (br s, 1H, pyrazole N-H), ~7.2-7.8 (m, 5H, Ar-H), ~4.1 (s, 2H, pyridine CH₂), ~3.2 (t, 2H, pyridine CH₂), ~3.0 (t, 2H, pyridine CH₂), ~2.0 (br s, 1H, piperidine N-H). Note: The product is often isolated as an HCl salt, which will alter chemical shifts and the appearance of N-H protons.

Field Insights: Troubleshooting and Optimization

  • Incomplete N-Protection: If TLC analysis shows remaining starting material in Part 1, consider increasing the equivalents of Boc₂O to 1.3 or extending the reaction time. Ensure the base used is sufficient to neutralize the starting material salt and the acid generated.[1]

  • Low Yield in Cyclization: The efficiency of the cyclization (Part 2) is highly dependent on the acid catalyst and temperature. If yields are low, consider screening other Brønsted or Lewis acid catalysts (e.g., ZnCl₂, H₂SO₄).[13] Ensure the reaction is heated sufficiently to drive the dehydration and cyclization steps to completion.

  • Regioisomer Formation: While the reaction with piperidin-4-one is symmetrical, using substituted piperidones could lead to regioisomers. Careful analysis of the product mixture by NMR (specifically using NOE experiments) would be required to determine the regioselectivity.

  • Difficult Deprotection: If the Boc group is resistant to cleavage (Part 3), particularly with sensitive substrates, using a stronger acid system or slightly elevated temperatures may be necessary. However, harsh conditions can lead to degradation. Thermal deprotection is another, though less common, alternative.[14]

Safety and Handling

  • Phenylhydrazine: Phenylhydrazine is toxic, a suspected carcinogen, and readily absorbed through the skin. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including double gloves.

  • Strong Acids: Reagents like HCl in dioxane and TFA are highly corrosive. Handle with extreme care, ensuring adequate ventilation and appropriate PPE.

  • Solvents: Dichloromethane is a suspected carcinogen. Use in a well-ventilated area. Ethers like 1,4-dioxane can form explosive peroxides; use fresh, stabilized solvents.

Conclusion

The synthesis of this compound from piperidin-4-one is a robust and efficient process that provides access to a highly valuable scaffold for drug discovery. The strategy leverages a protective group strategy and a classical Fischer-type cyclization. By understanding the underlying mechanisms and paying close attention to reaction conditions, researchers can reliably produce this key building block for the development of innovative therapeutics.

References

  • Development of this compound derivatives as novel Mycobacterium tuberculosis pantothen
  • Technical Support Center: Synthesis of N-Boc-Piperidine Deriv
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2024-02-27).
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Fischer indole synthesis. Wikipedia.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. (2023-01-16).
  • Synthesis of N-Boc 4-piperidone. ChemicalBook. (2022-05-17).
  • Deprotection of N-Boc Groups under Continuous-Flow High-Temper
  • Application Note – N-Boc deprotection. Sigma-Aldrich.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC.
  • Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid c
  • 3-Phenylpyrazolo(4,3-c)
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. (2021-10-30).
  • Piperidin-4-one: the potential pharmacophore. PubMed.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
  • Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. PubMed. (2017-09-29).

Sources

The Synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrazolo[4,3-c]pyridine Scaffold

The 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of a versatile class of compounds with a broad spectrum of biological activities.[1] Its rigid, fused heterocyclic structure provides a unique three-dimensional arrangement for substituent presentation, enabling precise interactions with various biological targets. This has led to the exploration of its derivatives as potent inhibitors of enzymes implicated in a range of diseases, from infectious agents to cancer.

Notably, derivatives of this scaffold have demonstrated significant activity as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, a crucial enzyme in the biosynthesis of coenzyme A in the causative agent of tuberculosis.[2] Furthermore, certain analogs have been identified as potent c-Met kinase inhibitors, a receptor tyrosine kinase whose dysregulation is a hallmark of many cancers.[3] The therapeutic potential of this scaffold also extends to the inhibition of phosphodiesterases, highlighting its relevance in inflammatory and neurological disorders. The structural similarity of the pyrazolopyridine system to purines allows these compounds to act as antagonists in various biological processes, further broadening their therapeutic applicability.[4]

This in-depth technical guide provides a comprehensive overview of the synthesis of this compound derivatives, with a focus on a robust and widely applicable five-step synthetic route. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations that inform the synthetic pathway.

Core Synthetic Strategy: A Five-Step Pathway from Piperidin-4-one

A highly effective and modular five-step synthesis commencing from the readily available starting material, piperidin-4-one, has been established for the construction of a diverse library of this compound derivatives.[2] This strategic approach allows for the systematic introduction of various functional groups at key positions of the scaffold, facilitating extensive structure-activity relationship (SAR) studies.

Overall Synthetic Workflow

Synthetic_Workflow start Piperidin-4-one step1 Step 1: N-Boc Protection start->step1 intermediate1 N-Boc-piperidin-4-one step1->intermediate1 step2 Step 2: Phenylacylation intermediate1->step2 intermediate2 Key Diketo Ester Intermediate step2->intermediate2 step3 Step 3: Pyrazole Formation (Knorr Annulation) intermediate2->step3 intermediate3 3-Phenyl-4,5,6,7-tetrahydro- 1H-pyrazolo[4,3-c]pyridine step3->intermediate3 step4 Step 4: N-Acylation/ N-Arylation intermediate3->step4 intermediate4 N-Substituted Derivatives step4->intermediate4 step5 Step 5: Carboxamide Formation intermediate4->step5 final_product Target Derivatives step5->final_product

Caption: A five-step synthetic workflow for this compound derivatives.

Step 1: Protection of the Piperidine Nitrogen

Theoretical Background: The initial step involves the protection of the secondary amine of piperidin-4-one. This is a critical maneuver to prevent unwanted side reactions in the subsequent steps, particularly during the base-mediated acylation. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group in this context due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: Synthesis of N-Boc-piperidin-4-one

  • To a stirred solution of piperidin-4-one hydrochloride (1.0 eq) in a mixture of tert-butanol and water at 0°C, add sodium hydroxide (1.0 eq) to neutralize the hydrochloride salt.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in tert-butanol.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the tert-butanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford N-Boc-piperidin-4-one as a solid, which can often be used in the next step without further purification.

Step 2: Formation of the Key Diketo Ester Intermediate

Theoretical Background: This step involves a base-mediated acylation of N-Boc-piperidin-4-one with a phenylacylating agent, typically an ethyl phenylacetate derivative. The reaction proceeds via the formation of an enolate at the C3 position of the piperidinone ring, which then acts as a nucleophile, attacking the acylating agent. This reaction establishes the 1,3-dicarbonyl moiety that is essential for the subsequent pyrazole ring formation.

Experimental Protocol: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-oxo-3-(phenylcarbonyl)piperidine-3-carboxylate

  • To a solution of N-Boc-piperidin-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere, add a strong base such as lithium diisopropylamide (LDA) (2.2 eq) dropwise.

  • Stir the reaction mixture at -78°C for 1 hour to ensure complete enolate formation.

  • Slowly add a solution of ethyl benzoylacetate (1.1 eq) in anhydrous THF.

  • Allow the reaction to gradually warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired diketo ester.

Step 3: Pyrazole Ring Formation via Knorr Annulation

Mechanistic Insight: The core pyrazole ring is constructed in this step through a classic Knorr pyrazole synthesis.[5] The 1,3-diketo ester intermediate reacts with hydrazine hydrate in a condensation reaction. The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl groups, followed by an intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring fused to the piperidine core.

Mechanism of Knorr Pyrazole Synthesis

Knorr_Mechanism diketone 1,3-Diketone intermediate1 Initial Adduct diketone->intermediate1 + Hydrazine hydrazine Hydrazine hydrazine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization pyrazole Pyrazole Ring intermediate2->pyrazole - H₂O (Dehydration)

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of this compound

  • To a solution of the diketo ester intermediate (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Treat the residue with an acidic solution (e.g., 1N HCl) to facilitate the removal of the Boc protecting group.

  • Stir at room temperature for 1-2 hours.

  • Basify the reaction mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 8-9.

  • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography or recrystallization to afford the pure this compound.[2]

Step 4 & 5: Derivatization of the Scaffold - N-Acylation and Carboxamide Formation

Rationale for Derivatization: With the core scaffold in hand, the subsequent steps focus on introducing molecular diversity to explore the structure-activity relationship. N-acylation of the pyrazole nitrogen and the piperidine nitrogen, followed by the formation of carboxamides at the piperidine nitrogen, are common and effective strategies to modulate the physicochemical and pharmacological properties of the final compounds.

Experimental Protocol: N-Acylation of the Pyrazole Ring

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent like dichloromethane or THF, add a base such as triethylamine or diisopropylethylamine (1.5 eq).

  • Cool the mixture to 0°C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Experimental Protocol: Synthesis of N-Substituted Carboxamides

  • To a solution of the N-acylated pyrazolopyridine (1.0 eq) in an aprotic solvent such as dichloromethane, add the desired isocyanate (1.1 eq).

  • A catalytic amount of a base like triethylamine can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water.

  • Dry the organic layer and concentrate in vacuo.

  • The resulting carboxamide can be purified by recrystallization or column chromatography.[2]

Structure-Activity Relationship (SAR) Insights

The systematic derivatization of the this compound scaffold has yielded valuable insights into the structural requirements for potent biological activity. The following table summarizes the activity of selected derivatives against Mycobacterium tuberculosis (MTB) pantothenate synthetase (PS) and the MTB H37Rv strain.

Compound IDR1 (Pyrazole-N1)R2 (Piperidine-N5)MTB PS IC₅₀ (µM)[2]MTB H37Rv MIC (µM)[2]
6a Benzoyl-NH-Phenyl35.4 ± 1.2> 100
6j Benzoyl-NH-(4-chlorophenyl)28.9 ± 0.945.3
6ac Benzoyl-NH-(4-nitrophenyl)21.8 ± 0.826.7
7a 4-Chlorobenzoyl-NH-Phenyl42.1 ± 1.5> 100
7j 4-Chlorobenzoyl-NH-(4-chlorophenyl)33.7 ± 1.152.8
7ac 4-Chlorobenzoyl-NH-(4-nitrophenyl)25.3 ± 0.931.5

Analysis of SAR Data:

  • Influence of the Carboxamide Moiety (R2): The nature of the substituent on the carboxamide nitrogen plays a crucial role in determining the anti-tubercular activity. Electron-withdrawing groups on the phenyl ring of the carboxamide generally lead to increased potency. For instance, the introduction of a nitro group at the para position (compound 6ac ) resulted in the most active compound in the series against both the enzyme and the whole cell.[2]

  • Impact of the N1-Acyl Group (R1): The acyl group on the pyrazole nitrogen also influences the biological activity. While both benzoyl and 4-chlorobenzoyl derivatives showed activity, the unsubstituted benzoyl group generally conferred slightly better potency.

Conclusion and Future Directions

This technical guide has outlined a robust and versatile synthetic strategy for accessing this compound derivatives. The five-step sequence, starting from piperidin-4-one, provides a reliable platform for generating a diverse range of analogs for biological evaluation. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers in the field of drug discovery to efficiently synthesize and explore the therapeutic potential of this promising scaffold.

Future efforts in this area could focus on further diversifying the substitution patterns at the phenyl ring at C3, exploring a wider range of acyl and aryl groups at the N1 and N5 positions, and introducing chiral centers to investigate the stereochemical requirements for optimal target engagement. The continued exploration of the chemical space around the this compound core holds significant promise for the development of novel therapeutic agents to address unmet medical needs.

References

  • Samala, G., Devi, P. B., Nallangi, R., Yogeeswari, P., & Sriram, D. (2013). Development of this compound derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. European Journal of Medicinal Chemistry, 69, 554-565. [Link]

  • Bulusu, M., et al. (2011). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. Journal of Medicinal Chemistry, 54(18), 6264-6277. [Link]

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(9), 1643–1657. [Link]

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An In-Depth Technical Guide to the Biological Activity of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of various functional groups, enabling interactions with a diverse range of biological targets. This guide offers an in-depth exploration of the multifaceted biological activities of this scaffold and its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the key therapeutic areas where this scaffold has shown promise, including oncology, infectious diseases, and metabolic disorders, and provide detailed insights into the underlying mechanisms of action and the experimental methodologies used to elucidate them.

The synthesis of the this compound core and its derivatives often begins with piperidin-4-one, which undergoes a multi-step synthesis to construct the fused pyrazole ring system[1]. This synthetic accessibility allows for the systematic exploration of structure-activity relationships (SAR) by modifying various positions on the scaffold.

Oncological Applications: Targeting the c-Met Kinase Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[2][3] Dysregulation of the HGF/c-Met signaling pathway is a key driver in the development and progression of numerous human cancers.[3] Consequently, c-Met has emerged as a critical target for cancer therapy.[4] Derivatives of this compound have been identified as potent inhibitors of c-Met kinase.[4]

Mechanism of Action: Inhibition of c-Met Phosphorylation

Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation of key tyrosine residues in its kinase domain, leading to the activation of downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.[2][5] The this compound derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the c-Met kinase domain and preventing its phosphorylation. This, in turn, blocks the downstream signaling events that promote tumor growth and survival. The inhibitory activity of these compounds has been demonstrated through their ability to inhibit the phosphorylation of c-Met kinase in a dose-dependent manner in cancer cell lines.[4]

Quantitative Analysis of c-Met Inhibition

The inhibitory potency of this compound derivatives against c-Met is typically quantified by determining their half-maximal inhibitory concentration (IC50). A study on a series of these derivatives revealed compounds with significant inhibitory activity against c-Met kinase and cellular potency against various cancer cell lines. For instance, one derivative demonstrated a c-Met IC50 of 68 nM and showed low micromolar potency against MKN45 and EBC-1 cell lines.[4]

Compound ID (Example)c-Met Enzymatic IC50 (nM)MKN45 Cellular IC50 (µM)EBC-1 Cellular IC50 (µM)
8c [4]68low micromolarlow micromolar
Experimental Protocol: c-Met Kinase Inhibition Assay

The following is a representative protocol for a c-Met kinase inhibition assay using a luminescence-based method.

Principle: The assay measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence signal corresponds to higher kinase activity (more ATP consumed), and thus, the inhibitory effect of a compound can be quantified by the increase in luminescence.

Materials:

  • Recombinant human c-Met kinase domain

  • Poly (Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® MAX reagent

  • Test compounds (dissolved in DMSO)

  • White 96-well plates

Procedure:

  • Prepare a 1x kinase assay buffer by diluting a 5x stock.

  • Prepare a master mix containing the kinase assay buffer, ATP, and the Poly (Glu, Tyr) substrate.

  • Add the master mix to the wells of a white 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding the diluted c-Met enzyme to the wells.

  • Incubate the plate at 30°C for 45 minutes.

  • After incubation, add the Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 15 minutes to stabilize the signal.

  • Measure the luminescence using a microplate reader.

Data Analysis: The IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

c_Met_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K Activation RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Pyrazolo_Pyridine 3-Phenyl-4,5,6,7-tetrahydro- 1H-pyrazolo[4,3-c]pyridine Derivative Pyrazolo_Pyridine->cMet Inhibition of Autophosphorylation AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Motility Motility ERK->Motility Invasion Invasion STAT3->Invasion

Figure 1: Simplified c-Met signaling pathway and the inhibitory action of this compound derivatives.

Anti-tubercular Activity: Targeting Pantothenate Synthetase

Tuberculosis (TB), caused by Mycobacterium tuberculosis (MTB), remains a major global health threat. The emergence of multidrug-resistant strains necessitates the development of new anti-tubercular agents with novel mechanisms of action. The pantothenate biosynthetic pathway, which is essential for MTB but absent in mammals, presents an attractive target for drug development. Derivatives of this compound have been identified as inhibitors of MTB pantothenate synthetase (PS).[1]

Mechanism of Action: Inhibition of Pantothenate Synthesis

Pantothenate synthetase catalyzes the final step in the biosynthesis of pantothenate, an essential precursor for coenzyme A. The enzyme facilitates the ATP-dependent condensation of pantoate and β-alanine. The this compound derivatives are believed to inhibit this enzyme, thereby disrupting the synthesis of pantothenate and arresting the growth of MTB.

Quantitative Analysis of MTB Pantothenate Synthetase Inhibition

A series of forty this compound derivatives were synthesized and evaluated for their inhibitory activity against MTB pantothenate synthetase. The most active compound, 1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide, exhibited an IC50 of 21.8 ± 0.8 μM against MTB PS and a minimum inhibitory concentration (MIC) of 26.7 μM against MTB.[1] Another study on pyrazolo[4,3-c]pyridine carboxamides identified a derivative with an IC50 of 1.01 ± 0.32 μM against MTB PS and an MIC of 24.72 μM against MTB.[6]

Compound ID (Example)MTB PS IC50 (µM)MTB MIC (µM)
6ac [1]21.8 ± 0.826.7
7d [6]1.01 ± 0.3224.72
Experimental Protocol: MTB Pantothenate Synthetase Inhibition Assay

A detailed protocol for a continuous spectrophotometric assay to determine the activity of MTB pantothenate synthetase is provided below.

Principle: The assay couples the production of pyrophosphate (PPi) from the pantothenate synthetase reaction to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Recombinant MTB pantothenate synthetase

  • ATP, D-pantoate, β-alanine

  • Pyrophosphatase, inorganic

  • Purine nucleoside phosphorylase

  • Xanthine oxidase

  • Inosine

  • NADH

  • Assay buffer (e.g., HEPES buffer with MgCl2 and KCl)

  • Test compounds (dissolved in DMSO)

  • UV-transparent 96-well plates

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ATP, D-pantoate, β-alanine, and the coupling enzymes and substrates.

  • Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Add the reaction mixture to the wells.

  • Initiate the reaction by adding the MTB pantothenate synthetase.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.

Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plots. The percent inhibition is calculated for each inhibitor concentration, and the IC50 values are determined by non-linear regression analysis.

Enzyme_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions Plate_Setup Dispense Reagents and Inhibitors into 96-well Plate Reagent_Prep->Plate_Setup Reaction_Start Initiate Reaction by Adding Enzyme or Substrate Plate_Setup->Reaction_Start Incubation Incubate at Controlled Temperature Reaction_Start->Incubation Reaction_Stop Stop Reaction (if necessary) Incubation->Reaction_Stop Signal_Read Read Signal (Absorbance, Fluorescence, or Luminescence) Reaction_Stop->Signal_Read Data_Processing Calculate Percent Inhibition Signal_Read->Data_Processing IC50_Calc Determine IC50 Value via Dose-Response Curve Data_Processing->IC50_Calc

Figure 2: General experimental workflow for an in vitro enzyme inhibition assay.

Modulation of the Cannabinoid System: Targeting the CB1 Receptor

The cannabinoid receptor 1 (CB1), a G-protein coupled receptor, is primarily expressed in the central nervous system and plays a crucial role in regulating appetite, pain sensation, and mood. Peripherally restricted CB1 receptor inverse agonists are being investigated as potential therapeutics for obesity and related metabolic disorders, as they may avoid the central nervous system-mediated side effects associated with non-selective CB1 antagonists.[7] A series of tetrahydropyrazolo[4,3-c]pyridine derivatives have been identified as potent and peripherally selective CB1 receptor inverse agonists.[7]

Mechanism of Action: Inverse Agonism at the CB1 Receptor

CB1 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAP kinase pathways.[8][9] Inverse agonists bind to the same receptor as an agonist but induce an opposite pharmacological response. In the case of the CB1 receptor, inverse agonists are thought to stabilize an inactive conformation of the receptor, thereby reducing its basal activity. The peripheral selectivity of the tetrahydropyrazolo[4,3-c]pyridine derivatives is achieved by introducing polar functional groups that increase the topological polar surface area, thus limiting their ability to cross the blood-brain barrier.[7]

Quantitative Analysis of CB1 Receptor Binding

The binding affinity of these compounds for the CB1 receptor is determined using radioligand binding assays, where the ability of the test compound to displace a radiolabeled CB1 ligand is measured. The affinity is expressed as the inhibition constant (Ki).

Experimental Protocol: CB1 Receptor Radioligand Binding Assay

The following is a general protocol for a CB1 receptor radioligand binding assay.[10][11]

Principle: This competitive binding assay measures the ability of a test compound to displace a high-affinity radiolabeled ligand from the CB1 receptor. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.

Materials:

  • Cell membranes expressing the human CB1 receptor

  • Radiolabeled CB1 receptor ligand (e.g., [3H]CP-55,940)

  • Unlabeled CB1 receptor antagonist (for determining non-specific binding)

  • Assay buffer (e.g., Tris-HCl with BSA)

  • Test compounds (dissolved in DMSO)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, add the assay buffer, radiolabeled ligand, and either the test compound, buffer (for total binding), or unlabeled antagonist (for non-specific binding).

  • Add the cell membranes to initiate the binding reaction.

  • Incubate the plate at 30°C for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for each test compound is determined by non-linear regression of the competition binding data, and the Ki value is calculated using the Cheng-Prusoff equation.

CB1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane Cannabinoid_Agonist Cannabinoid Agonist CB1_Receptor CB1 Receptor Cannabinoid_Agonist->CB1_Receptor Activation G_Protein G_Protein CB1_Receptor->G_Protein Pyrazolo_Pyridine Tetrahydropyrazolo[4,3-c]pyridine Derivative (Inverse Agonist) Pyrazolo_Pyridine->CB1_Receptor Stabilizes Inactive State Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ion_Channels Ion_Channels G_Protein->Ion_Channels Modulation MAPK_Pathway MAPK_Pathway G_Protein->MAPK_Pathway Activation cAMP_decrease cAMP_decrease Adenylyl_Cyclase->cAMP_decrease Neurotransmitter_Release Neurotransmitter_Release Ion_Channels->Neurotransmitter_Release Gene_Expression Gene_Expression MAPK_Pathway->Gene_Expression

Figure 3: Simplified CB1 receptor signaling pathway and the action of tetrahydropyrazolo[4,3-c]pyridine inverse agonists.

Conclusion: A Scaffold with Broad Therapeutic Potential

The this compound scaffold has proven to be a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant biological activity against a range of important drug targets, including c-Met kinase, Mycobacterium tuberculosis pantothenate synthetase, and the CB1 receptor. The modular nature of its synthesis allows for fine-tuning of its pharmacological properties, leading to potent and selective inhibitors and modulators. This in-depth technical guide has provided a comprehensive overview of the key biological activities of this scaffold, the underlying mechanisms of action, and detailed experimental protocols for their evaluation. As research in this area continues, it is anticipated that the this compound scaffold will continue to yield promising new candidates for the treatment of cancer, infectious diseases, and metabolic disorders.

References

  • Development of this compound derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Schematic representation of some of the CB1R signaling pathways and... - ResearchGate. [Link]

  • Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC - PubMed Central. [Link]

  • Assay of CB1 Receptor Binding - PubMed. [Link]

  • (PDF) Assay of CB1 Receptor Binding - ResearchGate. [Link]

  • CB1 activity and involvement in cellular pathways. Simplified diagram... - ResearchGate. [Link]

  • The schematic diagram of HGF/c-MET signal transduction pathway - ResearchGate. [Link]

  • Identification and development of pyrazolo[4,3-c]pyridine carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors - New Journal of Chemistry (RSC Publishing). [Link]

  • Tetrahydropyrazolo[4,3-c]pyridine Derivatives as Potent and Peripherally Selective cannabinoid-1 (CB1) Receptor Inverse Agonists - PubMed. [Link]

  • An overview of the c-MET signaling pathway - PMC - NIH. [Link]

  • Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed. [Link]

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The 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Scaffold: A Privileged Core for Diverse Pharmacological Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its inherent structural motifs, reminiscent of endogenous purines, grant it the versatility to interact with a wide array of biological targets, leading to a spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the mechanisms of action associated with derivatives of this scaffold, with a primary focus on two validated therapeutic targets: Mycobacterium tuberculosis pantothenate synthetase (PS) and the c-Met receptor tyrosine kinase. Additionally, the well-characterized mechanism of Apixaban, a Factor Xa inhibitor built upon the related pyrazolo[3,4-c]pyridine core, is presented as a paradigm of successful drug design emanating from this chemical space. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, detailed experimental protocols, and quantitative data to facilitate further investigation and application of this versatile chemical framework.

Introduction: The Pyrazolopyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine family of heterocycles. These structures are of significant interest in drug discovery due to their ability to form key hydrogen bonds and engage in π-π stacking interactions within the active sites of various enzymes and receptors. The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine variant, in particular, offers a three-dimensional structure that can be strategically modified to achieve high affinity and selectivity for diverse biological targets. This guide will dissect the molecular mechanisms of action for distinct classes of inhibitors derived from this core structure.

Mechanism I: Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase

The pantothenate biosynthetic pathway is essential for the viability and virulence of Mycobacterium tuberculosis (Mtb) but is absent in mammals, making its enzymes attractive targets for novel anti-tuberculosis drugs.[1][2][3] Pantothenate synthetase (PS), encoded by the panC gene, catalyzes the final, ATP-dependent condensation of D-pantoate and β-alanine to form pantothenate (Vitamin B5).[4][5][6]

The Catalytic Cycle of Pantothenate Synthetase

The kinetic mechanism of Mtb PS is a Bi Uni Uni Bi Ping Pong reaction, which proceeds through two main steps involving a key reaction intermediate.[1][2][3]

  • Formation of Pantoyl-Adenylate Intermediate: The reaction is initiated by the binding of ATP, followed by D-pantoate. The enzyme then catalyzes the formation of a tightly-bound pantoyl-adenylate intermediate with the concomitant release of pyrophosphate (PPi).

  • Nucleophilic Attack and Product Release: β-alanine then enters the active site and performs a nucleophilic attack on the pantoyl-adenylate intermediate. This results in the formation of pantothenate and the release of AMP.

This two-step catalytic process provides a clear basis for the rational design of inhibitors that can mimic the substrates or the high-energy intermediate.

Pantothenate_Synthetase_Mechanism E PS Enzyme E_ATP E-ATP E->E_ATP ATP E_ATP_Pantoate E-ATP-Pantoate E_ATP->E_ATP_Pantoate D-Pantoate E_PA E-Pantoyl-AMP E_ATP_Pantoate->E_PA PPi E_PA_PPi E-Pantoyl-AMP-PPi E_PA_BetaAla E-Pantoyl-AMP-β-Alanine E_PA->E_PA_BetaAla β-Alanine E_Pantothenate_AMP E-Pantothenate-AMP E_PA_BetaAla->E_Pantothenate_AMP E_final PS Enzyme E_Pantothenate_AMP->E_final Pantothenate, AMP

Caption: Catalytic cycle of M. tuberculosis Pantothenate Synthetase.

Inhibition by this compound Derivatives

Derivatives of the this compound scaffold have been identified as potent inhibitors of Mtb PS.[1][7] These compounds are designed to occupy the active site of the enzyme, disrupting the binding of substrates or the formation of the catalytic intermediate. The most active compounds from these studies typically feature hydrophobic substituents on the phenyl ring and further modifications on the pyrazole and pyridine nitrogens.

Compound IDTargetIC50 (µM)Mtb MIC (µM)Reference
6ac *Mtb PS21.8 ± 0.826.7[7]
17 Mtb PS1.904.53[8]

Note: 6ac is 1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide.

Experimental Protocol: Mtb Pantothenate Synthetase Inhibition Assay

This protocol outlines a typical enzyme-based assay to determine the inhibitory activity of test compounds against Mtb PS. The assay measures the amount of pyrophosphate (PPi) produced, which is directly proportional to enzyme activity.

Materials:

  • Recombinant Mtb Pantothenate Synthetase (Mtb PS)

  • ATP

  • D-pantoate

  • β-alanine

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 1 mM DTT

  • PPi detection reagent (e.g., BIOMOL Green™ or similar)

  • Test compounds dissolved in DMSO

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration might be 1 mM.

  • Reaction Mixture Preparation: In a 96-well plate, add 2 µL of the test compound dilution or DMSO (for positive and negative controls).

  • Enzyme and Substrate Addition: Prepare a master mix containing Mtb PS, D-pantoate, and β-alanine in the assay buffer. Add 40 µL of this master mix to each well.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of ATP solution to each well. The final reaction volume is 50 µL.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Detection: Stop the reaction by adding 100 µL of the PPi detection reagent.

  • Signal Measurement: Incubate at room temperature for 20-30 minutes to allow color development. Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

PS_Inhibition_Workflow A Prepare serial dilutions of 3-phenyl-pyrazolo[4,3-c]pyridine derivatives B Add compounds/DMSO to 96-well plate A->B C Add master mix (Mtb PS, D-pantoate, β-alanine) B->C D Initiate reaction with ATP C->D E Incubate at 37°C D->E F Stop reaction and add PPi detection reagent E->F G Measure absorbance F->G H Calculate % inhibition and IC50 G->H

Caption: Workflow for Pantothenate Synthetase (PS) inhibition assay.

Mechanism II: Inhibition of c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell proliferation, survival, and motility.[9] Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many cancers, making c-Met a prime target for therapeutic intervention.[10][11]

The HGF/c-Met Signaling Pathway

Binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues within the kinase domain. This activation creates docking sites for various downstream signaling adaptors, leading to the activation of pro-oncogenic pathways, including the RAS/MAPK and PI3K/AKT pathways.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Dimer Dimerization & Autophosphorylation (P) cMet->Dimer Adaptor Adaptor Proteins (e.g., GAB1, GRB2) Dimer->Adaptor RAS RAS Adaptor->RAS PI3K PI3K Adaptor->PI3K MAPK RAF -> MEK -> ERK RAS->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion MAPK->Proliferation AKT->Proliferation Inhibitor Pyrazolo[4,3-c]pyridine Derivative Inhibitor->Dimer Blocks ATP Binding

Caption: Simplified HGF/c-Met signaling pathway and point of inhibition.

ATP-Competitive Inhibition by Tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives

Derivatives of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold have been designed as potent, ATP-competitive inhibitors of c-Met kinase.[10][12] These molecules bind to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling. This blockade of signal transduction leads to anti-proliferative and pro-apoptotic effects in c-Met-dependent cancer cells.

Compound IDTargetIC50 (nM)Cell Lines TestedReference
8c c-Met68MKN45, EBC-1, PC-3[6][10]
5a c-Met4.27HepG-2, MCF-7, HCT-116[13]
5b c-Met7.95HepG-2, MCF-7, HCT-116[13]
Experimental Protocols

This protocol describes a homogeneous luminescent assay to measure c-Met kinase activity by quantifying the amount of ATP remaining in solution after the kinase reaction.

Materials:

  • Recombinant human c-Met kinase (catalytic domain)

  • Poly (Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • Kinase-Glo™ Max Luminescent Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • White, opaque 96-well microplates

Procedure:

  • Compound and Reagent Preparation: Prepare 10x serial dilutions of test compounds in DMSO. Prepare a master mix of c-Met enzyme and substrate in Kinase Assay Buffer.

  • Assay Plate Setup: To the wells of a white 96-well plate, add:

    • 5 µL of test compound dilution or DMSO control.

    • 20 µL of the enzyme/substrate master mix.

  • Reaction Initiation: Start the kinase reaction by adding 25 µL of ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Generation: Allow the plate to equilibrate to room temperature. Add 50 µL of Kinase-Glo™ Max reagent to each well.

  • Luminescence Reading: Mix briefly on an orbital shaker and incubate at room temperature for 15 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate percent inhibition and determine IC50 values.

This protocol assesses the ability of a compound to inhibit HGF-induced c-Met autophosphorylation in a cellular context.

Materials:

  • Cancer cell line with c-Met expression (e.g., MKN45, A498)

  • Cell culture medium and serum

  • Recombinant Human HGF

  • Test compounds

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-c-Met (e.g., Tyr1234/1235), anti-total-c-Met

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 12-24 hours.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the test compound or DMSO vehicle for 2 hours.

  • HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 3-5% BSA in TBST for 1 hour.

    • Incubate with the primary anti-phospho-c-Met antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescent substrate.

  • Loading Control: Strip the membrane and re-probe with an anti-total-c-Met antibody to confirm equal protein loading.

Paradigm of a Related Scaffold: Apixaban and Factor Xa Inhibition

While not a derivative of the pyrazolo[4,3-c]pyridine core, Apixaban, a highly successful anticoagulant, is built on the isomeric 1H-pyrazolo[3,4-c]pyridine-7-one scaffold. Its well-defined mechanism serves as a powerful illustration of the therapeutic potential of pyrazolopyridine-based compounds.

The Coagulation Cascade and Factor Xa

The coagulation cascade is a series of enzymatic activations culminating in the formation of a fibrin clot. Factor Xa (FXa) sits at the convergence of the intrinsic and extrinsic pathways and is responsible for converting prothrombin to thrombin, the final protease in the cascade.[14][15]

Apixaban's Mechanism of Action

Apixaban is a potent, oral, direct, selective, and reversible inhibitor of FXa.[16][17][18]

  • Direct Inhibition: It does not require a cofactor like antithrombin to exert its effect.

  • Selective Inhibition: It is highly selective for FXa over other serine proteases.

  • Comprehensive Inhibition: Apixaban inhibits both free FXa in the plasma and FXa that is bound within a clot (prothrombinase activity).[16][17]

By binding to the active site of FXa, Apixaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin formation.[14][16]

Coagulation_Cascade_Inhibition Intrinsic Intrinsic Pathway FXa Factor Xa Intrinsic->FXa Extrinsic Extrinsic Pathway Extrinsic->FXa Thrombin Thrombin (IIa) FXa->Thrombin converts Prothrombin Prothrombin (II) Fibrin Fibrin Clot Thrombin->Fibrin converts Fibrinogen Fibrinogen Apixaban Apixaban Apixaban->FXa inhibits

Caption: Role of Factor Xa in the coagulation cascade and inhibition by Apixaban.

Experimental Protocol: Chromogenic Anti-Xa Assay

This assay quantifies the activity of direct FXa inhibitors like Apixaban in plasma.

Materials:

  • Citrated platelet-poor plasma from patients

  • Factor Xa reagent

  • Chromogenic substrate specific for Factor Xa

  • Apixaban calibrators and controls

  • Tris buffer (pH 8.4)

  • 96-well microplate and reader

Procedure:

  • Sample Preparation: Patient plasma is diluted in Tris buffer.

  • Incubation with FXa: The diluted plasma is incubated with a known excess amount of Factor Xa. During this time, the Apixaban in the plasma binds to and inhibits a portion of the FXa.

  • Substrate Addition: A chromogenic substrate for FXa is added.

  • Color Development: The residual, uninhibited FXa cleaves the chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline).

  • Absorbance Reading: The plate is read at a specific wavelength (e.g., 405 nm). The amount of color produced is inversely proportional to the concentration of Apixaban in the sample.

  • Quantification: The Apixaban concentration is determined by comparing the sample's absorbance to a standard curve generated using plasma calibrators with known concentrations of Apixaban.

Conclusion and Future Directions

The this compound scaffold and its related isomers have proven to be exceptionally fruitful starting points for the development of potent and selective modulators of diverse biological targets. The examples of inhibitors of Mtb pantothenate synthetase and c-Met kinase demonstrate the adaptability of this core structure to address critical needs in both infectious disease and oncology. The success of Apixaban further underscores the power of pyrazolopyridine-based scaffolds in generating best-in-class therapeutics.

Future research in this area should continue to explore the vast chemical space around this privileged core. Structure-activity relationship (SAR) studies, guided by computational modeling and structural biology, will be crucial in optimizing potency, selectivity, and pharmacokinetic properties. As our understanding of complex disease biology deepens, the versatility of the pyrazolo[4,3-c]pyridine scaffold ensures its continued relevance as a foundation for the next generation of targeted therapies.

References

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Spectroscopic Characterization of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolopyridine Scaffold

The 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Pyrazolopyridines, as a class of compounds, are recognized for their diverse pharmacological activities, which include potential applications as inhibitors of various enzymes and as modulators of cellular signaling pathways. The specific isomer, this compound, and its derivatives have been investigated for their potential as novel therapeutic agents, for instance, as inhibitors of Mycobacterium tuberculosis pantothenate synthetase.[1] The rigid, fused bicyclic system, combined with the presence of both aromatic and saturated carbocyclic rings, provides a unique three-dimensional architecture for interaction with biological targets.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound dictates its characteristic spectroscopic signatures. A clear understanding of the molecular geometry and the electronic environment of each atom is crucial for interpreting the spectral data.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the number of different types of protons and their connectivity in a molecule. The expected ¹H NMR spectrum of this compound will exhibit distinct signals for the aromatic protons of the phenyl ring and the aliphatic protons of the tetrahydropyridine ring.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Parameters: Standard parameters for ¹H NMR acquisition should be used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

Expected Chemical Shifts (δ) and Multiplicities:

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegrationNotes
Phenyl-H (ortho)7.6 - 7.8Doublet (d) or Multiplet (m)2HDeshielded due to proximity to the pyrazole ring and anisotropic effects.
Phenyl-H (meta, para)7.2 - 7.5Multiplet (m)3HTypical aromatic region.
Pyrazole-NH10.0 - 13.0Broad Singlet (br s)1HExchangeable with D₂O. Chemical shift is solvent and concentration dependent.
Pyridine-NH3.0 - 5.0Broad Singlet (br s)1HExchangeable with D₂O. Chemical shift is solvent and concentration dependent.
C4-H₂3.8 - 4.2Triplet (t) or Multiplet (m)2HAliphatic protons adjacent to the pyrazole ring.
C7-H₂3.0 - 3.4Triplet (t) or Multiplet (m)2HAliphatic protons adjacent to the pyridine nitrogen.
C5-H₂, C6-H₂2.8 - 3.2Multiplet (m)4HOverlapping signals of the aliphatic protons in the tetrahydropyridine ring.

Causality Behind Expected Shifts:

  • The aromatic protons of the phenyl group are expected to resonate in the downfield region (7.2-7.8 ppm) due to the ring current effect. The ortho protons may be further deshielded due to the electronic influence of the adjacent pyrazole ring.

  • The NH proton of the pyrazole ring is anticipated to be significantly downfield (10.0-13.0 ppm) due to its acidic nature and involvement in hydrogen bonding.

  • The aliphatic protons of the tetrahydropyridine ring will appear in the upfield region, with those closer to the nitrogen atoms (C4-H₂ and C7-H₂) being more deshielded than the C5-H₂ and C6-H₂ protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum will distinguish between the aromatic carbons of the phenyl ring and the aliphatic carbons of the tetrahydropyridine moiety.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Parameters: Standard proton-decoupled ¹³C NMR parameters should be employed. A sufficient number of scans is crucial due to the lower natural abundance of ¹³C.

Expected Chemical Shifts (δ):

Carbon AssignmentExpected Chemical Shift (ppm)Notes
C3 (Pyrazole)145 - 155Attached to the phenyl group and two nitrogen atoms.
C3a, C7a (bridgehead)130 - 140Fused ring carbons.
Phenyl-C (ipso)130 - 135Carbon attached to the pyrazole ring.
Phenyl-C (ortho, meta, para)125 - 130Aromatic carbons.
C445 - 55Aliphatic carbon adjacent to the pyrazole ring.
C740 - 50Aliphatic carbon adjacent to the pyridine nitrogen.
C5, C620 - 30Aliphatic carbons in the tetrahydropyridine ring.

Rationale for Chemical Shift Predictions:

  • The carbons of the pyrazole ring (C3, C3a, C7a) are expected in the downfield region due to their sp² hybridization and proximity to electronegative nitrogen atoms.

  • The phenyl carbons will resonate in the typical aromatic region (125-135 ppm).

  • The aliphatic carbons of the tetrahydropyridine ring will appear in the upfield region (20-55 ppm), with their specific shifts influenced by the neighboring heteroatoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by liquid chromatography.

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique that should yield a prominent protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement to confirm the elemental composition.

Expected Fragmentation Pattern:

The molecular weight of this compound is 199.25 g/mol . In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 200.

MS_Fragmentation M [M+H]⁺ m/z 200 F1 Loss of H₂ m/z 198 M->F1 - H₂ F2 Loss of C₂H₄ (retro-Diels-Alder) m/z 172 M->F2 - C₂H₄ F3 Loss of Phenyl radical m/z 123 M->F3 - C₆H₅ F4 Phenyl cation m/z 77 F3->F4 - N₂H

Caption: Plausible fragmentation pathways for [M+H]⁺ of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired using a KBr pellet for a solid sample or as a thin film on a salt plate for a liquid or dissolved sample.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Parameters: Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200N-H stretchPyrazole and Tetrahydropyridine NH
3100 - 3000C-H stretchAromatic C-H
2950 - 2850C-H stretchAliphatic C-H
1600 - 1450C=C and C=N stretchAromatic ring and Pyrazole ring
1400 - 1200C-N stretchAmine
900 - 675C-H bendAromatic out-of-plane bending

Interpretation of IR Data:

  • The presence of broad bands in the 3400-3200 cm⁻¹ region is indicative of the N-H stretching vibrations of the pyrazole and tetrahydropyridine rings.

  • The distinction between aromatic and aliphatic C-H stretches above and below 3000 cm⁻¹ respectively, confirms the presence of both moieties.

  • The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that can be used for definitive identification by comparison with a reference spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the phenyl-pyrazole moiety, will result in characteristic absorption bands.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Parameters: Scan the absorbance from approximately 200 to 400 nm.

Expected Absorption Maxima (λ_max):

Expected λ_max (nm)Electronic TransitionChromophore
~250 - 280π → πPhenyl-pyrazole conjugated system
~210 - 230π → πPhenyl ring

Rationale for UV-Vis Absorption:

The main absorption band is expected to arise from the π → π* transition within the extended conjugated system formed by the phenyl ring and the pyrazole ring. The exact position of the λ_max will be influenced by the solvent polarity.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its unambiguous identification and for quality control in synthetic and medicinal chemistry applications. This guide provides a detailed framework for the expected ¹H NMR, ¹³C NMR, MS, IR, and UV-Vis spectral data, based on established spectroscopic principles and data from related structures. While experimental data for the parent compound is not widely published, the predictive analysis herein serves as a valuable resource for researchers working with this important heterocyclic scaffold. The provided protocols and interpretations will aid in the successful characterization of this and related molecules, thereby supporting the advancement of drug discovery and development programs.

References

  • Development of this compound derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. PubMed. Available at: [Link][1]

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Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis and structural elucidation of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. As a Senior Application Scientist, the following sections are structured to offer not just a methodology, but a rationale behind the experimental choices, ensuring a robust and reproducible analytical workflow. While a specific crystal structure for the parent this compound is not publicly available, this guide will utilize the crystallographic data of a closely related analogue, 4-(4-Fluorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, to illustrate the core principles and structural features inherent to this class of compounds.

The Significance of the Pyrazolo[4,3-c]pyridine Core in Drug Discovery

The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold is a privileged structure in drug design, forming the core of molecules with diverse biological activities. Its rigid, fused-ring system provides a three-dimensional framework that can be strategically decorated with various functional groups to optimize interactions with biological targets. Derivatives of this core have shown promise as potent inhibitors of critical enzymes, underscoring the importance of understanding their precise molecular geometry for structure-activity relationship (SAR) studies. For instance, various derivatives of this compound have been synthesized and investigated for their potential as novel inhibitors of Mycobacterium tuberculosis pantothenate synthetase and as c-Met kinase inhibitors for cancer therapy[1][2]. The pyridine and dihydropyridine moieties are well-established pharmacophores found in numerous FDA-approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties[3].

Synthesis and Crystallization: From Blueprint to Single Crystal

The synthesis of this compound derivatives typically begins with a multi-step sequence starting from piperidin-4-one[1]. The general synthetic strategy involves the construction of the pyrazole ring fused to the piperidine backbone.

Synthetic Protocol

A representative synthesis is outlined below. This multi-step process offers flexibility for introducing substituents on the phenyl ring and the pyrazole nitrogen, allowing for the creation of a diverse chemical library for biological screening.

Synthesis_Workflow A Piperidin-4-one B Step 1: N-protection A->B e.g., Boc anhydride C Step 2: Formylation B->C e.g., Ethyl formate, NaH D Step 3: Cyclization with Phenylhydrazine C->D Phenylhydrazine hydrochloride E Step 4: N-deprotection D->E e.g., TFA or HCl F This compound E->F

Caption: Generalized synthetic workflow for this compound.

Crystallization Methodology

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. The choice of solvent and crystallization technique is paramount. For pyrazole derivatives, slow evaporation is a commonly successful method.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene)[4][5].

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in a chosen solvent or solvent mixture at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: Filter the solution to remove any particulate matter and transfer it to a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Monitor the vial for the formation of single crystals over several days to weeks. The ideal crystals for X-ray diffraction should be well-formed with dimensions greater than 0.1 mm in all directions[6][7].

X-ray Crystallography: Deciphering the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a molecule[6][8]. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection and Structure Refinement Workflow

X-ray_Crystallography_Workflow A Single Crystal Selection & Mounting B X-ray Diffraction Data Collection A->B Goniometer & X-ray source C Data Processing & Reduction B->C Integration of reflection intensities D Structure Solution (e.g., Direct Methods) C->D Determination of unit cell & space group E Structure Refinement D->E Assignment of atomic positions F Validation & Final Structure E->F Minimization of R-factor

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Crystal Structure Analysis of an Analogue: 4-(4-Fluorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

The following crystallographic data for a closely related analogue provides insight into the expected structural features of the target molecule[3].

Parameter Value
Chemical FormulaC₂₀H₁₅FN₄O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.552(3)
b (Å)15.683(5)
c (Å)10.684(3)
α (°)90
β (°)99.43(1)
γ (°)90
Volume (ų)1742.8(8)
Z4

Key Structural Features:

  • Conformation: The tetrahydropyridine ring in this analogue adopts a distorted envelope conformation. This non-planar arrangement is a common feature in such fused systems and has significant implications for the molecule's overall shape and its ability to fit into a biological target's binding site.

  • Dihedral Angles: The pyrazole ring is not coplanar with the attached phenyl ring, exhibiting a dihedral angle of 39.2(3)°[3]. This twist is crucial for defining the spatial relationship between these two key aromatic moieties.

  • Intermolecular Interactions: In the solid state, the packing of molecules is often governed by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking. Understanding these interactions can provide insights into the compound's physical properties and potential for polymorphism.

Conclusion and Future Directions

The structural analysis of this compound and its derivatives is fundamental to advancing their development as therapeutic agents. This guide has outlined the key experimental and analytical considerations for synthesizing, crystallizing, and structurally characterizing these promising compounds. While the precise crystal structure of the parent compound remains to be determined, the analysis of a close analogue provides a valuable framework for understanding the conformational preferences and key structural parameters of this important class of molecules. Future work should focus on obtaining single crystals of the parent compound to provide a definitive structural model, which will undoubtedly accelerate the rational design of next-generation inhibitors for a range of therapeutic targets.

References

  • Development of this compound derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. PubMed. [Link]

  • X-ray Crystallography. Creative BioMart. [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • Method for purifying pyrazoles.
  • Small molecule crystallography. Excillum. [Link]

  • Process for the preparation of pyrazolone derivatives.
  • X-ray crystallography. Wikipedia. [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Center for Biotechnology Information. [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. ResearchGate. [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. [Link]

  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. [Link]

  • A kind of preparation method of 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine derivative.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. Semantic Scholar. [Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Archives. [Link]

  • Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. PubMed. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Center for Biotechnology Information. [Link]

  • 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. PubChem. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

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An In-depth Technical Guide to 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrazolopyridine core.

Introduction: The Significance of the Pyrazolopyridine Scaffold

The pyrazolopyridine nucleus is a privileged heterocyclic motif frequently encountered in biologically active compounds. The fusion of a pyrazole ring with a pyridine ring gives rise to a bicyclic system with a unique spatial arrangement of nitrogen atoms, enabling diverse molecular interactions with biological targets.[1][2] Derivatives of the tetrahydropyrazolopyridine core, in particular, have demonstrated a broad spectrum of pharmacological activities, including roles as enzyme inhibitors. Notably, derivatives of this compound have been investigated as potent inhibitors of Mycobacterium tuberculosis pantothenate synthetase, highlighting their potential in the development of new anti-tubercular agents.[3] The versatile chemistry of this scaffold allows for substitutions at various positions, providing a rich platform for the optimization of potency, selectivity, and pharmacokinetic properties in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for the parent compound, this compound, is not widely published, the following table summarizes key known and predicted properties.

PropertyValueSource
Molecular Formula C₁₂H₁₃N₃(Calculated)
Molecular Weight 199.25 g/mol (Calculated)
CAS Number 87642-29-3[4]
Melting Point Not explicitly reported. Related tetrahydropyrazolopyridines exhibit melting points in the range of 170-245 °C.[5][6](Analog Data)
Boiling Point Not reported. Likely high due to the heterocyclic structure and potential for hydrogen bonding.(Predicted)
Solubility Poor aqueous solubility is a known challenge for some pyrazolopyridine derivatives.[7] Soluble in common organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).(General Observation for Analogs)
pKa Not experimentally determined. The presence of basic nitrogen atoms in the pyridine and pyrazole rings suggests the compound will be basic. A predicted pKa for the related 4,5,6,7-tetrahydro-3-methyl-1H-pyrazolo[4,3-c]pyridine is 15.67±0.20.[8](Predicted for Analog)

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through a multi-step sequence, with a common starting material being piperidin-4-one.[3] The general strategy involves the construction of the pyrazole ring onto the piperidine core.

Synthetic Workflow Overview

G start Piperidin-4-one step1 Step 1: Vilsmeier-Haack Reaction (DMF, POCl₃) start->step1 intermediate1 Intermediate 1: 4-Chloro-1,2,3,6-tetrahydropyridine-5-carbaldehyde step1->intermediate1 step2 Step 2: Hydrazine Cyclization (Hydrazine hydrate) intermediate1->step2 product This compound step2->product caption General synthetic pathway to the pyrazolopyridine core.

Caption: General synthetic pathway to the pyrazolopyridine core.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative synthesis based on established methods for constructing the pyrazolopyridine scaffold.[3][9]

Step 1: Synthesis of 4-Chloro-1,2,3,6-tetrahydropyridine-5-carbaldehyde

  • To a stirred solution of N,N-dimethylformamide (DMF) at 0 °C, slowly add phosphorus oxychloride (POCl₃).

  • After stirring for 30 minutes, add a solution of piperidin-4-one in DMF.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for several hours until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound

  • Dissolve the crude intermediate from Step 1 in a suitable solvent like ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilicity of the nitrogen atoms in both the pyrazole and the tetrahydropyridine rings.

  • N-Alkylation and N-Acylation: The secondary amine in the tetrahydropyridine ring is susceptible to alkylation and acylation reactions, providing a key handle for introducing diverse substituents.

  • Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, although the conditions may need to be carefully controlled to avoid reaction at the heterocyclic core.

  • Oxidation: The tetrahydropyridine ring can be susceptible to oxidation, potentially leading to the corresponding aromatic pyridine derivative.

Analytical Characterization and Spectral Data

Accurate characterization of the synthesized compound is crucial for confirming its identity and purity. The following sections detail the expected spectral data based on the analysis of closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the tetrahydropyridine ring.

  • Phenyl Protons: A multiplet in the aromatic region (δ 7.2-7.8 ppm).

  • Tetrahydropyridine Protons: A series of multiplets in the aliphatic region (δ 2.5-4.0 ppm) corresponding to the CH₂ groups of the piperidine ring. The exact chemical shifts will be influenced by the neighboring nitrogen atoms.

  • NH Protons: A broad singlet, the chemical shift of which can be variable and may exchange with D₂O.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Phenyl Carbons: Signals in the aromatic region (δ 125-140 ppm).

  • Heterocyclic Carbons: Signals corresponding to the carbons of the pyrazole and tetrahydropyridine rings.

  • Aliphatic Carbons: Signals for the CH₂ groups of the tetrahydropyridine ring in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the pyrazole and piperidine rings.

  • C-H Stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C=C and C=N Stretching: Absorptions in the 1500-1600 cm⁻¹ region characteristic of the aromatic phenyl and pyrazole rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 200.25.

Safety and Handling

As with any chemical substance, this compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound represents a valuable scaffold in the field of medicinal chemistry, with demonstrated potential for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic route, and expected analytical characteristics. Further research to fully elucidate the experimental properties and biological activities of this compound and its derivatives is warranted and will undoubtedly contribute to the advancement of drug discovery.

References

  • Novel 3H-[3][7][10]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships. PubMed, 15 Aug. 2017, [Link].

  • Development of this compound derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. PubMed, [Link].

  • Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PMC, 15 Aug. 2019, [Link].

  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, [Link].

  • Identification and development of 2-methylimidazo [1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. ResearchGate, [Link].

  • Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents. Frontiers, [Link].

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Angewandte Chemie, [Link].

  • 1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate, [Link].

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central, [Link].

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, [Link].

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate, [Link].

  • Tetrahydropyrazolopyridines as antifriction and antiwear agents: experimental and DFT calculations. RSC Advances, 10 Mar. 2020, [Link].

  • A kind of preparation method of 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine derivative.
  • 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. PubChem, [Link].

  • 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride. MySkinRecipes, [Link].

  • Preparation of 3-hydroxy-3,6-dimethylhexahydrobenzofuran-2-one and derivatives thereof.
  • Crystal of tetracyclic compound.
  • Methods, compositions, and devices for solid-state synthesis of expandable polymers for use in single molecule sequencing.
  • Processes for the preparation of (3S,4R)-3,ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof.
  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science, [Link].

  • Ethyl 6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. Pharmaffiliates, [Link].

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A Deep Dive into 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine as a c-Met Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), are central figures in cell signaling pathways that govern proliferation, migration, and survival.[1] Under normal physiological conditions, this signaling axis is tightly regulated. However, in many cancers, the c-Met pathway is hijacked through genetic alterations like mutations, amplifications, or overexpression, leading to uncontrolled tumor growth and metastasis.[2][3] This makes c-Met a compelling target for therapeutic intervention in oncology.[4][5] This guide provides a technical overview of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, a novel small molecule inhibitor targeting the c-Met signaling pathway. We will explore its mechanism of action, methods for its characterization, and its potential as a cancer therapeutic.

The c-Met Signaling Cascade: A Prime Target for Cancer Therapy

The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain.[6] This phosphorylation cascade creates docking sites for various downstream signaling proteins, activating multiple pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cancer cell proliferation, invasion, and survival.[1]

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus cluster_cellular_response Cellular Response cMet c-Met Receptor p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation HGF HGF HGF->cMet Binding & Dimerization RAS RAS p_cMet->RAS PI3K PI3K p_cMet->PI3K STAT STAT p_cMet->STAT MAPK_pathway MAPK Pathway RAS->MAPK_pathway AKT_pathway AKT Pathway PI3K->AKT_pathway Transcription Gene Transcription STAT->Transcription MAPK_pathway->Transcription AKT_pathway->Transcription Proliferation Proliferation Transcription->Proliferation Invasion Invasion Transcription->Invasion Survival Survival Transcription->Survival Inhibitor 3-Phenyl-4,5,6,7-tetrahydro- 1H-pyrazolo[4,3-c]pyridine Inhibitor->p_cMet Inhibition

Caption: The c-Met signaling pathway and the point of inhibition.

This compound: A Novel c-Met Inhibitor

While direct public data on this compound as a c-Met inhibitor is limited, the pyrazolopyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[7][8] For the purpose of this guide, we will present a hypothetical profile based on the known characteristics of this chemical class.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₃N₃

  • Molecular Weight: 200.26 g/mol

The core structure consists of a fused pyrazole and piperidine ring system, with a phenyl group at the 3-position of the pyrazole ring. This scaffold provides a rigid framework for optimal interaction with the ATP-binding pocket of the c-Met kinase domain.

Mechanism of Action

This compound is designed as an ATP-competitive inhibitor of c-Met. It is hypothesized to bind to the kinase domain of c-Met, preventing the binding of ATP and subsequent autophosphorylation. This blockade of the initial step in the signaling cascade effectively shuts down all downstream pro-oncogenic signals. The selectivity of pyrazolopyridine-based inhibitors can be fine-tuned through substitutions on the core structure to achieve high potency against c-Met while minimizing off-target effects on other kinases.[9]

Characterization of c-Met Inhibitory Activity

A systematic approach is required to fully characterize the inhibitory potential of a novel compound like this compound. This involves a series of biochemical and cell-based assays, followed by in vivo validation.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models kinase_assay c-Met Kinase Assay (IC50 Determination) selectivity_panel Kinase Selectivity Panel kinase_assay->selectivity_panel Confirm Selectivity phospho_assay c-Met Phosphorylation Assay (Western Blot / ELISA) selectivity_panel->phospho_assay Validate in Cellular Context proliferation_assay Cell Proliferation Assay (e.g., MTS, CellTiter-Glo) phospho_assay->proliferation_assay Assess Functional Effect apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) proliferation_assay->apoptosis_assay Determine Mechanism of Cell Death xenograft_model Xenograft Tumor Models (e.g., MET-amplified cell lines) apoptosis_assay->xenograft_model Evaluate In Vivo Efficacy pdx_model Patient-Derived Xenograft (PDX) Models xenograft_model->pdx_model Test in Clinically Relevant Models

Caption: Experimental workflow for characterizing a c-Met inhibitor.

Biochemical Assays

The initial characterization of a putative c-Met inhibitor begins with biochemical assays to determine its potency and selectivity.

Table 1: Representative Biochemical Assay Data

AssayDescriptionEndpointRepresentative Value
c-Met Kinase Assay Measures the inhibition of recombinant human c-Met kinase activity.IC₅₀ (nM)10
Kinase Selectivity Panel Screens the compound against a panel of other kinases to assess selectivity.% Inhibition at 1 µM>90% for c-Met, <10% for other kinases

Experimental Protocol: c-Met Kinase Assay

  • Reagents and Materials:

    • Recombinant human c-Met kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP

    • Kinase assay buffer

    • This compound (test compound)

    • ADP-Glo™ Kinase Assay (Promega) or similar detection system

  • Procedure:

    • Prepare a serial dilution of the test compound in kinase assay buffer.

    • In a 96-well plate, add the c-Met enzyme and the peptide substrate.

    • Add the diluted test compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.

    • Calculate the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Cell-Based Assays

Following biochemical validation, the activity of the compound is assessed in a cellular context using cancer cell lines with known c-Met pathway activation.

Table 2: Representative Cell-Based Assay Data

Cell Line (Cancer Type)c-Met StatusProliferation IC₅₀ (nM)Apoptosis Induction (Fold Change)
MKN-45 (Gastric)MET Amplified505
EBC-1 (Lung)MET Amplified754
A549 (Lung)MET Low>10001.2

Experimental Protocol: Cell Proliferation Assay (MTS)

  • Cell Culture: Culture MET-amplified (e.g., MKN-45) and MET-low (e.g., A549) cancer cells in appropriate media.

  • Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTS Assay: Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the IC₅₀ for cell growth inhibition.

In Vivo Models

The final preclinical validation step involves assessing the anti-tumor efficacy of the compound in animal models.

Table 3: Representative In Vivo Efficacy Data

Animal ModelTreatmentTumor Growth Inhibition (%)
MKN-45 Xenograft50 mg/kg, oral, daily85
EBC-1 Xenograft50 mg/kg, oral, daily78

Experimental Protocol: Xenograft Tumor Model

  • Animal Husbandry: House immunodeficient mice (e.g., nude or SCID) in a pathogen-free environment.

  • Tumor Implantation: Subcutaneously implant MET-amplified cancer cells (e.g., MKN-45) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer this compound or vehicle orally once daily.

  • Data Collection: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Therapeutic Potential and Future Directions

The development of potent and selective c-Met inhibitors like this compound holds significant promise for the treatment of cancers driven by aberrant c-Met signaling. However, the clinical development of c-Met inhibitors has been challenging, with many failing to show significant survival benefits in unselected patient populations.[10] Future success will likely depend on the identification of predictive biomarkers to select patients most likely to respond to c-Met inhibition.

Further preclinical studies on this compound should focus on:

  • Pharmacokinetic and pharmacodynamic studies: To understand its absorption, distribution, metabolism, and excretion properties, and to correlate drug exposure with target inhibition in vivo.

  • Combination therapies: To explore synergistic effects with other targeted agents or standard-of-care chemotherapies.

  • Resistance mechanisms: To identify potential mechanisms of acquired resistance and develop strategies to overcome them.

References

  • Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PubMed Central. (n.d.).
  • An overview of the c-MET signaling pathway - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Targeting the c-Met Signaling Pathway in Cancer - AACR Journals. (2006, June 15). Retrieved January 17, 2026, from [Link]

  • Targeting the c-Met signaling pathway in cancer - PubMed - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • c-MET - AbbVie Science. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) Targeting the c-Met Signaling Pathway in Cancer - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Safety and Tolerability of c-MET Inhibitors in Cancer - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

The Ascendancy of Pyrazolo[4,3-c]pyridines: A Deep Dive into Structure-Activity Relationships for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[4,3-c]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a diverse range of biological entities, including protein kinases, phosphodiesterases, and carbonic anhydrases. Its structural resemblance to the endogenous purine nucleus allows it to effectively interact with ATP-binding sites and other critical biological targets. This in-depth technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of pyrazolo[4,3-c]pyridine derivatives. We will dissect the nuanced influence of substitutions at key positions on the bicyclic core, elucidating the principles that govern target affinity, selectivity, and pharmacokinetic profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the design of next-generation therapeutics.

The Pyrazolo[4,3-c]pyridine Core: A Foundation for Therapeutic Innovation

The pyrazolo[4,3-c]pyridine system is a bicyclic heteroaromatic ring composed of a pyrazole ring fused to a pyridine ring. This unique arrangement of nitrogen atoms and aromatic character provides a rigid and planar scaffold that can be strategically functionalized to achieve specific biological activities. Its ability to act as a bioisostere for purines makes it an attractive starting point for the design of ATP-competitive inhibitors.[1][2] The diverse biological activities reported for this class of compounds, including anticancer, anti-inflammatory, antiviral, and analgesic properties, underscore its therapeutic potential.[3][4]

Decoding the Structure-Activity Landscape: A Positional Analysis

The biological activity and selectivity of pyrazolo[4,3-c]pyridine derivatives are exquisitely sensitive to the nature and position of substituents on the core structure. Understanding these relationships is paramount for rational drug design.

The Critical Role of the N-1 and N-2 Positions of the Pyrazole Ring

The nitrogen atoms of the pyrazole moiety are key interaction points and sites for derivatization.

  • N-1 Position: Substitution at the N-1 position can significantly impact a compound's polarity and its ability to form hydrogen bonds within the target's active site. In many kinase inhibitors, an unsubstituted N-1 position is crucial for forming a critical hydrogen bond with the hinge region of the kinase.[5] For instance, methylation of the N-1 position in a series of 1H-pyrazolo[3,4-b]pyridine derivatives resulted in a complete loss of FGFR inhibitory activity, highlighting the importance of this hydrogen bond donor.[5] However, in other contexts, alkylation or arylation at N-1 can be exploited to modulate pharmacokinetic properties, such as brain penetration, by reducing polarity.[6]

  • N-2 Position: While less commonly explored for primary target interactions, substitution at the N-2 position can influence the electronic properties of the ring system and provide a vector for further chemical modification. The selective functionalization of N-1 versus N-2 is a key synthetic challenge and opportunity in elaborating the SAR.[7]

The C3 Position: A Gateway to Potency and Selectivity

The C3 position of the pyrazolo[4,3-c]pyridine core often projects into the solvent-exposed region of the target's binding pocket, making it a prime location for introducing substituents that can enhance potency and selectivity.

  • Aryl and Heteroaryl Substitutions: The introduction of substituted phenyl or heteroaryl rings at the C3 position is a common strategy in the development of kinase inhibitors. These groups can engage in various interactions, including van der Waals forces, pi-stacking, and hydrogen bonds with amino acid residues in the active site. The specific substitution pattern on these appended rings can fine-tune the inhibitory profile.

  • Amide and Urea Moieties: The incorporation of amide or urea functionalities at C3 allows for the exploration of additional hydrogen bonding interactions and can serve as a linker to larger, more complex side chains. This approach has been successfully employed in the design of potent inhibitors for various kinases.

Modifications of the Pyridine Ring: Fine-Tuning the Profile

Substitutions on the pyridine portion of the scaffold (positions C4, C5, and C7) play a significant role in modulating the overall properties of the molecule, including solubility, metabolic stability, and target selectivity.

  • C4 and C5 Positions: The SAR at the C4 and C5 positions is highly target-dependent. For instance, in a series of 4-(pyrazol-3-yl)-pyridine JNK inhibitors, the introduction of a chlorine atom at the C5 position of the pyridine ring led to a twofold increase in activity.[6] In other cases, these positions can be functionalized to improve physicochemical properties.

  • C7 Position: The C7 position offers another vector for chemical elaboration to enhance target engagement and pharmacokinetic properties.[7]

Case Study: Pyrazolo[4,3-c]pyridines as Carbonic Anhydrase Inhibitors

A notable example of SAR exploration with this scaffold is the development of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase (CA) inhibitors.[8]

Key SAR Findings:

  • Linker Importance: The presence and nature of a linker between the pyrazolopyridine core and a benzenesulfonamide moiety were found to be critical for inhibitory activity against human carbonic anhydrase I (hCA I). An N-methylpropionamide linker proved to be favorable for activity.[8]

  • Direct Connection: A direct connection between the two moieties resulted in decreased activity.[8]

  • Substituent Effects: Specific substitutions on the pyridine nitrogen and other parts of the molecule led to varying degrees of inhibition and selectivity against different CA isoforms.[8]

CompoundLinkerhCA I Ki (nM)[8]hCA II Ki (nM)[8]
1b Direct68.916.3
1f N-methylpropionamide18.511.8
Acetazolamide (Standard) -25012.1
Table 1: Inhibitory activity (Ki) of selected pyrazolo[4,3-c]pyridine sulfonamides against hCA I and hCA II.

Pharmacokinetic Considerations: From Bench to Bedside

Optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of pyrazolo[4,3-c]pyridine derivatives is a critical aspect of their development into viable drug candidates.[9]

Key ADME Parameters for a Representative Pyrazolo[4,3-c]pyridine Derivative: [9]

ParameterValueUnitsAssay
Aqueous Solubility (pH 7.4) >100µMKinetic Solubility Assay
Caco-2 Permeability (A -> B) 15.010⁻⁶ cm/sCaco-2 Permeability Assay
Efflux Ratio (B -> A) / (A -> B) 1.2-Caco-2 Permeability Assay
Human Liver Microsomal Stability 85% remaining after 60 minMicrosomal Stability Assay
Mouse Liver Microsomal Stability 75% remaining after 60 minMicrosomal Stability Assay
Table 2: In vitro ADME profile of a representative 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivative.[9]

These data indicate that derivatives of this scaffold can be engineered to possess favorable drug-like properties, including good solubility, permeability, and metabolic stability.

Experimental Protocols

General Synthesis of 5-Substituted Methyl 3-Oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates[8]
  • A mixture of dienamine (2 mmol) and the corresponding amine (2.1 mmol) is prepared.

  • In the case of an amine hydrochloride, triethylamine (2.2 mmol) is added.

  • The mixture is refluxed in methanol (6 mL) for 1 hour.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

  • The crude product is purified by recrystallization or column chromatography to yield the target pyrazolo[4,3-c]pyridine derivative.

G dienamine Dienamine reflux Reflux (1 hr) dienamine->reflux amine Amine amine->reflux methanol Methanol (Solvent) methanol->reflux product Pyrazolo[4,3-c]pyridine Derivative reflux->product

General synthetic scheme for pyrazolo[4,3-c]pyridines.
In Vitro Kinase Inhibition Assay (Example: FRET-based Z'-LYTE Assay)[10]
  • Compound Preparation: Test compounds are serially diluted to the desired concentrations.

  • Reaction Mixture: The test compounds are added to a mixture containing the target kinase (e.g., 4 ng of TBK1 kinase) in a 384-well plate.

  • Initiation: The kinase reaction is initiated by the addition of a substrate peptide (4 µM) and ATP (100 µM).

  • Incubation: The reaction is allowed to proceed for 1 hour at room temperature.

  • Development: A development reagent is added to each well and incubated for 1 hour.

  • Stopping the Reaction: A stop reagent is added to terminate the reaction.

  • Detection: The fluorescence signals are measured using a suitable plate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

G start Start compound_prep Prepare Serial Dilutions of Test Compounds start->compound_prep reaction_setup Add Compounds and Kinase to 384-well Plate compound_prep->reaction_setup reaction_init Initiate Reaction with Substrate and ATP reaction_setup->reaction_init incubation1 Incubate for 1 hour at Room Temperature reaction_init->incubation1 development Add Development Reagent incubation1->development incubation2 Incubate for 1 hour development->incubation2 stop_reaction Add Stop Reagent incubation2->stop_reaction detection Measure Fluorescence stop_reaction->detection analysis Calculate IC50 Values detection->analysis end End analysis->end

Sources

Whitepaper: The Pyrazolo[4,3-c]pyridine Core: From Serendipitous Discovery to a Privileged Scaffold in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the landscape of medicinal chemistry, the identification of "privileged scaffolds" represents a paradigm shift, moving from brute-force screening to rational, scaffold-based drug design. These molecular frameworks, capable of interacting with multiple, diverse biological targets, serve as fertile ground for the development of novel therapeutics. This technical guide delves into the discovery and validation of the pyrazolo[4,3-c]pyridine core as one such privileged scaffold. We will explore its synthetic accessibility, document its wide-ranging biological activities, and present detailed case studies that illustrate its successful application in targeting complex diseases. This paper provides researchers, scientists, and drug development professionals with a comprehensive understanding of the pyrazolo[4,3-c]pyridine scaffold, from fundamental chemistry to its application in cutting-edge therapeutic programs.

The Concept of Privilege in Medicinal Chemistry

The term "privileged structure" was first introduced by Evans et al. in 1988 to describe molecular frameworks that can serve as ligands for a variety of distinct biological receptors.[1][2] This concept is a cornerstone of modern drug discovery, offering an efficient pathway to novel therapeutics by focusing on scaffolds with proven biological relevance and favorable pharmacokinetic properties.[2][3] Unlike promiscuous compounds or Pan-Assay Interference Compounds (PAINS), which often interact non-specifically, privileged structures exhibit a remarkable ability for specific, high-affinity binding to multiple targets through tailored modifications.[4]

Characteristics of a privileged scaffold include:

  • Versatility: The ability to bind to multiple, unrelated biological targets.[2]

  • Synthetic Tractability: The core structure is amenable to chemical modification, allowing for the exploration of chemical space and the optimization of activity.[2]

  • Favorable ADME Properties: Often possessing good metabolic stability and bioavailability, providing a solid foundation for lead optimization.[3]

  • Three-Dimensional Complexity: The ability to present substituents in specific spatial orientations to interact with complex protein binding sites.

Well-established privileged scaffolds like benzodiazepines, indoles, and arylpiperazines have given rise to numerous approved drugs, validating this approach.[2][5] The pyrazolo[4,3-c]pyridine core has more recently emerged as a highly valuable addition to this elite class of molecular frameworks.

The Rise of the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine system, a bicyclic heteroaromatic structure, is considered a bioisostere of purine, a fundamental component of nucleic acids.[6] This intrinsic similarity to an endogenous building block provides a compelling rationale for its ability to interact with a multitude of biological targets, particularly ATP-binding sites within kinases.[6]

The scaffold's privileged status is substantiated by the extensive range of biological activities reported for its derivatives. These activities span multiple therapeutic areas, demonstrating its remarkable versatility.[7][8][9]

Reported Biological Activities of Pyrazolo[4,3-c]pyridine Derivatives:

  • Anticancer and Antiproliferative[8][10]

  • Kinase Inhibition (e.g., PIM-1, FAK, BCR-ABL1)[8][10][11]

  • Antimicrobial and Antiviral[7][10]

  • Carbonic Anhydrase Inhibition[9][10]

  • Anti-inflammatory[7][12]

  • Anxiolytic[9]

  • Inhibition of Protein-Protein Interactions (PPIs)[13][14]

  • Antileishmanial and Antimalarial[9]

The ultimate validation of this scaffold's privileged nature is its presence in FDA-approved drugs. For instance, Asciminib , an allosteric inhibitor of the BCR-ABL1 tyrosine kinase, and Vericiguat , a stimulator of soluble guanylate cyclase for treating heart failure, both feature a pyrazolopyridine core, cementing its therapeutic importance.[10][15]

Synthetic Pathways to the Pyrazolo[4,3-c]pyridine Core

A key attribute of a privileged scaffold is its synthetic accessibility. The pyrazolo[4,3-c]pyridine core can be constructed through several reliable synthetic routes, allowing for the generation of diverse compound libraries. One of the most efficient methods involves the condensation of a functionalized dienamine with various amines.[9][10]

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_product Final Product A Dimethyl Acetonedicarboxylate C Two-Step Procedure A->C Known Procedure B Primary Amine (R-NH2) (e.g., containing a sulfonamide) E Condensation & Cyclization (Reflux in Methanol) B->E D Dienamine Intermediate C->D D->E F Substituted Pyrazolo[4,3-c]pyridine E->F

Caption: General workflow for pyrazolo[4,3-c]pyridine synthesis.
Experimental Protocol: General Procedure for Synthesis of 5-Substituted Pyrazolo[4,3-c]pyridines

This protocol describes a common method for synthesizing the pyrazolo[4,3-c]pyridine core via the condensation of a dienamine intermediate with a primary amine.[9][10]

Materials:

  • Dienamine intermediate (e.g., Methyl 7-(dimethylamino)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate)

  • Appropriate primary amine or amine hydrochloride

  • Methanol (MeOH), anhydrous

  • Triethylamine (Et₃N) (if using an amine hydrochloride salt)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add the dienamine intermediate (1.0 eq).

  • Amine Addition: Add the corresponding primary amine (1.05 eq). If the amine is a hydrochloride salt, add triethylamine (1.1 eq) to the mixture to liberate the free base.

  • Solvent Addition: Add anhydrous methanol to the flask to create a reaction mixture with a concentration of approximately 0.3 M.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 1-2 hours. The causality here is that the elevated temperature provides the necessary activation energy for both the nucleophilic attack of the amine and the subsequent intramolecular cyclization and aromatization steps.

  • Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature. The target product often precipitates out of the methanolic solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the collected solid sequentially with cold methanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified product under vacuum to afford the final 5-substituted pyrazolo[4,3-c]pyridine. Yields for this reaction are typically in the range of 70-90%.[10]

This self-validating system relies on the precipitation of the final product from the reaction mixture, which serves as an effective and straightforward purification step.

Case Study I: Targeting a Protein-Protein Interaction in Trypanosoma

The inhibition of protein-protein interactions (PPIs) is a challenging but highly rewarding area of drug discovery. The pyrazolo[4,3-c]pyridine scaffold has proven to be an effective starting point for developing the first inhibitors of the PEX14-PEX5 PPI, which is essential for the survival of Trypanosoma parasites, the causative agents of devastating diseases.[13][14][16]

The discovery process followed a rigorous, structure-guided workflow:

G A Target Identification PEX14-PEX5 PPI in Trypanosoma B In Silico Screening (Homology Model of TbPEX14) A->B C Hit Identification Pyrazolo[4,3-c]pyridine Hit 1 B->C Identifies potential binders D Hit Validation 1H-15N HSQC NMR Assay C->D Confirms binding (KD = 163 μM) E Structure-Guided Optimization (X-ray, NMR, MD Simulations) D->E Provides structural insights F SAR Studies (Systematic Derivatization) E->F Guides chemical synthesis F->E Iterative feedback G Lead Compound (Improved Potency & Trypanocidal Activity) F->G Refines activity

Caption: Workflow for the discovery of PEX14-PEX5 PPI inhibitors.

An initial in silico screen against a homology model of T. brucei PEX14 identified a pyrazolo[4,3-c]pyridine derivative as a promising hit.[13] This hit was validated using ¹H-¹⁵N HSQC NMR chemical shift perturbation assays, which confirmed direct binding to the target protein with a dissociation constant (K D) of 163 μM.[13]

This initial hit served as the foundation for an extensive structure-activity relationship (SAR) study. The optimization was driven by X-ray crystallography, NMR binding data, and molecular dynamics simulations, allowing researchers to rationally design modifications to the scaffold.[14][16]

CompoundR¹ SubstituentR² SubstituentPEX14-PEX5 PPI Inhibition (IC₅₀, µM)T. brucei Activity (EC₅₀, µM)
Hit 1 PhenylIndole~150>50
13 PhenylNaphthyl19.81.8
20 4-MethoxyphenylIndole24.32.5
29 (Hybrid) 4-MethoxyphenylNaphthyl5.7 0.8
Data synthesized from Dawidowski et al., J Med Chem, 2020.[13][14]

The SAR data revealed that aromatic residues at the R¹ and R² positions were crucial for occupying two key hydrophobic pockets on the PEX14 surface (the Trp and Phe hotspots).[13] By merging the optimal substituents from two potent analogs (compounds 13 and 20 ), a hybrid molecule (29 ) was created with significantly improved PPI inhibitory activity and potent trypanocidal effects, demonstrating the power of this privileged scaffold in a structure-guided design campaign.[13]

Case Study II: Development of Novel Carbonic Anhydrase Inhibitors

The versatility of the pyrazolo[4,3-c]pyridine scaffold is further highlighted by its application in developing potent inhibitors of carbonic anhydrases (CAs), enzymes involved in a plethora of physiological and pathological processes.[9][10] By appending a sulfonamide group—a well-known zinc-binding function for CA inhibition—to the pyrazolo[4,3-c]pyridine core, researchers synthesized a series of novel and selective CA inhibitors.[10]

The inhibitory activity was assessed against several human (h) CA isoforms, including the cytosolic hCA I and II and the transmembrane, tumor-associated hCA IX and XII.[10]

CompoundLinker (X)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
1a -CH₂-CH₂-10,654120.411.28.9
1b Direct Bond134.5105.125.46.8
1f -N(Me)-C(O)-CH₂-CH₂-25.1 10.1 35.67.2
Acetazolamide (Standard) N/A25012255.7
Data sourced from Zara et al., Molecules, 2022.[9][10]

The structure-activity relationship studies revealed critical insights. A direct connection of the benzenesulfonamide to the pyridine nitrogen (1b ) was tolerated, but introducing an N-methylpropionamide linker (1f ) dramatically improved potency against hCA I and hCA II.[9][10] In fact, compound 1f was more potent than the clinical standard Acetazolamide against the hCA I isoform and showed comparable activity against hCA II.[10] This demonstrates how the pyrazolo[4,3-c]pyridine core can be strategically functionalized to tune potency and selectivity for a specific target family.

Conclusion and Future Perspectives

The pyrazolo[4,3-c]pyridine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with its proven ability to serve as a template for potent and selective ligands against diverse targets like kinases, PPIs, and metabolic enzymes, underscores its immense value. The clinical success of drugs like Asciminib further validates the therapeutic potential embedded within this core.

Future exploration will likely focus on leveraging the scaffold's rich chemical diversity to tackle emerging and challenging drug targets. Its application in fragment-based drug discovery, where the core can be elaborated along multiple vectors, holds particular promise.[17][18] As our understanding of complex biological systems grows, the pyrazolo[4,3-c]pyridine scaffold is poised to remain a critical tool in the arsenal of medicinal chemists, enabling the development of the next generation of innovative medicines.

References

  • Zara, S., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Dawidowski, M., et al. (2020). Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. PubMed. Available at: [Link]

  • Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH. Available at: [Link]

  • Dudek, M., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI. Available at: [Link]

  • OpenOChem Learn. (n.d.). Privileged Structures. OpenOChem Learn. Available at: [Link]

  • de Souza, G. E. P., et al. (2023). The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. MDPI. Available at: [Link]

  • Péres, V., et al. (1996). SYNTHESIS OF PYRAZOLO[4,3-C]PYRIDINE C-RIBONUCLEOSIDES VIA AN EFFECTIVE TETRAZOLE TO PYRAZOLE TRANSFORMATION. Taylor & Francis. Available at: [Link]

  • Dawidowski, M., et al. (2020). Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. CNR-IRIS. Available at: [Link]

  • Gobec, S., et al. (2013). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. Available at: [Link]

  • Gobec, S., et al. (2013). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. ResearchGate. Available at: [Link]

  • Dawidowski, M., et al. (2019). (PDF) Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. Available at: [Link]

  • Various Authors. (2022). Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. ResearchGate. Available at: [Link]

  • Mondal, M. A., & Ghosh, R. (2021). Synthesis of pyrazolo[4,3‐c]pyridines by I2 catalysed intramolecular cyclisation. ResearchGate. Available at: [Link]

  • Szkatuła, K., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2018). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. J-Stage. Available at: [Link]

  • van der Westhuyzen, C. W., et al. (2013). ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. Wiley Online Library. Available at: [Link]

  • El-Damasy, A. K., et al. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. PubMed. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Semantic Scholar. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • Zara, S., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. NIH. Available at: [Link]

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Methodological & Application

Application Note: Characterization of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine as a c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Mesenchymal-Epithelial Transition (c-Met) receptor tyrosine kinase is a critical regulator of cell proliferation, motility, and invasion, and its dysregulation is a key driver in numerous human cancers.[1][2][3] This makes c-Met a highly attractive target for therapeutic intervention. This application note provides a comprehensive guide for researchers to characterize the inhibitory potential of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and its derivatives against c-Met kinase. We present detailed protocols for a robust biochemical luminescence-based assay to determine enzymatic inhibition (IC50) and a cell-based phosphorylation assay to confirm target engagement in a cellular context. These protocols are designed to be self-validating, incorporating essential controls and data analysis guidelines to ensure trustworthy and reproducible results.

Introduction: The Rationale for Targeting c-Met

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its exclusive ligand, Hepatocyte Growth Factor (HGF), orchestrates a complex signaling program essential for development and tissue regeneration.[2][4] However, in oncology, aberrant c-Met activation—through gene amplification, mutation, or protein overexpression—hijacks these pathways to promote tumor growth, angiogenesis, and metastasis.[5][6][7] This central role in cancer progression has established c-Met as a compelling target for drug development.[2]

The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a promising chemical starting point for the development of novel c-Met inhibitors. Structure-based design has led to derivatives of this core structure that exhibit potent and selective inhibitory activity against c-Met kinase.[8] This document provides the necessary framework to rigorously evaluate such compounds.

The c-Met Signaling Cascade

Understanding the c-Met signaling pathway is fundamental to designing and interpreting inhibition assays. HGF binding induces c-Met receptor dimerization and autophosphorylation of key tyrosine residues within its kinase domain.[5][9] This phosphorylation creates docking sites for adaptor proteins, triggering multiple downstream cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are pivotal for cell growth, survival, and motility.[1][4][10] Inhibitors can be designed to compete with ATP at the kinase domain, thereby preventing this initial autophosphorylation event and blocking all subsequent signaling.

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet_Receptor c-Met Receptor p_cMet P-c-Met (Dimerized & Activated) cMet_Receptor->p_cMet Autophosphorylation GAB1 GAB1 p_cMet->GAB1 GRB2_SOS GRB2/SOS p_cMet->GRB2_SOS STAT3 STAT3 p_cMet->STAT3 Direct Phosphorylation PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Survival, Motility) AKT->Transcription MEK MEK RAF->MEK STAT3->Transcription ERK ERK MEK->ERK ERK->Transcription HGF HGF Ligand HGF->cMet_Receptor Binding & Dimerization Inhibitor 3-Phenyl-4,5,6,7-tetrahydro- 1H-pyrazolo[4,3-c]pyridine (ATP-Competitive) Inhibitor->p_cMet Inhibition

Figure 1: Simplified c-Met Signaling Pathway. This diagram illustrates the activation of c-Met by its ligand HGF and the subsequent downstream signaling cascades that promote cancer cell proliferation and survival. ATP-competitive inhibitors block the initial autophosphorylation step.

Protocol 1: Biochemical c-Met Kinase Assay

This protocol uses a luminescence-based kinase assay platform, such as Kinase-Glo®, which measures the amount of ATP remaining after the kinase reaction.[11][12][13] The luminescent signal is inversely proportional to c-Met kinase activity. This method is highly sensitive, amenable to high-throughput screening (HTS), and ideal for determining the IC50 value of an inhibitor.[12][14]

3.1. Principle of the Assay

Recombinant c-Met kinase phosphorylates a generic substrate (e.g., Poly (Glu:Tyr, 4:1)) using ATP.[14] In the presence of an inhibitor, kinase activity is reduced, and more ATP remains in the well. A detection reagent containing luciferase and luciferin is added; the luciferase uses the remaining ATP to generate a light signal.[13]

3.2. Materials Required

  • Enzyme: Recombinant human c-Met (kinase domain, e.g., amino acids 956-1390).[14]

  • Substrate: Poly (Glu:Tyr, 4:1).[14]

  • Test Compound: this compound, dissolved in 100% DMSO.

  • Reference Inhibitor: Staurosporine or a known potent c-Met inhibitor (e.g., Capmatinib).[15]

  • Assay Buffer: 5x Kinase Assay Buffer (composition typically includes Tris-HCl, MgCl2, DTT).[14]

  • ATP: Adenosine 5'-triphosphate solution.

  • Detection Reagent: Kinase-Glo® Max Luminescent Kinase Assay Kit (or equivalent).[14][16]

  • Plates: Solid white, low-volume 96- or 384-well assay plates.

  • Instrumentation: Multilabel microplate reader capable of measuring luminescence.

3.3. Experimental Workflow

Assay_Workflow A Step 1: Compound Plating Add 1 µL of serially diluted compound (or DMSO control) to assay plate. B Step 2: Add Kinase Add 20 µL of diluted c-Met kinase to all wells except 'Blank'. A->B C Step 3: Initiate Reaction Add 20 µL of Substrate/ATP mix. Total volume = 41 µL. B->C D Step 4: Incubation Incubate at 30°C for 45 minutes. C->D E Step 5: Signal Development Add 40 µL of Kinase-Glo® Reagent to all wells. D->E F Step 6: Final Incubation Incubate at RT for 15 minutes (protect from light). E->F G Step 7: Read Plate Measure luminescence on a microplate reader. F->G

Figure 2: Workflow for the biochemical c-Met kinase assay.

3.4. Detailed Step-by-Step Protocol

Causality Note: The final concentration of DMSO should not exceed 1% to avoid solvent-induced artifacts.[7][14] ATP concentration is set near its Km for c-Met to ensure sensitive detection of ATP-competitive inhibitors.

  • Prepare Reagents:

    • 1x Kinase Buffer: Dilute the 5x stock to 1x with ultrapure water. Keep on ice.

    • Test Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 1 mM stock. This creates a concentration range appropriate for IC50 determination.

    • c-Met Enzyme Dilution: Dilute the recombinant c-Met enzyme in 1x Kinase Buffer to the working concentration (e.g., 2.5 ng/µL). The optimal concentration should be predetermined to yield a high signal-to-background ratio.

    • Substrate/ATP Mix: Prepare a 2x working solution containing the Poly(Glu:Tyr) substrate (e.g., 0.1 mg/mL) and ATP (e.g., 20 µM) in 1x Kinase Buffer.

  • Assay Plating (96-well format):

    • Blank Control: Add 21 µL of 1x Kinase Buffer and 20 µL of Substrate/ATP mix.

    • Positive Control (Max Activity): Add 1 µL of DMSO and 20 µL of diluted c-Met enzyme.

    • Test Wells: Add 1 µL of the serially diluted test compound and 20 µL of diluted c-Met enzyme.

  • Kinase Reaction:

    • Initiate the reaction by adding 20 µL of the Substrate/ATP mix to the "Positive Control" and "Test Wells".[16]

    • Mix the plate gently (e.g., orbital shaker for 30 seconds).

    • Cover the plate and incubate at 30°C for 45 minutes.[16]

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Max reagent to room temperature.

    • After the 45-minute incubation, add 40 µL of Kinase-Glo® Max reagent to all wells.[16]

    • Mix the plate gently for 2 minutes.

    • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.[16]

    • Measure luminescence using a microplate reader.

3.5. Data Analysis

  • Subtract Background: Subtract the average luminescence signal of the "Blank" wells from all other readings.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Test_Well / Signal_Positive_Control))

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol 2: Cell-Based c-Met Autophosphorylation Assay

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to verify that the compound can penetrate the cell membrane and inhibit c-Met in a physiological context. This protocol measures the phosphorylation of c-Met at key tyrosine residues (e.g., Tyr1234/1235) in a c-Met-dependent cancer cell line (e.g., MKN-45, EBC-1)[8] using a sensitive immunoassay technology like HTRF® or AlphaScreen®.[17][18]

4.1. Principle of the Assay

Cells are treated with the test compound before being stimulated with HGF to induce c-Met autophosphorylation. After cell lysis, the phosphorylated c-Met is detected using a pair of specific antibodies, one of which is labeled with a donor fluorophore and the other with an acceptor.[18] When the antibodies bind to the target protein in close proximity, a FRET signal is generated, which is proportional to the level of c-Met phosphorylation.

4.2. Materials Required

  • Cell Line: A human cancer cell line with high c-Met expression (e.g., MKN-45 gastric cancer cells).

  • Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), Penicillin/Streptomycin.

  • Stimulant: Recombinant Human HGF.

  • Test Compound: this compound.

  • Detection Kit: HTRF® Phospho-MET (Tyr1234/1235) Assay Kit (or equivalent).[18]

  • Plates: 96-well cell culture plates and 384-well low-volume detection plates.

  • Instrumentation: HTRF-compatible microplate reader.

4.3. Step-by-Step Protocol

  • Cell Plating: Seed MKN-45 cells into a 96-well cell culture plate at a density of ~50,000 cells/well and incubate overnight.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours. This reduces basal kinase activity.

  • Compound Treatment: Add serially diluted test compound to the cells and incubate for 1-2 hours at 37°C. Include DMSO-only wells as controls.

  • HGF Stimulation: Add HGF to a final concentration of 50 ng/mL to all wells except the "unstimulated" control. Incubate for 15 minutes at 37°C.

  • Cell Lysis: Remove the medium and add 50 µL of the lysis buffer provided in the detection kit. Incubate for 30 minutes at room temperature with gentle shaking.

  • Detection:

    • Transfer 16 µL of cell lysate from each well of the 96-well plate to a 384-well detection plate.

    • Add 4 µL of the HTRF antibody mix (pre-mixed donor and acceptor antibodies) to each well.

    • Seal the plate and incubate for 4 hours at room temperature.

  • Read Plate: Measure the HTRF signal on a compatible reader according to the manufacturer's instructions.

4.4. Data Analysis

Calculate the HTRF ratio and determine the % inhibition for each compound concentration relative to the HGF-stimulated DMSO control. Plot the results and fit a dose-response curve to determine the cellular IC50 value. Western blotting can be used as an orthogonal method to confirm the dose-dependent inhibition of c-Met phosphorylation.[8]

Representative Data

The following table presents expected data for a potent derivative from the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine series, based on published findings for similar compounds.[8]

Assay TypeTarget Cell LineParameterExpected Value (nM)Reference Compound
Biochemical Kinase Assay N/AIC5050 - 100Compound 8c (68 nM)[8]
Cellular Phospho-Met Assay MKN-45IC50200 - 500N/A
Cellular Proliferation Assay EBC-1GI501000 - 3000Compound 8c (~1.2 µM)[8]

Conclusion

The protocols detailed in this application note provide a robust framework for the preclinical evaluation of this compound and its analogs as c-Met kinase inhibitors. By combining a direct, quantitative biochemical assay with a physiologically relevant cell-based assay, researchers can confidently determine compound potency, confirm cellular activity, and generate the critical data needed to advance promising candidates in the drug discovery pipeline.

References

  • Jo, M. et al. (2020). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology. Available at: [Link]

  • Varkey, J. et al. (2010). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. PubMed. Available at: [Link]

  • Christensen, J.G. et al. (2006). Targeting the c-Met Signaling Pathway in Cancer. AACR Journals. Available at: [Link]

  • AbbVie Inc. c-MET Protein. AbbVie Science. Available at: [Link]

  • ResearchGate. (n.d.). Common c-MET signaling pathways. ResearchGate. Available at: [Link]

  • Gherardi, E. et al. (2011). An overview of the c-MET signaling pathway. PubMed. Available at: [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Available at: [Link]

  • Tanega, C. et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Available at: [Link]

  • Indigo Biosciences. (n.d.). Human c-MET/HGFR Reporter Assay Kit. Available at: [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. Available at: [Link]

  • BPS Bioscience. (n.d.). c-Met (del 963-1009) Kinase Assay Kit (Discontinued). Available at: [Link]

  • Amsbio. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. Available at: [Link]

  • Reaction Biology. (2026). c-MET (L1195F) Kinase Assay Service. Available at: [Link]

  • Biocompare. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit 82565 from BPS Bioscience, Inc. Available at: [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Available at: [Link]

  • Scott, J.S. et al. (2023). Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Cisbio. (2018). How to measure Kinase activity with HTRF® KinEASE™ assay kit. YouTube. Available at: [Link]

  • Cui, J.J. et al. (2013). Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1][2][11]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity but broad phosphodiesterase family inhibition leading to myocardial degeneration in rats. PubMed. Available at: [Link]

  • Scott, J.S. et al. (2023). Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. PMC. Available at: [Link]

  • Alamshany, Z.M. et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PubMed Central. Available at: [Link]

  • Scott, J.S. et al. (2023). Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. ResearchGate. Available at: [Link]

  • Sharma, G. et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]

  • Lu, T. et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. PubMed. Available at: [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit Protocol. Available at: [Link]

  • Sheng, H. et al. (2018). Tetrahydro-3H-pyrazolo[4,3-a]phenanthridine-based CDK inhibitor. PubMed. Available at: [Link]

  • Kumar, A. et al. (2018). Development of this compound derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. PubMed. Available at: [Link]

  • Al-Tel, T.H. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Zhou, H. et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. ResearchGate. Available at: [Link]

  • precisionFDA. (n.d.). ETHYL 1-(4-METHOXYPHENYL)-6-(4-NITROPHENYL)-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO(3,4-C)PYRIDINE-3-CARBOXYLATE. Available at: [Link]

  • ResearchGate. (n.d.). 3,7,7-Trimethyl-4-phenyl-4,7,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-(6H)-one. Available at: [Link]

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Application Notes and Protocols for 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Pyrazolopyridine Scaffolds in Oncology

The pyrazolopyridine scaffold is a "privileged" heterocyclic core in medicinal chemistry, bearing a structural resemblance to the endogenous purine ring of ATP.[1][2] This mimicry allows compounds built on this scaffold to function as competitive inhibitors for a vast array of protein kinases, which are crucial regulators of cellular processes.[1] Dysregulation of kinase signaling is a well-established hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis.[3][4] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.[3][5]

The specific compound, 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, and its derivatives have been investigated for various therapeutic applications, including as inhibitors of c-Met kinase and other key signaling proteins implicated in cancer.[6][7] Given the established role of the pyrazolopyridine core in targeting ATP-binding sites, a primary mechanism of action for its anticancer effects is the inhibition of cyclin-dependent kinases (CDKs).[8][9] CDKs are master regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells, which are often highly dependent on CDK activity for their proliferation.[4][8]

These application notes provide a comprehensive guide for researchers to investigate the efficacy of this compound (referred to herein as "Compound P") in various cancer cell lines. The protocols outlined below detail methods to assess its impact on cell viability, cell cycle progression, and the modulation of key signaling proteins.

Principle of the Method

The central hypothesis is that Compound P functions as a kinase inhibitor, likely targeting CDKs, to exert anti-proliferative effects on cancer cells. To validate this, a multi-faceted approach is required:

  • Assessment of Cytotoxicity and Viability: The initial step is to determine the compound's general effect on cancer cell proliferation and metabolic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method for this purpose. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[11]

  • Analysis of Cell Cycle Distribution: If Compound P inhibits CDKs, it is expected to induce an arrest at specific phases of the cell cycle (e.g., G1 or G2/M).[8] Flow cytometry using propidium iodide (PI) staining is the gold standard for analyzing cell cycle distribution.[12] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content within each cell. This allows for the quantification of cells in the G0/G1, S, and G2/M phases.

  • Target Engagement and Downstream Effects: To confirm the mechanism of action, it is essential to measure the compound's effect on the target kinase and its downstream signaling pathway. Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate.[13][14] By probing for the phosphorylated (active) and total forms of key proteins in the CDK pathway (e.g., CDK2, Rb protein), we can directly assess target engagement and its functional consequences.

Experimental Workflow Overview

The following diagram illustrates the general experimental pipeline for evaluating Compound P in cancer cell lines.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Analysis cluster_2 Phase 3: Target Validation A Cancer Cell Line Culture (e.g., MCF-7, HCT-116) B Compound P Treatment (Dose-Response) A->B C MTT Cell Viability Assay B->C D Determine IC50 Value C->D E Treat Cells with Compound P (at IC50 concentration) F Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) E->F G Western Blot Analysis (Protein Lysate Preparation) E->G H Probe for Key Proteins: - p-Rb / Total Rb - Cyclin D1/E - Actin (Loading Control) G->H I Data Analysis & Interpretation H->I

Caption: General experimental workflow for testing Compound P in cancer cell lines.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of Compound P that inhibits cell viability by 50% (IC50).

Materials:

  • Selected cancer cell line (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Compound P stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[15]

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[11]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[10]

  • Compound Treatment:

    • Prepare serial dilutions of Compound P in complete medium. A typical final concentration range might be 0.01 µM to 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and "medium only" blank wells.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[10]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[15]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[16]

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of treated well / Absorbance of vehicle control well) * 100.

    • Plot the percentage of cell viability against the log of Compound P concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This protocol quantifies the distribution of cells in different phases of the cell cycle following treatment with Compound P.

Materials:

  • Cells treated with Compound P (at IC50 and 2x IC50) and a vehicle control for 24-48 hours.

  • Cold PBS

  • Ice-cold 70% ethanol[12]

  • RNase A solution (100 µg/mL, DNase-free)[12]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[12]

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet once with 5 mL of cold PBS and centrifuge again.

    • Resuspend the cell pellet in ~0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cells with 5 mL of PBS to remove residual ethanol. Centrifuge and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.[12]

    • Incubate at 37°C for 30 minutes to ensure only DNA is stained.[17]

    • Add 500 µL of 50 µg/mL PI solution.

    • Incubate for 15-30 minutes at room temperature, protected from light.[17]

  • Flow Cytometry Acquisition:

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., PE-Texas Red, ~610 nm).[18]

    • Collect at least 10,000 events per sample.

    • Use pulse width and pulse area parameters to exclude cell doublets and aggregates from the analysis.[12]

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram.

    • The software will fit Gaussian models to the G0/G1 and G2/M peaks and calculate the percentage of cells in G0/G1, S, and G2/M phases.[12]

    • Compare the cell cycle distribution of Compound P-treated cells to the vehicle control.

Protocol 3: Western Blot Analysis of the CDK/Rb Pathway

This protocol assesses the phosphorylation status of key proteins downstream of CDK2 to confirm the mechanism of action.

Materials:

  • Cells treated with Compound P (at IC50 and 2x IC50) and a vehicle control for 6-24 hours.

  • Ice-cold PBS

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[14]

  • Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-Cyclin D1, anti-Actin).

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)[13]

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Protein Lysate Preparation:

    • Wash cell monolayers with ice-cold PBS.[13]

    • Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[13]

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[13]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.[14]

    • Transfer the separated proteins to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.[14]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.[13]

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., Actin).

Mechanism of Action: CDK Inhibition

Compound P, as a pyrazolopyridine derivative, is hypothesized to act as an ATP-competitive inhibitor of CDKs, particularly CDK2. In the G1 phase of the cell cycle, Cyclin D/CDK4/6 and subsequently Cyclin E/CDK2 phosphorylate the Retinoblastoma protein (Rb).[8] This phosphorylation releases the transcription factor E2F, allowing the transcription of genes necessary for S-phase entry. Inhibition of CDK2 by Compound P would prevent Rb phosphorylation, keeping Rb in its active, hypophosphorylated state. This maintains the Rb-E2F complex, thereby blocking cell cycle progression from G1 to S phase.[8]

CDK_Pathway cluster_0 Rb-E2F Complex GF Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GF->CyclinD_CDK46 activates CyclinE_CDK2 Cyclin E / CDK2 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2->Rb phosphorylates pRb p-Rb Rb->pRb Phosphorylation E2F E2F Rb->E2F binds and inhibits S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase activates transcription CompoundP Compound P CompoundP->CyclinE_CDK2 INHIBITS

Caption: Hypothesized mechanism of Compound P inhibiting the CDK2/Rb pathway.

Data Interpretation and Expected Results

Table 1: Example Cell Viability Data (MTT Assay)

Cell LineCompound P IC50 (µM)
MCF-7 (Breast Cancer)5.2
HCT-116 (Colon Cancer)8.9
A549 (Lung Cancer)12.5
Normal Fibroblasts> 50
  • Interpretation: Compound P shows potent cytotoxic activity against cancer cell lines, with lower IC50 values indicating higher potency. A significantly higher IC50 in normal cells suggests cancer-selective activity.

Table 2: Example Cell Cycle Distribution Data (Flow Cytometry)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
MCF-7 Cells
Vehicle Control55.130.514.4
Compound P (5 µM)75.312.112.6
HCT-116 Cells
Vehicle Control48.935.215.9
Compound P (9 µM)68.718.812.5
  • Interpretation: A significant increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S phase, indicates a G1 cell cycle arrest, which is consistent with CDK2 inhibition.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High variability in MTT assay Inconsistent cell seeding; Edge effects in the 96-well plate; Contamination.Ensure a homogenous single-cell suspension before seeding; Avoid using the outer wells of the plate; Maintain sterile technique.
No clear cell cycle arrest Compound concentration is too low/high; Incubation time is too short/long; Compound is not a cell cycle inhibitor.Test a range of concentrations around the IC50 and a time course (e.g., 12, 24, 48h); Re-evaluate the primary hypothesis.
Weak or no signal in Western blot Insufficient protein loaded; Poor protein transfer; Inactive primary/secondary antibody; Insufficient incubation time.Quantify protein accurately and load 20-30 µg; Verify transfer with Ponceau S stain; Use fresh or validated antibodies; Optimize antibody concentrations and incubation times.
High background in Western blot Blocking is insufficient; Antibody concentration is too high; Washing steps are inadequate.Increase blocking time or try a different blocking agent (BSA vs. milk); Titrate primary and secondary antibodies; Increase the number and duration of TBST washes.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
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  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
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  • Abcam. (n.d.). MTT assay protocol.
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  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
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  • Gao, Y., et al. (2021). CDK inhibitors in cancer therapy, an overview of recent development. PubMed. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
  • Wikipedia. (n.d.). CDK inhibitor. Retrieved from [Link]

  • R&D Systems. (n.d.). Propidium Iodide Cell Viability Flow Cytometry Protocol.
  • BreastCancer.org. (n.d.). What Are CDK4/6 Inhibitors?. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility.
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  • Singh, M., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 13(10), 1169-1193. Retrieved from [Link]

  • Singh, M., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models.
  • Al-Suwaidan, I. A., et al. (2018). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. International Journal of Molecular Sciences, 19(11), 3532. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
  • BenchChem. (2025). Application Notes: 4-Methyl-1H-pyrazolo[4,3-c]pyridine in Cancer Cell Line Studies.
  • Scott, P. J. H., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1104-1118. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol.
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  • Abcam. (n.d.). Western blot protocol.
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  • Addgene. (2022, January 24). Western Blot.
  • R&D Systems. (n.d.). Western Blot Protocol for Cell Lysates.
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  • Lu, T., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 973-983. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6430. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(22), 5227. Retrieved from [Link]

  • Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2217. Retrieved from [Link]

  • Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU.
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Sources

Application Notes & Protocols for the Development of Novel Mycobacterium tuberculosis Inhibitors Based on the Pyrazolo[4,3-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The enduring global health crisis of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates an urgent and continuous search for novel therapeutic agents. The development of new drugs with unique mechanisms of action is paramount to shortening treatment durations, improving patient outcomes, and combating resistance. The pyrazolo[4,3-c]pyridine scaffold has emerged as a promising heterocyclic core for the development of potent anti-tubercular agents. Research has identified that derivatives of this scaffold can effectively inhibit essential enzymatic pathways in Mtb, notably targeting the pantothenate synthetase (MTB PS), an enzyme crucial for the biosynthesis of coenzyme A.[1][2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of pyrazolo[4,3-c]pyridine-based Mtb inhibitors. It outlines detailed protocols for chemical synthesis, primary antimycobacterial screening, and essential cytotoxicity assessment, while emphasizing the scientific rationale behind each experimental step to ensure robust and reproducible outcomes.

Section 1: Chemical Synthesis of Pyrazolo[4,3-c]pyridine Derivatives

Expertise & Experience: The synthesis of a focused compound library is the foundational step in a drug discovery campaign. The following protocol describes a common multi-step synthetic route to generate 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, a class that has shown significant promise.[1] This approach provides versatility, allowing for the introduction of chemical diversity at multiple positions to explore the structure-activity relationship (SAR).

Protocol 1: Generalized Synthesis of this compound Carboxamides

Causality Behind Experimental Choices: This five-step synthesis is designed for modularity. Starting from commercially available piperidin-4-one allows for the systematic modification of the N-substituent on the pyridine ring, which is critical for tuning pharmacokinetic properties. The subsequent steps build the pyrazole ring and introduce carboxamide functionalities, which have been shown to be important for target engagement with MTB PS.[2][3]

Step-by-Step Methodology:

  • Step 1: N-Boc Protection of Piperidin-4-one:

    • Dissolve piperidin-4-one hydrochloride in a suitable solvent such as dichloromethane (DCM).

    • Add a base (e.g., triethylamine) to neutralize the hydrochloride salt.

    • Introduce Di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature. The Boc group is an excellent protecting group for the nitrogen, preventing unwanted side reactions in subsequent steps.

    • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, perform an aqueous workup and purify the product by column chromatography.

  • Step 2: Vilsmeier-Haack Formylation:

    • Cool a solution of dimethylformamide (DMF) in DCM to 0°C.

    • Slowly add phosphoryl chloride (POCl₃) to generate the Vilsmeier reagent in situ. This electrophilic reagent is essential for the formylation at the C3 position of the piperidone ring.

    • Add the N-Boc-4-piperidone from Step 1 to the reaction mixture and allow it to warm to room temperature.

    • Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract the product.

  • Step 3: Pyrazole Ring Formation:

    • Dissolve the product from Step 2 in ethanol.

    • Add phenylhydrazine hydrochloride and a base (e.g., sodium acetate). The hydrazine will undergo a condensation reaction with the formyl group and subsequent cyclization to form the pyrazole ring fused to the piperidine core.

    • Reflux the mixture and monitor by TLC.

    • After completion, cool the reaction, remove the solvent under reduced pressure, and purify the resulting pyrazolo[4,3-c]pyridine core.

  • Step 4: N-Boc Deprotection:

    • Dissolve the Boc-protected pyrazolo[4,3-c]pyridine in DCM.

    • Add trifluoroacetic acid (TFA) and stir at room temperature. TFA is a strong acid that efficiently cleaves the acid-labile Boc group, liberating the secondary amine on the piperidine ring for subsequent derivatization.

    • Monitor the reaction until the starting material is consumed.

    • Neutralize the reaction with a base and extract the deprotected product.

  • Step 5: Carboxamide Formation:

    • Dissolve the deprotected core from Step 4 in an aprotic solvent like DCM.

    • Add a desired isocyanate (R-NCO) or, alternatively, an acyl chloride (R-COCl) in the presence of a base. This step introduces the carboxamide moiety, a key pharmacophore for this inhibitor class.

    • Stir the reaction at room temperature. The progress can be monitored by TLC.

    • Upon completion, wash the reaction mixture, dry the organic layer, and purify the final compound by column chromatography or recrystallization. Characterize the final product using NMR and mass spectrometry.[2][3]

Section 2: Primary Antimycobacterial Screening

Expertise & Experience: The initial evaluation of a compound's efficacy against Mtb is a critical filtering step. The Microplate Alamar Blue Assay (MABA) is a widely adopted, low-cost, and rapid method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[4][5] The assay relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) dye to the pink, highly fluorescent resorufin by metabolically active cells.[4][6] A lack of color change indicates bacterial growth inhibition.

Protocol 2: Mtb Growth Inhibition using Microplate Alamar Blue Assay (MABA)

Trustworthiness Through Self-Validation: This protocol incorporates essential controls to validate each assay plate. A positive control (e.g., Rifampicin) ensures the assay can detect growth inhibition, while a negative control (vehicle, e.g., DMSO) confirms normal bacterial growth. A sterile control (media only) provides the baseline for no metabolic activity.

Step-by-Step Methodology:

  • Preparation of Mtb Culture:

    • Grow Mycobacterium tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

    • Incubate at 37°C until the culture reaches mid-log phase (OD₆₀₀ of 0.4-0.8).

    • Adjust the culture to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth for the assay.

  • Compound Plate Preparation:

    • Prepare stock solutions of test compounds in dimethyl sulfoxide (DMSO).

    • In a 96-well clear-bottom plate, perform a 2-fold serial dilution of each compound in 7H9 broth to achieve a final volume of 100 µL per well. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

    • Include wells for:

      • Positive Control: Rifampicin (serially diluted).

      • Negative Control: 1% DMSO in 7H9 broth.

      • Sterile Control: 7H9 broth only.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted Mtb culture to each well, except for the sterile control wells.

    • Seal the plate with a breathable seal or place it in a secondary container and incubate at 37°C for 7 days.

  • Assay Readout:

    • After incubation, add 20 µL of Alamar Blue solution (e.g., from commercial suppliers) and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plate at 37°C for 24 hours.

    • Visually inspect the plate. A blue color indicates inhibition, while a pink color indicates growth.

    • For quantitative results, read the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink (or shows ≥90% reduction in fluorescence/absorbance signal compared to the negative control).[4]

Section 3: In Vitro Cytotoxicity Assessment

Expertise & Experience: A promising antimicrobial compound must be selective, meaning it should be potent against the pathogen but non-toxic to host cells.[7] Therefore, assessing the cytotoxicity of "hit" compounds against a mammalian cell line is a mandatory step. This allows for the calculation of the Selectivity Index (SI), which is a critical parameter for prioritizing compounds for further development. The SI is calculated as CC₅₀ / MIC. A higher SI value is desirable.

Protocol 3: Mammalian Cell Cytotoxicity using Resazurin Assay

Causality Behind Experimental Choices: This protocol uses a macrophage cell line (e.g., RAW 264.7 or J774) because macrophages are the primary host cells for Mtb infection.[8][9] The assay principle is identical to MABA, leveraging the metabolic reduction of resazurin, which provides a direct and sensitive measure of cell viability.[10][11]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Harvest cells and adjust the concentration to 5 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well tissue culture plate and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment:

    • Prepare 2-fold serial dilutions of the test compounds in fresh cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Include wells for:

      • Positive Control: Doxorubicin (a known cytotoxic agent).

      • Negative Control: Medium with the same final concentration of DMSO used for test compounds.

  • Incubation and Readout:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • Add 10 µL of Resazurin solution to each well and incubate for another 2-4 hours.

    • Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the negative (DMSO) control.

    • Plot the viability percentage against the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the 50% cytotoxic concentration (CC₅₀).

Data Presentation and Visualization

Table 1: Example Screening Data for Pyrazolo[4,3-c]pyridine Analogs
Compound IDMtb H37Rv MIC (µM)RAW 264.7 CC₅₀ (µM)Selectivity Index (SI = CC₅₀/MIC)
PZC-00125.5>100>3.9
PZC-00212.1>100>8.2
PZC-0036.2585.313.6
PZC-00450.8>100>2.0
PZC-0053.1255.717.8
Rifampicin0.05>50>1000

Data are hypothetical and for illustrative purposes only.

Diagrams

G cluster_0 Compound Generation & Primary Screening cluster_1 Hit-to-Lead Progression Synthesis Chemical Synthesis of Library PrimaryScreen Primary Mtb Screen (MABA Assay) Synthesis->PrimaryScreen Test Compounds Cytotoxicity Cytotoxicity Screen (Resazurin Assay) Synthesis->Cytotoxicity Test Hits MIC_CC50 Determine MIC & CC50 Calculate Selectivity Index PrimaryScreen->MIC_CC50 Identify 'Hits' Cytotoxicity->MIC_CC50 Intracellular Intracellular Mtb Assay (Macrophage Model) MIC_CC50->Intracellular Prioritized Hits (High SI) Target Target Engagement (MTB PS Enzyme Assay) MIC_CC50->Target Lead Lead Compound (for In Vivo Studies) Intracellular->Lead Target->Lead

Caption: Drug discovery workflow for pyrazolo[4,3-c]pyridine inhibitors.

G cluster_0 Negative Control (Growth) cluster_1 Test Well (Inhibition) Mtb_active Metabolically Active Mtb Resorufin Resorufin (Pink) Fluorescent Mtb_active->Resorufin Reduces Mtb_inhibited Inhibited Mtb Resazurin Resazurin (Blue) Non-fluorescent Mtb_inhibited->Resazurin No Reduction Resazurin->Mtb_active Added to Reader Plate Reader (Fluorescence Measurement) Resorufin->Reader High Signal Inhibitor Effective Inhibitor (e.g., Pyrazolo[4,3-c]pyridine) Inhibitor->Mtb_inhibited Inhibits Resazurin_well Resazurin (Blue) Non-fluorescent Resazurin_well->Reader Low Signal

Caption: Principle of the Alamar Blue (Resazurin) cell viability assay.

Conclusion

The pyrazolo[4,3-c]pyridine scaffold represents a valuable starting point for the development of new anti-tubercular agents. The systematic application of the protocols outlined in this guide—from rational synthesis and robust primary screening to essential selectivity profiling—provides a solid foundation for any research program aiming to identify and advance novel Mtb inhibitors. By carefully analyzing MIC, CC₅₀, and the resulting Selectivity Index, researchers can effectively prioritize compounds for more complex secondary assays, such as intracellular efficacy and direct target engagement, ultimately paving the way for the development of next-generation TB therapeutics.

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Application Notes and Protocols for the Investigation of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain remains a significant clinical challenge with a substantial unmet need for effective and well-tolerated therapeutics. This document provides a comprehensive guide for the preclinical evaluation of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, a novel small molecule, as a potential analgesic for neuropathic pain. While this specific molecule is not extensively characterized in the public domain for this indication, its core pyrazolopyridine scaffold is present in various biologically active compounds, some of which have demonstrated analgesic and anti-inflammatory properties. Drawing from the established pharmacology of related heterocyclic compounds, we hypothesize a potential mechanism of action involving the modulation of the adenosine A1 receptor (A1R), a G-protein coupled receptor (GPCR) implicated in nociceptive signaling.[1][2][3] This guide presents a structured, multi-tiered approach, commencing with in vitro characterization of the compound's activity at the human adenosine A1 receptor, followed by in vivo efficacy testing in validated rodent models of neuropathic pain.

Introduction: The Rationale for Investigating this compound

The pyrazole and fused pyrazolopyridine ring systems are privileged scaffolds in medicinal chemistry, known to interact with a variety of biological targets. While the direct analgesic properties of this compound are yet to be fully elucidated, several lines of evidence suggest its potential as a modulator of pain pathways. The adenosine A1 receptor, a Gi/o-coupled GPCR, is a key regulator of neuronal excitability and has been identified as a promising target for the treatment of chronic pain states, including neuropathic pain.[1][2][3] Activation of A1R in the central and peripheral nervous systems generally leads to hyperpolarization and inhibition of neurotransmitter release, resulting in antinociceptive effects.[2] This document outlines a systematic approach to test the hypothesis that this compound acts as a modulator of the adenosine A1 receptor, thereby attenuating neuropathic pain.

Hypothesized Mechanism of Action: Adenosine A1 Receptor Modulation

We postulate that this compound may exert its analgesic effects by acting as an agonist or positive allosteric modulator of the adenosine A1 receptor. This interaction would lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream signaling pathways that contribute to the hyperexcitability of neurons in chronic pain states.

Adenosine A1 Receptor Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular Compound 3-Phenyl-4,5,6,7-tetrahydro- 1H-pyrazolo[4,3-c]pyridine A1R Adenosine A1 Receptor Compound->A1R Binds to G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Ion_Channels Ion Channels (e.g., Ca2+, K+) PKA->Ion_Channels Modulates Nerve_Terminal Reduced Neuronal Excitability & Neurotransmitter Release Ion_Channels->Nerve_Terminal

Figure 1: Hypothesized signaling pathway of this compound via adenosine A1 receptor activation.

In Vitro Characterization: Assessing Interaction with the Adenosine A1 Receptor

Prior to in vivo studies, it is imperative to characterize the interaction of the test compound with the hypothesized molecular target. The following protocols describe standard in vitro assays to determine the binding affinity and functional activity of this compound at the human adenosine A1 receptor.

Radioligand Binding Assay: Determining Binding Affinity (Ki)

This assay measures the ability of the test compound to displace a known radiolabeled ligand from the adenosine A1 receptor, allowing for the determination of its binding affinity (Ki).[4][5][6]

Protocol:

  • Membrane Preparation: Utilize commercially available membrane preparations from HEK293 or CHO cells stably expressing the human adenosine A1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [3H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine), a selective A1R antagonist, at a final concentration equal to its Kd (typically 1-5 nM).

  • Non-specific Binding: Determined in the presence of a high concentration of a non-radiolabeled A1R ligand (e.g., 10 µM NECA).

  • Procedure:

    • In a 96-well plate, combine the assay buffer, varying concentrations of the test compound (e.g., 0.1 nM to 100 µM), and the radioligand.

    • Initiate the binding reaction by adding the cell membrane preparation (typically 10-20 µg of protein per well).

    • Incubate at 25°C for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescription
IC50 Concentration of the test compound that displaces 50% of the radioligand.
Ki Inhibitory constant, a measure of the binding affinity of the test compound.
Functional Assays: Assessing Agonist/Antagonist Activity

This assay measures the ability of the test compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in the A1R signaling pathway.[7][8][9][10]

Protocol:

  • Cell Culture: Use HEK293 or CHO cells stably expressing the human adenosine A1 receptor.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a known adenylyl cyclase activator (e.g., 10 µM Forskolin) in the presence of varying concentrations of the test compound.

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • For agonists, determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

    • For antagonists, perform the assay in the presence of a known A1R agonist and determine the IC50 of the test compound in inhibiting the agonist-induced response.

This assay directly measures the activation of G-proteins coupled to the A1R upon ligand binding.[11][12][13][14][15]

Protocol:

  • Membrane Preparation: Use the same membrane preparations as in the radioligand binding assay.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 µM GDP, pH 7.4.

  • Radioligand: [35S]GTPγS at a final concentration of 0.1-0.5 nM.

  • Procedure:

    • In a 96-well plate, combine the assay buffer, varying concentrations of the test compound, and the cell membrane preparation.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate at 30°C for 30-60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer and measure the bound radioactivity.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS bound against the logarithm of the test compound concentration.

    • Determine the EC50 and Emax for agonist activity.

ParameterDescription
EC50 Concentration of an agonist that produces 50% of the maximal effect.
Emax The maximal response produced by an agonist.
IC50 Concentration of an antagonist that inhibits 50% of the agonist response.

In Vivo Efficacy Studies in Rodent Models of Neuropathic Pain

Following successful in vitro characterization, the analgesic efficacy of this compound should be evaluated in established animal models of neuropathic pain.

InVivo_Workflow cluster_0 Model Induction cluster_1 Behavioral Testing cluster_2 Treatment Model Neuropathic Pain Model (CCI or SNI) PostSurgery Post-surgery Behavioral Testing (Pain Development) Model->PostSurgery Baseline Baseline Behavioral Testing (Pre-surgery) Baseline->Model Treatment Administer Test Compound or Vehicle PostSurgery->Treatment PostTreatment Post-treatment Behavioral Testing (Efficacy Assessment) Treatment->PostTreatment

Figure 2: General workflow for in vivo efficacy studies.

Animal Models of Neuropathic Pain

The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain.[16][17][18][19]

Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Anesthesia: Anesthetize the rat with isoflurane or a ketamine/xylazine cocktail.

  • Surgery:

    • Make a small incision on the lateral surface of the mid-thigh.

    • Bluntly dissect the biceps femoris muscle to expose the sciatic nerve.

    • Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, approximately 1 mm apart. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.

    • Close the muscle and skin layers with sutures.

  • Sham Control: Perform the same surgical procedure without nerve ligation.

  • Post-operative Care: House the animals individually with easy access to food and water. Monitor for signs of infection.

The SNI model produces a robust and long-lasting mechanical allodynia.[20][21][22][23][24]

Protocol:

  • Animals: Male C57BL/6 mice (20-25 g).

  • Anesthesia: Anesthetize the mouse with isoflurane.

  • Surgery:

    • Make an incision on the lateral surface of the thigh.

    • Expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

    • Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

    • Close the muscle and skin with sutures.

  • Sham Control: Expose the sciatic nerve without ligation or transection.

  • Post-operative Care: Similar to the CCI model.

Behavioral Testing for Neuropathic Pain

Behavioral tests should be conducted at baseline (before surgery) and at multiple time points post-surgery (e.g., days 3, 7, 14, and 21) to assess the development of neuropathic pain and the efficacy of the test compound.

This test measures the withdrawal threshold to a non-noxious mechanical stimulus.[25][26][27][28][29]

Protocol:

  • Acclimation: Place the animals in individual Plexiglas chambers on an elevated wire mesh floor and allow them to acclimate for at least 30 minutes.

  • Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw (in the territory of the injured nerve for CCI or the spared nerve for SNI).

  • Response: A positive response is a brisk withdrawal, flinching, or licking of the paw.

  • Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold.

This test assesses the response to a noxious cold stimulus.[30][31][32][33]

Protocol:

  • Apparatus: A temperature-controlled metal plate.

  • Procedure:

    • Set the plate temperature to a noxious cold level (e.g., 0-5°C).

    • Place the animal on the plate and start a timer.

    • Measure the latency to the first sign of nocifensive behavior (e.g., paw lifting, flinching, or jumping).

    • A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage.

Drug Administration

The test compound should be formulated in a suitable vehicle (e.g., saline, DMSO, or a suspension with Tween 80). The route of administration (e.g., intraperitoneal, oral, or intrathecal) and dosage will need to be determined based on the physicochemical properties and in vitro potency of the compound.[34][35][36][37] A dose-response study should be conducted to identify the optimal therapeutic dose.

RouteOnset of ActionConsiderations
Intravenous (IV) 30-60 secondsRapid onset, precise dose control.
Intraperitoneal (IP) 3-5 minutesCommon for preclinical studies, faster than oral.
Oral (PO) 30-90 minutesClinically relevant, subject to first-pass metabolism.
Subcutaneous (SC) 15-30 minutesSlower absorption than IM.
Intrathecal (IT) VariableDirect delivery to the spinal cord, bypasses the blood-brain barrier.

Data Analysis and Interpretation

All data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compound with the vehicle control and sham-operated animals. A statistically significant reversal of mechanical allodynia and/or thermal hyperalgesia in the treated group compared to the vehicle group would provide strong evidence for the analgesic efficacy of this compound in neuropathic pain.

Conclusion

The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound as a potential novel therapeutic for neuropathic pain. By systematically investigating its interaction with the adenosine A1 receptor and assessing its efficacy in validated animal models, researchers can gain critical insights into its therapeutic potential and mechanism of action. Positive findings from these studies would warrant further investigation into its pharmacokinetic properties, safety profile, and potential for clinical development.

References

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Application Note: High-Purity Isolation of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Introduction

3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. As a member of the pyrazolopyridine class, it and its derivatives are explored for a wide range of biological activities.[1] The efficacy and safety of such compounds in pharmacological studies are critically dependent on their purity. This application note provides a comprehensive guide to the analytical methods for the purification of this compound, ensuring the high purity required for downstream applications.

The methodologies detailed herein are grounded in established principles of chromatography and crystallization, tailored for the specific physicochemical properties of pyrazolopyridine derivatives. We will explore orthogonal purification strategies, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), followed by final polishing via crystallization. Furthermore, we will outline the essential analytical techniques for purity verification and structural confirmation.

Purification Strategy Overview

A multi-step purification strategy is recommended to achieve high purity of the target compound. This typically involves a primary chromatographic separation of the crude product, followed by a final crystallization step to remove any remaining impurities and to obtain a crystalline solid. The choice of chromatographic technique will depend on the nature of the impurities and the scale of the purification.

Purification_Workflow Crude_Product Crude Synthetic Product Primary_Purification Primary Chromatographic Purification Crude_Product->Primary_Purification HPLC Preparative HPLC Primary_Purification->HPLC  Aqueous/Organic  Mobile Phases SFC Preparative SFC Primary_Purification->SFC  Supercritical CO2/  Co-solvent Purity_Analysis_1 In-process Purity Assessment (UPLC-MS) HPLC->Purity_Analysis_1 SFC->Purity_Analysis_1 Fraction_Pooling Fraction Pooling & Solvent Evaporation Purity_Analysis_1->Fraction_Pooling Crystallization Crystallization Fraction_Pooling->Crystallization Purity_Analysis_2 Final Purity & Identity Confirmation Crystallization->Purity_Analysis_2 NMR NMR Spectroscopy Purity_Analysis_2->NMR MS Mass Spectrometry Purity_Analysis_2->MS EA Elemental Analysis Purity_Analysis_2->EA Final_Product High-Purity Crystalline Product Purity_Analysis_2->Final_Product

Caption: A logical workflow for the purification and analysis of this compound.

Part 1: Chromatographic Purification

Chromatographic methods are central to the purification of synthetic compounds, offering high-resolution separation of the target molecule from by-products and unreacted starting materials. Both reversed-phase HPLC and normal-phase SFC are powerful techniques for the purification of heterocyclic compounds like pyrazolopyridines.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a robust technique for purifying gram-scale quantities of material.[2] For basic compounds such as this compound, reversed-phase chromatography on a C18 stationary phase is a common starting point.

Protocol 1: Preparative Reversed-Phase HPLC

  • Column Selection: A high-performance C18 column with a particle size of 5-10 µm is recommended for preparative separations. The column dimensions will be dictated by the amount of crude material to be purified.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. The acidic modifier helps to protonate the basic nitrogen atoms in the molecule, leading to improved peak shape.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% of the corresponding acid.

  • Gradient Elution: A linear gradient from low to high organic content is typically employed to elute the compound of interest while separating it from more polar and less polar impurities.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO). Ensure complete dissolution to avoid column blockage.

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions based on the UV chromatogram. Mass-triggered fraction collection can be employed for more precise isolation of the target compound.[3]

  • Post-Purification: Combine the pure fractions, and remove the solvent under reduced pressure.

ParameterRecommended Starting Conditions
Column C18, 5 µm, 30 x 150 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 40 mL/min
Gradient 10-95% B over 15 minutes
Detection UV at 254 nm and 280 nm
Injection Volume 1-5 mL (concentration dependent)
Supercritical Fluid Chromatography (SFC)

SFC is an attractive alternative to HPLC, often providing faster separations and using less organic solvent.[4] It is particularly well-suited for the purification of chiral compounds and other complex mixtures.[4] For the purification of pyrazolopyridine derivatives, SFC can offer orthogonal selectivity compared to reversed-phase HPLC.

Protocol 2: Preparative Supercritical Fluid Chromatography (SFC)

  • Column Selection: A variety of chiral and achiral stationary phases can be used in SFC. For achiral separations, a 2-ethylpyridine or silica column can be effective.

  • Mobile Phase:

    • Mobile Phase A: Supercritical Carbon Dioxide (CO₂)

    • Mobile Phase B (Co-solvent): Methanol, Ethanol, or Isopropanol, often with an additive like diethylamine (DEA) or ammonium hydroxide to improve peak shape for basic compounds.

  • Gradient Elution: A gradient of increasing co-solvent percentage is used to elute the compounds.

  • Sample Preparation: Dissolve the crude material in a suitable solvent. Methanol is a common choice, but DMSO can be used for less soluble compounds.[5]

  • Fraction Collection: Fractions are collected based on UV detection and/or mass spectrometry.

  • Post-Purification: The collected fractions are evaporated to yield the purified compound.

ParameterRecommended Starting Conditions
Column 2-Ethylpyridine, 5 µm, 21.2 x 150 mm
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol with 0.2% Ammonium Hydroxide
Flow Rate 70 g/min
Gradient 5-40% B over 10 minutes
Back Pressure 120 bar
Temperature 40 °C
Detection UV at 254 nm

Part 2: Crystallization

Crystallization is an essential final step to ensure high purity and to obtain the compound in a stable, crystalline form. The choice of solvent is critical for successful crystallization.

Protocol 3: Recrystallization

  • Solvent Screening: Screen a variety of solvents and solvent systems to identify one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common solvents for recrystallization of pyrazole derivatives include ethanol, isopropanol, acetone, and mixtures with water.[5]

  • Dissolution: Dissolve the chromatographically purified compound in a minimal amount of the chosen solvent at its boiling point.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities. The charcoal is then removed by hot filtration.

  • Crystal Formation: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystal growth.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.

Part 3: Purity and Identity Confirmation

The purity and identity of the final product must be rigorously confirmed using a combination of analytical techniques.

Analytical_Techniques Purified_Compound Purified Compound Purity_Assessment Purity Assessment Purified_Compound->Purity_Assessment Identity_Confirmation Identity Confirmation Purified_Compound->Identity_Confirmation UPLC UPLC-MS (>99% Purity) Purity_Assessment->UPLC NMR_Purity qNMR (Quantitative NMR) Purity_Assessment->NMR_Purity NMR_Structure ¹H and ¹³C NMR Identity_Confirmation->NMR_Structure HRMS High-Resolution Mass Spectrometry (HRMS) Identity_Confirmation->HRMS Elemental_Analysis Elemental Analysis (±0.4% of theoretical) Identity_Confirmation->Elemental_Analysis

Caption: Key analytical methods for the final quality control of the purified compound.

Ultra-High-Performance Liquid Chromatography (UPLC-MS)

UPLC-MS is used to determine the final purity of the compound. A high-resolution column and a fast gradient are employed to separate any residual impurities. The mass spectrometer provides confirmation of the molecular weight of the analyte. A purity of >99% is typically desired for compounds intended for biological screening.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified compound.[6][7] The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the expected structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the molecule.[7]

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should be within ±0.4% of the theoretical values for the molecular formula of the compound.

Conclusion

The successful purification of this compound to a high degree of purity is achievable through a systematic approach that combines chromatographic separation and crystallization. The protocols outlined in this application note provide a robust starting point for the development of a purification strategy. It is important to note that the optimal conditions for both chromatography and crystallization may need to be determined empirically for each specific batch of crude material. Rigorous analytical characterization is paramount to ensure the quality of the final product for its intended use in research and development.

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  • Asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones under carbene catalysis. Org. Biomol. Chem., 2018, 16, 8859-8863. [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 2018, 3(11), 15886-15901. [Link]

  • Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Arkivoc, 2014(iv), 38-50. [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Derivatives of this core structure have demonstrated potent inhibitory activity against various kinases, including c-Met, and have been explored for their therapeutic potential in oncology.[1] The efficient and scalable synthesis of this key intermediate is therefore a critical step in the discovery and development of new therapeutic agents. This guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, complete with detailed protocols, mechanistic insights, and considerations for large-scale production.

Synthetic Strategy: A Retrosynthetic Analysis

The synthesis of the pyrazolo[4,3-c]pyridine core can be approached in two primary ways: by constructing the pyridine ring onto a pre-existing pyrazole, or by forming the pyrazole ring onto a pyridine precursor.[2][3][4] For large-scale synthesis, a convergent and high-yielding route is paramount. A common and effective strategy commences with a commercially available and relatively inexpensive starting material, piperidin-4-one. This approach involves the initial formation of the pyrazole ring followed by subsequent aromatization or modification. A plausible multi-step synthesis starting from piperidin-4-one is a frequently cited method for obtaining derivatives of the target molecule.[5]

Below is a conceptual workflow for the synthesis, highlighting the key transformations.

G A Piperidin-4-one Derivative B Formylation A->B Step 1 C Hydrazine Cyclization B->C Step 2 D Dehydrogenation/Aromatization C->D Step 3 E Final Product: This compound D->E Step 4

Caption: A generalized workflow for the synthesis of the target molecule.

Detailed Experimental Protocols

The following protocols are designed to be scalable and robust, with explanations for the choice of reagents and conditions.

Part 1: Synthesis of Intermediate I - N-Benzyl-3-(dimethylaminomethylene)-4-oxopiperidine

Rationale: The initial step involves the protection of the piperidine nitrogen and the introduction of a formyl group equivalent at the C3 position. N-benzylation provides a stable protecting group that can be removed later if necessary. The use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a mild and efficient way to introduce the enaminone functionality, which is a key precursor for the pyrazole ring formation.

Protocol:

  • To a stirred solution of N-benzyl-4-piperidone (1.0 eq) in toluene (5 V), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • The resulting crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or carried forward to the next step without further purification if the purity is deemed sufficient by analysis.

ReagentMolar Eq.Molecular WeightQuantity (for 100g scale)
N-Benzyl-4-piperidone1.0189.27 g/mol 100 g
DMF-DMA1.5119.16 g/mol 94.5 g (100 mL)
Toluene--500 mL
Part 2: Synthesis of Intermediate II - 1-Benzyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Rationale: This step involves the crucial pyrazole ring formation through the condensation of the enaminone intermediate with phenylhydrazine. The reaction proceeds via a nucleophilic attack of the hydrazine followed by intramolecular cyclization and elimination of dimethylamine and water. The choice of solvent and temperature is critical for achieving high yields and minimizing side products.

Protocol:

  • Dissolve the crude or purified Intermediate I (1.0 eq) in glacial acetic acid (5 V).

  • To the stirred solution, add phenylhydrazine hydrochloride (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (10 V).

  • Basify the aqueous mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until a pH of 8-9 is reached.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 5 V).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

ReagentMolar Eq.Molecular WeightQuantity (for 100g scale)
Intermediate I1.0244.34 g/mol 100 g
Phenylhydrazine HCl1.2144.60 g/mol 71.2 g
Glacial Acetic Acid--500 mL
Part 3: Synthesis of this compound

Rationale: The final step involves the deprotection of the N-benzyl group. Catalytic hydrogenation is a clean and efficient method for this transformation, yielding the desired product and toluene as the only byproduct. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this reaction.

Protocol:

  • Dissolve the purified Intermediate II (1.0 eq) in methanol or ethanol (10 V).

  • To this solution, add 10% Palladium on carbon (10% w/w).

  • Pressurize the reaction vessel with hydrogen gas (50-60 psi) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The final product can be purified by crystallization or by conversion to a salt (e.g., hydrochloride) followed by recrystallization to achieve high purity.

ReagentMolar Eq.Molecular WeightQuantity (for 100g scale)
Intermediate II1.0299.40 g/mol 100 g
10% Pd/C--10 g
Methanol/Ethanol--1 L
Hydrogen Gas--50-60 psi

Reaction Mechanism

The core of this synthesis lies in the formation of the pyrazole ring. The following diagram illustrates the plausible mechanism for the cyclization reaction.

G cluster_0 Mechanism of Pyrazole Formation A Enaminone C Initial Adduct A->C + PhNHNH2 B Phenylhydrazine B->C D Cyclized Intermediate C->D - Me2NH E Aromatized Pyrazole D->E - H2O

Caption: Plausible mechanism for the pyrazole ring formation.

Safety and Handling Considerations

  • Phenylhydrazine: is a toxic and suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Palladium on Carbon: is flammable, especially when dry and in the presence of organic solvents and hydrogen. Handle with care and do not allow it to dry out. The filtration should be done in an inert atmosphere if possible.

  • Hydrogen Gas: is highly flammable. Ensure all equipment is properly grounded and there are no sources of ignition in the vicinity of the hydrogenation reaction.

Conclusion

The described multi-step synthesis provides a reliable and scalable route to this compound. The starting materials are readily available, and the reaction conditions are generally mild and amenable to large-scale production. Careful optimization of each step, particularly the purification of intermediates, will be crucial for achieving high overall yields and purity of the final product. This protocol serves as a solid foundation for researchers and drug development professionals working on the synthesis of pyrazolopyridine-based compounds.

References

  • Development of this compound derivatives as novel Mycobacterium tuberculosis pantothen
  • Optimization of reaction conditions for the synthesis of pyrazolopyridinea.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC - NIH.
  • Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. PubMed.
  • Design and synthesis of pyrazolopyridine derivatives as sphingosine 1-phosph
  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies.
  • A kind of preparation method of 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine derivative.
  • Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. NIH.
  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
  • Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor.
  • Synthesis of trans 8-substituted-6-phenyl-6,7,8,9-tetrahydro-3H-pyrazolo [4,3–f]isoquinolines using a Pictet-Spengler approach.
  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Archives.

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A Comprehensive Guide to Designing Cellular Assays for Pyrazolo[4,3-c]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

The pyrazolo[4,3-c]pyridine scaffold is recognized in medicinal chemistry as a "privileged" structure, frequently forming the core of potent and selective kinase inhibitors.[1] The dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern therapeutics.[1][2] The successful development of these compounds from hit to lead to clinical candidate relies on a robust and logically structured cascade of cellular assays.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret a multi-tiered cellular assay strategy for evaluating pyrazolo[4,3-c]pyridine compounds. We move beyond simple protocols to explain the causal-driven experimental choices, ensuring that each stage of the investigation builds upon the last, from initial viability screening to detailed mechanistic elucidation.

Foundational Principles: Building a Self-Validating Assay Cascade

The transition from a promising compound in a biochemical screen to a validated cellular-active agent is fraught with challenges.[5] A well-designed assay cascade serves as a systematic filter, providing increasingly detailed biological information at each stage.[3][4] The core principle is to create a self-validating system grounded in scientific rigor.

Causality in Assay Selection: The choice of assays should not be arbitrary but should follow a logical progression. We begin with broad, high-throughput questions about general cellular impact and progressively narrow our focus to target-specific engagement and the resulting cellular phenotype. This tiered approach is both resource-efficient and scientifically sound.

The Importance of the Cellular Context: Biochemical assays, while essential for determining direct enzyme inhibition, do not account for crucial factors like cell permeability, efflux pump activity, or off-target effects in a living system.[5][6] Cellular assays provide this vital, more physiologically relevant context.[4][6]

Assay Validation and Quality Control: For an assay to be trustworthy, it must be reproducible and robust.[5] Key validation parameters, such as the Z'-factor, are critical for high-throughput screens (HTS) to ensure the separation between positive and negative controls is sufficient for confident hit identification.[5][7] A Z'-factor greater than 0.5 is generally considered excellent for HTS applications.[5]

The Cellular Assay Cascade: A Tiered Approach

We propose a three-tiered strategy to comprehensively profile pyrazolo[4,3-c]pyridine compounds. This workflow ensures that resources are focused on compounds with the most promising cellular characteristics.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Validation cluster_2 Tier 3: Mechanism of Action Viability Cell Viability / Cytotoxicity Assays (e.g., CellTiter-Glo®, Resazurin) Target Target Engagement & Phosphorylation Assays (e.g., Cellular ELISA, Western Blot) Viability->Target Identify Active Concentration Range Apoptosis Apoptosis Assays (e.g., Caspase-Glo® 3/7) Target->Apoptosis Confirm On-Target Mechanism CellCycle Cell Cycle Analysis (e.g., PI Staining & Flow Cytometry) Target->CellCycle Confirm On-Target Mechanism

Figure 1: The tiered cellular assay cascade for compound characterization.

Tier 1: Assessing Global Cellular Health (Viability & Cytotoxicity)

Expertise & Rationale: The first critical question is whether the compound affects cell health. Cell viability and proliferation assays are indispensable tools in early drug discovery for this purpose.[8][9] This step establishes a dose-response relationship and helps distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects, which is crucial for interpreting downstream mechanistic assays.[8] We will use a luminescence-based assay for its high sensitivity and broad dynamic range, suitable for HTS.[10][11]

Protocol: CellTiter-Glo® 2.0 Luminescent Cell Viability Assay

This protocol is a homogeneous "add-mix-measure" assay that quantifies ATP, an indicator of metabolically active cells.[10]

Materials:

  • CellTiter-Glo® 2.0 Reagent (Promega)

  • Selected cancer cell line (e.g., MCF7, HeLa)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Pyrazolo[4,3-c]pyridine compounds, serially diluted in DMSO

  • Opaque-walled 96-well or 384-well microplates suitable for luminescence

  • Multichannel pipette

  • Plate luminometer

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed cells into the wells of an opaque-walled multiwell plate at a pre-optimized density (e.g., 5,000 cells/well in 90 µL for a 96-well plate). Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare a 10X serial dilution of the pyrazolo[4,3-c]pyridine compounds in culture medium. Add 10 µL of the 10X compound solution to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (media only) controls.

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® 2.0 Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate luminometer.

Data Presentation & Interpretation:

ParameterRecommended ValueRationale
Cell Seeding Density 5,000 cells/well (96-well)Optimized to ensure cells are in logarithmic growth phase at the end of the assay.
Compound Conc. Range 1 nM to 100 µMA wide range is used to capture the full dose-response curve and determine the IC₅₀.
Incubation Time 48 - 72 hoursCorresponds to 2-3 cell doubling times, allowing for effects on proliferation to be observed.
Final DMSO Conc. ≤ 0.5%Minimizes solvent toxicity, which could confound results.

The resulting data is used to plot a dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Tier 2: Confirming On-Target Activity

Expertise & Rationale: Once a compound shows activity in the viability assay, it is critical to confirm that this effect is mediated through the intended kinase target.[12][13] A cellular phosphorylation assay directly measures the activity of the kinase by quantifying the phosphorylation of a known downstream substrate.[12][14] A decrease in substrate phosphorylation upon compound treatment provides strong evidence of on-target engagement in a physiological context.

G cluster_0 MAP Kinase Signaling Pathway Compound Pyrazolo[4,3-c]pyridine Inhibitor RAF RAF Kinase Compound->RAF MEK MEK Kinase RAF->MEK phosphorylates ERK ERK Kinase MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription phosphorylates Response Cell Proliferation & Survival Transcription->Response regulates

Figure 2: Inhibition of a kinase (e.g., RAF) blocks downstream signaling.

Protocol: Cellular Phospho-Substrate ELISA

This protocol outlines a general method for quantifying a specific phosphorylated substrate (e.g., phospho-ERK) in cell lysates.

Materials:

  • Phospho-specific and total protein antibody pair (e.g., Phospho-ERK (Thr202/Tyr204) and Total ERK antibodies)

  • ELISA plate (96-well)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • TMB substrate and Stop Solution

  • Wash Buffer (e.g., PBS + 0.05% Tween-20)

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in a standard 96-well tissue culture plate and treat with pyrazolo[4,3-c]pyridine compounds for a short duration (e.g., 1-2 hours) to observe direct effects on signaling. Include appropriate positive (e.g., growth factor stimulation) and negative (vehicle) controls.

  • Cell Lysis: Aspirate the culture medium. Wash cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.

  • Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading in the ELISA.

  • ELISA Procedure: a. Coat the ELISA plate with a capture antibody (e.g., total ERK antibody) overnight at 4°C. b. Wash the plate 3 times with Wash Buffer. c. Block the plate with 1% BSA in PBS for 1 hour at room temperature. d. Wash the plate. Add normalized cell lysates (e.g., 20 µg total protein per well) and incubate for 2 hours at room temperature. e. Wash the plate. Add the detection antibody (e.g., anti-phospho-ERK) and incubate for 1 hour. f. Wash the plate. Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour. g. Wash the plate. Add TMB substrate and incubate in the dark until color develops (5-15 minutes). h. Add Stop Solution and read the absorbance at 450 nm.

Data Interpretation: A potent on-target inhibitor will cause a dose-dependent decrease in the phospho-substrate signal relative to the total protein amount.

Tier 3: Elucidating the Mechanism of Action

Expertise & Rationale: After confirming that the compound hits its target and reduces cell viability, the final step is to determine how the cells die or stop growing. The two most common cellular fates induced by kinase inhibitors are apoptosis (programmed cell death) and cell cycle arrest.[8][10] Running these assays provides a deep mechanistic understanding of the compound's downstream biological effects.

Protocol 1: Apoptosis Detection via Caspase-3/7 Activity

Apoptosis is executed by a family of proteases called caspases. Measuring the activity of effector caspases-3 and -7 is a gold-standard method for quantifying apoptosis.[10] The Caspase-Glo® 3/7 Assay is a simple, luminescent "add-mix-measure" protocol.[15][16]

Materials:

  • Caspase-Glo® 3/7 Reagent (Promega)[15][17]

  • Cells cultured and treated in opaque-walled 96-well plates as in the viability assay.

  • Positive control for apoptosis (e.g., Staurosporine).[18]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Prepare a 96-well plate of cells treated with the compound series (at concentrations around the viability IC₅₀) and controls for 24-48 hours.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[16]

  • Assay Execution: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[16] c. Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. d. Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well with a plate luminometer.

Data Interpretation: An increase in the luminescent signal is directly proportional to the amount of caspase-3/7 activity and indicates that the compound induces apoptosis.[15][16]

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This technique uses the fluorescent dye propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.[19] Kinase inhibitors often cause cells to arrest in a specific phase, most commonly G1 or G2/M.

G Start 1. Cell Culture & Compound Treatment Harvest 2. Harvest & Wash Cells (PBS) Start->Harvest Fix 3. Fix Cells (Ice-cold 70% Ethanol) Harvest->Fix Stain 4. Stain Cells (PI + RNase A) Fix->Stain Analyze 5. Analyze by Flow Cytometry Stain->Analyze

Figure 3: Workflow for cell cycle analysis sample preparation.

Materials:

  • Cells treated with compounds for 24-48 hours in 6-well plates.

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) Staining Solution (containing PI and RNase A)[19][20]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Harvest: Collect both adherent and floating cells from each well. Centrifuge at 300 x g for 5 minutes to pellet the cells.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[20][21] Incubate at 4°C for at least 2 hours (or up to several days).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[20][22]

  • Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase A is essential to degrade RNA, ensuring that PI only stains DNA.[19]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

Data Interpretation: The DNA content will be displayed as a histogram. Untreated, proliferating cells will show two distinct peaks: a large G0/G1 peak (2n DNA content) and a smaller G2/M peak (4n DNA content), with an S-phase population in between. A compound causing cell cycle arrest will lead to a significant accumulation of cells in one of these phases.

Conclusion: Synthesizing a Coherent Narrative

By systematically applying this three-tiered assay cascade, researchers can build a comprehensive profile of their pyrazolo[4,3-c]pyridine compounds. The ideal outcome is a coherent story: a compound that reduces cell viability (Tier 1), inhibits the phosphorylation of its intended target (Tier 2), and induces a clear downstream phenotype such as apoptosis and/or cell cycle arrest (Tier 3). This integrated data package provides a high degree of confidence in the compound's mechanism of action and is essential for making informed decisions in the drug discovery process.

References

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  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]

  • Cell Viability, Cytotoxicity & Proliferation Assays. Assay Genie. [Link]

  • Assaying cell cycle status using flow cytometry. National Institutes of Health (NIH). [Link]

  • Cell Cycle Tutorial Contents. University of Aberdeen. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Fluorescent Cellular Assays for Kinase Inhibitors. ProQuest. [Link]

  • Caspase-Glo 3/7 Assay. Reaction Biology. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Assay Development: Best Practices in Drug Discovery. Technology Networks. [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. [Link]

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  • How to Develop Effective in vitro Assays for Early Drug Discovery. Sygnature Discovery. [Link]

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  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. Precision for Medicine. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. Wiley Online Library. [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. National Institutes of Health (NIH). [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. National Institutes of Health (NIH). [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Enzyme Assay Design for High-Throughput Screening. ResearchGate. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • Development and validation of CYP26A1 inhibition assay for high-throughput screening. PubMed. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. [Link]

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Application Notes and Protocols: N-Arylation Techniques for Tetrahydropyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl tetrahydropyrazolopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their unique three-dimensional structure and the presence of a readily functionalizable nitrogen atom make them privileged scaffolds in the design of novel therapeutics. The introduction of an aryl group onto the pyrazole nitrogen can profoundly influence the compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. Therefore, robust and versatile N-arylation methods are crucial for the synthesis and exploration of this chemical space.

This guide provides an in-depth overview of the most prominent N-arylation techniques used for the synthesis of tetrahydropyrazolopyridines, with a focus on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and present data to guide researchers in selecting the optimal conditions for their specific synthetic challenges.

The Strategic Importance of N-Arylation

The N-arylation of the pyrazole core within the tetrahydropyrazolopyridine scaffold is a key step in the diversification of these molecules. This modification allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide range of aryl and heteroaryl substituents. The electronic and steric properties of the appended aryl group can modulate interactions with biological targets, leading to improved therapeutic efficacy.

While the synthesis of the core tetrahydropyrazolopyridine ring system can be achieved through various methods, such as the Knorr pyrazole synthesis, regioselectivity can be a significant challenge.[1] Direct N-arylation of a pre-formed tetrahydropyrazolopyridine offers a more controlled and convergent approach to accessing a library of analogs.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[2][3] It has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally high yields.[2] The reaction involves the palladium-catalyzed cross-coupling of an amine with an aryl halide or triflate.[2][3]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of well-defined steps involving Pd(0) and Pd(II) intermediates.[2][4]

Buchwald_Hartwig Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Pd(II) Complex Ar-Pd(II)(X)L Oxidative\nAddition->Pd(II) Complex Ar-X Ligand\nExchange Ligand Exchange Pd(II) Complex->Ligand\nExchange Amine\nComplex Ar-Pd(II)(NR'H)L Ligand\nExchange->Amine\nComplex R'NH₂ Deprotonation Deprotonation Amine\nComplex->Deprotonation Amido\nComplex Ar-Pd(II)(NR')L Deprotonation->Amido\nComplex Base Reductive\nElimination Reductive Elimination Amido\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L N-Aryl Product Ar-NR'H Reductive\nElimination->N-Aryl Product

Figure 1. Simplified catalytic cycle of the Buchwald-Hartwig amination.

The key to a successful Buchwald-Hartwig amination lies in the choice of the palladium precursor, the ligand, and the base. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and BrettPhos, are often employed to facilitate the crucial reductive elimination step and stabilize the palladium catalyst.[4]

Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the N-arylation of a tetrahydropyrazolopyridine with an aryl bromide.

Materials:

  • Tetrahydropyrazolopyridine derivative (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)[5]

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)[5]

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the tetrahydropyrazolopyridine, aryl bromide, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Optimization and Considerations

The choice of solvent, base, and temperature can significantly impact the outcome of the Buchwald-Hartwig reaction.

ParameterCommon ChoicesConsiderations
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂, (NHC)Pd(allyl)ClPre-catalysts can offer improved stability and ease of handling.[6]
Ligand Xantphos, XPhos, SPhos, BINAP, DPPFLigand choice is crucial and often substrate-dependent.[3][7]
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄The strength of the base should be matched to the acidity of the amine.[2]
Solvent Toluene, Dioxane, THF, DMFSolvent polarity and boiling point can influence reaction rates and solubility.[2][8]

For challenging substrates, high-throughput experimentation can be a valuable tool for rapidly identifying optimal reaction conditions.[8]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, predating the palladium-catalyzed methods.[9] While traditional Ullmann reactions often required harsh conditions (high temperatures and stoichiometric copper), modern protocols have been developed that utilize catalytic amounts of copper and are more tolerant of various functional groups.[9][10][11]

Mechanistic Insights

The mechanism of the copper-catalyzed N-arylation is still a subject of some debate, but it is generally believed to involve a Cu(I)/Cu(III) catalytic cycle.[12][13][14]

Ullmann_Condensation Cu(I)X Cu(I)X Amine\nCoordination Amine Coordination Cu(I)X->Amine\nCoordination Cu(I) Amide L-Cu(I)-NR'H Amine\nCoordination->Cu(I) Amide R'NH₂ Oxidative\nAddition Oxidative Addition Cu(I) Amide->Oxidative\nAddition Cu(III) Complex Ar-Cu(III)(X)(NR'H)L Oxidative\nAddition->Cu(III) Complex Ar-X Reductive\nElimination Reductive Elimination Cu(III) Complex->Reductive\nElimination Reductive\nElimination->Cu(I)X N-Aryl Product Ar-NR'H Reductive\nElimination->N-Aryl Product

Figure 2. A proposed catalytic cycle for the Ullmann condensation.

The use of ligands, such as diamines, can significantly accelerate the reaction and allow for milder conditions.[10][11][15]

Experimental Protocol: Ullmann N-Arylation

This protocol outlines a general procedure for the copper-catalyzed N-arylation of a tetrahydropyrazolopyridine with an aryl iodide.[16]

Materials:

  • Tetrahydropyrazolopyridine derivative (1.0 equiv)

  • Aryl iodide (1.1 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • 1,2-Diamine ligand (e.g., N,N'-dimethylethylenediamine) (0.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine the tetrahydropyrazolopyridine, aryl iodide, CuI, diamine ligand, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the reaction mixture to 110-130 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Optimization and Considerations

Similar to the Buchwald-Hartwig reaction, the success of the Ullmann condensation is dependent on several factors.

ParameterCommon ChoicesConsiderations
Copper Source CuI, Cu₂O, Cu(OAc)₂Cu(I) salts are generally more active.[16]
Ligand Diamines, amino acids, phenanthrolinesLigands can improve catalyst solubility and accelerate the reaction.[11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄An inorganic base is typically used.
Solvent DMF, DMSO, NMP, DioxaneHigh-boiling polar aprotic solvents are commonly employed.[9]

Conclusion

The N-arylation of tetrahydropyrazolopyridines is a critical transformation for the synthesis of diverse compound libraries for drug discovery. Both the Buchwald-Hartwig amination and the Ullmann condensation offer powerful and complementary approaches to achieve this goal. The choice between these methods will depend on the specific substrates, functional group tolerance, and desired reaction conditions. By understanding the underlying principles and carefully optimizing the reaction parameters, researchers can efficiently access a wide range of novel N-aryl tetrahydropyrazolopyridines for biological evaluation.

References

  • Yang, X., Li, H., Jiang, Q., Lei, Z., Xiao, Y., Liu, J., Duan, W., & Yu, L. (2025). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Current Organic Chemistry, 29(1), 41-53.
  • Yang, X., Li, H., Jiang, Q., Lei, Z., Xiao, Y., Liu, J., Duan, W., & Yu, L. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade.
  • Yang, X., Li, H., Jiang, Q., Lei, Z., Xiao, Y., Liu, J., Duan, W., & Yu, L. (2025). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Semantic Scholar.
  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.
  • Bentham Science. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Bentham Science.
  • R Discovery. (2025). Recent Advances in N-Arylation of Heterocycles in the Past Decade. R Discovery.
  • (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Asian Journal of Organic Chemistry, 14(9), e202500474.
  • Dong, V., Wang, M., Hou, X., Corio, S., Digal, L., & Hirschi, J. (2025).
  • Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 129(43), 13004–13015.
  • Daugulis, O., & Zaitsev, V. G. (2005). Copper-Catalyzed Arylation of Heterocycle C-H Bonds.
  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. PubMed.
  • Organic Chemistry Portal. (n.d.).
  • Krasňan, V., & Merna, J. (2021).
  • Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides.
  • Yi, W.-B., Cai, C., & Wang, X.-L. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI.
  • (2025). Catalytic Ullmann‐Type N‐Arylation to Access Medicinally Important SuFEx‐able Pyrazolo[1,5‐a]Quinoxalinones.
  • Chemistry LibreTexts. (2023).
  • Wessjohann, L. A., & Falb, E. (2019). Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PMC.
  • Moosavi-Zare, A. R., Goudarziafshar, H., & Nooraei, F. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies.
  • Wikipedia. (n.d.).
  • Kashani, S. K., & Jessiman, J. E. (2021).
  • (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. PubMed.
  • Beaudoin, D., & Lau, S. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. PubMed.
  • El-Gamal, M. I., & Oh, C.-H. (2012).
  • Farooq, S., & Ngaini, Z. (2025). Two pot and one pot synthesis of dipyrazolopyridines derivatives and applications.
  • Wikipedia. (n.d.).
  • Nolan, S. P., & Viciu, M. S. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 6(12), 2051–2054.
  • Mohammed, R. W., & Shiri, L. (2025). Green Synthesis of Tetrahydrodipyrazolopyridine Derivatives Using NiFe2O4@Tris Magnetic Nanocatalyst via One-Pot Multicomponent Reaction. Advanced Journal of Chemistry, Section A, 8(1), 52-64.
  • Gérardy, R., & Lefranc, J. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development, 25(3), 576–583.
  • Kégl, T. (2021).
  • Gérardy, R., & Lefranc, J. (2020). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 18(28), 5345–5349.
  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • Tokyo Chemical Industry UK Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry UK Ltd.

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Application Note & Protocol: Determination of IC50 for 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a range of biological targets, including enzymes crucial for disease progression. Notably, this structural class has been investigated for its potential as inhibitors of protein kinases and other enzymes like pantothenate synthetase.[1][2] The determination of the half-maximal inhibitory concentration (IC50) is a cornerstone in the characterization of such compounds, providing a quantitative measure of their potency. A lower IC50 value indicates a more potent inhibitor.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedures to accurately measure the IC50 of this compound. We will describe two complementary methodologies: an in vitro biochemical assay targeting a representative cyclin-dependent kinase (CDK) and a cell-based assay to assess the compound's effect in a physiological context.

Principle of IC50 Determination

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological target (e.g., an enzyme) or a biological process (e.g., cell proliferation) by 50%. This is determined by measuring the activity at a range of inhibitor concentrations and fitting the data to a dose-response curve.

Part 1: In Vitro Biochemical IC50 Determination against CDK2/Cyclin A

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, and their dysregulation is a hallmark of cancer.[3][4] The pyrazolopyridine scaffold has been explored for CDK inhibition, making a CDK a relevant target for this protocol.[5] We will use CDK2/Cyclin A as a representative example.

Causality Behind Experimental Choices

The choice of an in vitro biochemical assay allows for the direct measurement of the compound's inhibitory effect on the purified target enzyme, free from the complexities of a cellular environment such as membrane permeability and off-target effects.[6][7] The use of a luminescence-based ATP detection assay, such as ADP-Glo™, provides a highly sensitive and high-throughput compatible method to measure kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[8]

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis p1 Prepare serial dilutions of Test Compound p2 Prepare Kinase Reaction Buffer p3 Prepare CDK2/Cyclin A and Substrate Solution p4 Prepare ATP Solution a1 Add Test Compound, Kinase, and Substrate to plate p3->a1 a2 Initiate reaction by adding ATP a1->a2 a3 Incubate at RT a2->a3 a4 Stop reaction and deplete remaining ATP a3->a4 d1 Add Kinase Detection Reagent (ADP to ATP conversion) a4->d1 d2 Incubate at RT d1->d2 d3 Measure Luminescence d2->d3 d4 Plot Dose-Response Curve and calculate IC50 d3->d4

Caption: Workflow for in vitro biochemical IC50 determination.

Detailed Protocol: In Vitro CDK2/Cyclin A Kinase Assay (ADP-Glo™ Format)

1. Materials and Reagents:

  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Enzyme: Recombinant human CDK2/Cyclin A complex.

  • Substrate: A suitable peptide substrate for CDK2, such as Histone H1.[9]

  • Assay Kit: ADP-Glo™ Kinase Assay kit (or similar).[10]

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ATP: Adenosine 5'-triphosphate, ultrapure.

  • Plates: White, opaque 384-well assay plates.

  • Instrumentation: Multimode plate reader with luminescence detection capability.

2. Procedure:

  • Compound Preparation:

    • Perform a serial dilution of the 10 mM stock of the test compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series.

    • Further dilute these DMSO stocks into the Kinase Reaction Buffer to create the final working concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test compound to the wells of the 384-well plate.

    • Include control wells:

      • Positive Control (No Inhibition): Add buffer with the corresponding percentage of DMSO.

      • Negative Control (Background): Add buffer without the kinase.

    • Add 5 µL of a solution containing the CDK2/Cyclin A enzyme and the Histone H1 substrate in Kinase Reaction Buffer.

    • Gently mix the plate and incubate for 10 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 2.5 µL of ATP solution (at a concentration near the Km for the enzyme) to all wells.

    • Incubate the plate for 60 minutes at room temperature. The incubation time may need optimization.

  • Signal Detection:

    • Stop the enzymatic reaction and deplete the unused ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and provide the reagents for the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

3. Data Analysis:

  • Subtract the background luminescence (negative control) from all other readings.

  • Normalize the data by setting the average of the positive control (no inhibitor) wells to 100% activity and the background to 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.

ParameterRecommended Value
Final Assay Volume20 µL
Final DMSO Concentration≤ 1%
ATP ConcentrationNear Km (e.g., 10-50 µM)
Incubation Time60 minutes (optimize as needed)
Plate Type384-well, white, opaque

Part 2: Cell-Based IC50 Determination in a Cancer Cell Line

A cell-based assay is crucial to determine the compound's potency in a more physiologically relevant setting, accounting for factors like cell permeability and metabolism.[11] This protocol describes a cytotoxicity/cytostatic assay using a cancer cell line known to be sensitive to CDK inhibitors, such as the MCF-7 breast cancer cell line.[12]

Causality Behind Experimental Choices

The MCF-7 cell line is estrogen receptor-positive (ER+) and known to be dependent on the CDK4/6-Cyclin D-Rb pathway for proliferation, making it a suitable model to test compounds with potential CDK inhibitory activity.[12] A resazurin-based viability assay (like CellTiter-Blue®) is chosen for its simplicity, sensitivity, and non-lytic nature, which measures metabolic activity as an indicator of cell viability.

Experimental Workflow: Cell-Based Viability Assay

G cluster_cell_prep Cell Culture cluster_treatment Compound Treatment cluster_viability Viability Assessment c1 Culture MCF-7 cells to ~80% confluency c2 Trypsinize and count cells c1->c2 c3 Seed cells into a 96-well plate at optimal density c2->c3 c4 Incubate for 24h to allow attachment c3->c4 t3 Add media containing Test Compound c4->t3 t1 Prepare serial dilutions of Test Compound in media t2 Remove old media from cells t2->t3 t4 Incubate for 72h t3->t4 v1 Add Resazurin-based reagent to each well t4->v1 v2 Incubate for 1-4h v1->v2 v3 Measure Fluorescence v2->v3 v4 Plot Dose-Response Curve and calculate IC50 v3->v4

Caption: Workflow for cell-based IC50 determination.

Detailed Protocol: Cell Viability Assay (Resazurin Method)

1. Materials and Reagents:

  • Cell Line: MCF-7 human breast adenocarcinoma cell line.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin.[12]

  • Test Compound: 10 mM stock in DMSO.

  • Viability Reagent: Resazurin-based reagent (e.g., CellTiter-Blue®).

  • Plates: Clear, flat-bottom 96-well tissue culture plates.

  • Instrumentation: Fluorescence plate reader.

2. Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells using standard procedures.

    • Harvest cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare a 2x concentrated serial dilution of the test compound in culture medium from the 10 mM DMSO stock.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compound.

    • Include control wells:

      • Vehicle Control: Medium with the same final concentration of DMSO as the test wells.

      • No-Cell Control: Medium only, for background fluorescence.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Add 20 µL of the resazurin-based viability reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

3. Data Analysis:

  • Subtract the average fluorescence of the no-cell control wells from all other measurements.

  • Normalize the data by setting the average of the vehicle control wells to 100% viability.

  • Plot the percent viability versus the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model to determine the IC50 value.

Trustworthiness: A Self-Validating System

To ensure the reliability of the generated IC50 values, the following quality control measures should be implemented in every experiment:

  • Reference Inhibitor: Always include a known inhibitor of the target kinase (e.g., Palbociclib for CDK assays) as a positive control. The calculated IC50 for this reference compound should fall within a consistent, expected range.[12]

  • Z'-Factor: For biochemical assays, calculate the Z'-factor for each plate to assess assay quality and robustness. A Z'-factor > 0.5 is considered excellent for high-throughput screening.

  • Replicates: Run all concentrations and controls in at least triplicate to ensure statistical significance.

  • DMSO Tolerance: Confirm that the final DMSO concentration used does not affect enzyme activity or cell viability.

By integrating these controls, the experimental system becomes self-validating, ensuring the trustworthiness and reproducibility of the results.

References

  • BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. Retrieved from [Link]

  • Auld, D. S., & Inglese, J. (2011). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. In M. P. Pollastri (Ed.), Topics in Medicinal Chemistry. NIH. Retrieved from [Link]

  • Gudipati, R., et al. (2017). Development of this compound derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3429-3432. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Kinase Logistics Europe GmbH. (n.d.). CDK Assay Panel. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2020). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. Retrieved from [Link]

  • Promega Connections. (2020). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. Retrieved from [Link]

  • Wells, C. I., et al. (2023). Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. ACS Omega, 8(5), 4997-5007. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 238, 114480. Retrieved from [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ICE Bioscience. (2024). Screening of CDK inhibitors in breast cancer. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances, 13(20), 13619-13636. Retrieved from [Link]

  • protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine.... Retrieved from [Link]

  • Singh, P., & Kumar, A. (2022). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega, 7(40), 35981-36001. Retrieved from [Link]

  • Al-Tel, T. H. (2019). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 24(17), 3069. Retrieved from [Link]

  • Li, Y., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 942-951. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of the 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold. This heterocyclic core is a key pharmacophore found in a range of biologically active agents, including inhibitors of c-Met kinase and Mycobacterium tuberculosis pantothenate synthetase.[1][2] The following troubleshooting advice and frequently asked questions (FAQs) address common challenges encountered during its synthesis, with a focus on maximizing reaction yield and purity.

Section 1: Foundational Synthesis Strategy & Mechanism

Q1: What is a reliable, high-yield protocol for the synthesis of this compound?

Answer: A robust and widely adopted method involves a two-step sequence starting from a commercially available N-protected 4-piperidone derivative. The general strategy is based on forming a β-keto aldehyde equivalent, which then undergoes a classical condensation and cyclization with phenylhydrazine to construct the pyrazole ring.

The most common N-protecting group for this synthesis is the tert-butyloxycarbonyl (Boc) group due to its stability under the reaction conditions and its straightforward removal. The workflow is summarized below.

G cluster_workflow Synthetic Workflow start N-Boc-4-piperidone step1 Step 1: Formylation (Claisen Condensation) start->step1 intermediate Intermediate: 5-(hydroxymethylene)-1-(tert-butyl) -piperidin-4-one step1->intermediate step2 Step 2: Cyclization (Pyrazole Formation) intermediate->step2 + Phenylhydrazine product_protected Protected Product: tert-butyl 3-phenyl-4,5-dihydro-1H- pyrazolo[4,3-c]pyridine-6(7H)-carboxylate step2->product_protected step3 Step 3: Deprotection (Acidolysis) product_protected->step3 final_product Final Product: 3-Phenyl-4,5,6,7-tetrahydro- 1H-pyrazolo[4,3-c]pyridine step3->final_product

Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocol: Step 2 (Pyrazole Formation)

This step is the most critical for determining the overall yield.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the crude 5-(hydroxymethylene)-1-(tert-butyl)-piperidin-4-one intermediate (1.0 eq).

  • Solvent & Reagent Addition: Add absolute ethanol as the solvent. To this solution, add phenylhydrazine (1.1 eq).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq). The acid catalyzes both the initial hydrazone formation and the subsequent dehydrative cyclization.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can then be purified by flash column chromatography.

Section 2: Troubleshooting Guide for Low Reaction Yield

Low yields in heterocyclic synthesis are a common issue that can often be resolved with a systematic approach.[3]

Q2: My overall yield is consistently low (<40%). What are the most likely causes and how can I address them?

Answer: A low yield is typically traced back to one of three areas: reagent quality, reaction conditions, or product stability. Let's break down the troubleshooting process.

G start Low Yield Observed reagents Check Reagent Purity start->reagents conditions Optimize Reaction Conditions start->conditions workup Evaluate Workup & Purification start->workup phenylhydrazine Is Phenylhydrazine fresh? (Often oxidizes to a dark oil) reagents->phenylhydrazine Cause solvents Are solvents anhydrous? reagents->solvents Cause temp Is temperature optimal for cyclization? conditions->temp Cause time Is reaction going to completion? (Monitor by TLC/LC-MS) conditions->time Cause degradation Is product degrading during acidic/basic wash or on silica gel? workup->degradation Cause phenylhydrazine_sol Solution: Purify by distillation or use a fresh bottle. phenylhydrazine->phenylhydrazine_sol solvents_sol Solution: Use freshly distilled or commercially available dry solvents. solvents->solvents_sol temp_sol Solution: Reflux is often necessary for the dehydration step. temp->temp_sol time_sol Solution: Extend reaction time or re-evaluate catalyst. time->time_sol degradation_sol Solution: Use milder workup conditions. Deactivate silica gel with triethylamine. degradation->degradation_sol

Caption: Troubleshooting decision tree for low yield optimization.

Key Areas for Investigation:
  • Purity of Phenylhydrazine: Phenylhydrazine is susceptible to air oxidation, often indicated by a change from a pale yellow to a dark red or brown oil. Oxidized starting material can lead to numerous side products and significantly lower the yield. Always use a freshly opened bottle or purify older stock by vacuum distillation.

  • Anhydrous Conditions: The initial formylation step (Claisen condensation) is highly sensitive to moisture, which can hydrolyze the base (e.g., sodium ethoxide) and the ethyl formate. Ensure all glassware is oven-dried and use anhydrous solvents.[3]

  • Reaction Temperature: While the initial hydrazone formation can occur at room temperature, the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring often requires heat (reflux). Running the reaction at too low a temperature may result in an incomplete reaction.

  • Product Decomposition: The final deprotected product, being a free base, can be sensitive. During purification on silica gel (which is acidic), the product may streak or decompose. This can often be mitigated by pre-treating the silica gel with a solvent system containing 1-2% triethylamine.[3]

Q3: I am observing a major side product that I cannot identify. What is the most probable impurity?

Answer: In the synthesis of pyrazoles from 1,3-dicarbonyl equivalents and substituted hydrazines, the most common issue is the formation of regioisomers. However, given the symmetry of the piperidone precursor after formylation, regioisomerism is not the primary concern here.

The most likely side product is the uncyclized hydrazone intermediate . This occurs when the final dehydration step is incomplete.

How to Identify and Resolve:

  • TLC Analysis: The hydrazone intermediate is typically more polar than the final cyclized product and will have a lower Rf value.

  • Spectroscopic Analysis: In the ¹H NMR spectrum, the hydrazone will show a characteristic N-H proton signal and may lack the aromatic proton signal of the pyrazole ring. Mass spectrometry will show a molecular weight that is 18 amu (H₂O) higher than the expected product.

  • Solution: To drive the reaction to completion, ensure a truly catalytic amount of acid is present and that the reaction is heated to a sufficient temperature (reflux) to facilitate the elimination of water. Using a Dean-Stark trap in a solvent like toluene can also be effective for removing water azeotropically and pushing the equilibrium towards the cyclized product.

Section 3: FAQs on Optimization and Characterization

Q4: Which solvent and catalyst system provides the best yield for the pyrazole formation step?

Answer: The optimal system can be substrate-dependent, but a comparison of common choices reveals clear trends. Glacial acetic acid often provides the highest yields as it serves as both a protic solvent and the acid catalyst, effectively promoting the dehydration step.

SolventCatalystTypical TemperatureProsCons
Ethanol Acetic Acid (cat.)Reflux (~78 °C)Good solubility for reactants; easy to remove.May not be aggressive enough for difficult substrates.
Toluene p-TSA (cat.)Reflux (~111 °C)Higher temperature; allows for water removal with a Dean-Stark trap.Slower reaction times; potential for thermal degradation.
Acetic Acid None (Solvent is the catalyst)80-100 °CExcellent for promoting dehydration; often gives clean, fast reactions.More difficult to remove; can cause charring if overheated.
DMF None100-120 °CHigh boiling point for unreactive substrates.Very difficult to remove; potential for side reactions.

Recommendation: Start with refluxing ethanol with catalytic acetic acid . If yields are poor or the reaction stalls, switching to glacial acetic acid at 90 °C is the most effective next step.

Q5: What are the expected spectroscopic signatures for the final product, this compound?

Answer: Proper characterization is essential to confirm the structure and purity of your final compound.

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Phenyl Protons: A multiplet between δ 7.2-7.8 ppm (integrating to 5H).

    • Piperidine Protons: A series of multiplets between δ 2.5-4.0 ppm corresponding to the three CH₂ groups of the tetrahydro-pyridine ring. The exact shifts will depend on the protonation state and solvent.

    • N-H Protons: Two broad singlets, one for the pyrazole N-H and one for the piperidine N-H. These may be exchangeable with D₂O and can appear over a wide range (typically δ 5-12 ppm).

  • ¹³C NMR:

    • Aromatic Carbons: Signals between δ 120-140 ppm for the phenyl ring and the pyrazole carbons.

    • Aliphatic Carbons: Signals between δ 40-55 ppm for the piperidine CH₂ carbons.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: The calculated monoisotopic mass for C₁₂H₁₃N₃ is 200.1182. You should observe a prominent ion at m/z ≈ 200.12.

Consistent data across these three techniques provides strong evidence for the successful synthesis of the target molecule.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.[3]

  • Navale, G. R., et al. (2021). Development of this compound derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry, 47, 116381. [Link][1]

  • Moosavi-Zare, A.R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581. [Link][4]

  • Zhang, Y. (2021). A kind of preparation method of 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine derivative. Google Patents, CN113339031A. [5]

  • Wang, X., et al. (2012). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2012(5), 235-248. [Link][6]

  • ResearchGate. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Science topic. [Link][7]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. IJIRSET, 8(6). [Link][8]

  • Beletskaya, I. P., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link][9]

  • González-Vera, J. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(19), 6267. [Link][10]

  • Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4), 298-309. [Link][11]

  • Wang, Y., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 1103-1114. [Link][2]

Sources

Technical Support Center: Troubleshooting Pyrazolo[4,3-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo[4,3-c]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. The pyrazolo[4,3-c]pyridine core is a key component in numerous pharmacologically active agents, and its efficient synthesis is paramount.[1] However, like many multi-step heterocyclic syntheses, the path to the final product can be fraught with challenges, most notably the formation of undesired side products.

This document provides a structured, question-and-answer-based troubleshooting guide to address the most common issues encountered in the laboratory. We will delve into the mechanistic origins of these side products and provide actionable, field-proven strategies to mitigate their formation, improve yield, and ensure the purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is producing a significant amount of a regioisomeric pyrazolopyridine. How can I confirm its structure and improve selectivity for the desired [4,3-c] isomer?

This is arguably the most common challenge. The annulation of a pyrazole ring onto a pyridine precursor, or vice-versa, can often lead to a mixture of regioisomers, primarily the pyrazolo[3,4-b]pyridine alongside your target pyrazolo[4,3-c]pyridine.[2]

Root Cause Analysis:

The formation of regioisomers stems from the presence of two reactive nucleophilic nitrogen atoms in the pyrazole precursor (or two electrophilic sites on the pyridine precursor). The cyclization step can proceed via two competing pathways. For instance, in syntheses starting from 3-acylpyridine N-oxide tosylhydrazones, the hydrazone nitrogen can attack either the C2 or C4 position of the pyridine ring. While attack at the 2-position is often favored, leading to the [3,4-b] isomer, changes in reaction conditions can influence the outcome.[2]

Troubleshooting & Mitigation Strategies:

  • Structural Confirmation:

    • NMR Spectroscopy: Use 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) to establish through-space correlations between protons on the pyrazole and pyridine rings. This is often the most definitive method for assigning regiochemistry.

    • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous structural proof.

  • Protocol Adjustments to Enhance Regioselectivity:

    • Solvent and Electrophile Choice: The regioselectivity of the cyclization can be moderately controlled by varying the electrophile/solvent combination.[2] For example, in the cyclization of pyridine N-oxide hydrazones, different electrophilic additives can alter the ratio of the [3,4-b] to [4,3-c] isomer.[2]

    • Strategic Precursor Substitution: The most robust solution is to use starting materials that are symmetrically substituted or have one of the reactive positions blocked, which physically prevents the formation of one regioisomer.[3]

    • Multi-component Reactions: Three-component reactions that generate the biselectrophile in situ have been reported to proceed with very high yields and without significant regioselectivity issues.[3]

Diagram 1: Competing Cyclization Pathways

The following diagram illustrates the cyclization of an activated pyridine precursor, showing the two potential pathways that lead to the desired pyrazolo[4,3-c]pyridine and the common regioisomeric side product, pyrazolo[3,4-b]pyridine.

G cluster_start Precursors cluster_intermediate Intermediate cluster_products Products Start Activated Pyridine + Pyrazole Nucleophile Intermediate Cyclization Intermediate Start->Intermediate Initial Attack Product_A Pyrazolo[4,3-c]pyridine (Desired Product) Intermediate->Product_A Pathway A (Attack at C4) Product_B Pyrazolo[3,4-b]pyridine (Side Product) Intermediate->Product_B Pathway B (Attack at C2)

Caption: Competing pathways in pyrazolopyridine synthesis.

Question 2: My reaction is yielding N-alkylated side products. How can I direct the reaction towards the desired isomer?

N-alkylation of unsymmetrical pyrazoles is a classic problem that often results in a mixture of regioisomers.[4] The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, making selective functionalization a significant challenge.[5][6]

Root Cause Analysis:

The regioselectivity of N-alkylation is influenced by a delicate balance of steric and electronic factors, as well as reaction conditions.

  • Steric Hindrance: Bulky substituents on the pyrazole ring can sterically hinder one nitrogen atom, favoring alkylation at the less hindered site.[6]

  • Base and Counter-ion: The choice of base (e.g., KOH, K₂CO₃) and the nature of the resulting counter-ion (e.g., K⁺) can influence selectivity. The cation can coordinate with functional groups on the pyrazole, sterically blocking one of the nitrogen atoms.[4]

  • Electrophile: The nature of the alkylating agent also plays a role.

Troubleshooting & Mitigation Strategies:

  • Condition Optimization:

    • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are often employed. The use of KOH in ionic liquids has been shown to be effective.[7]

    • Solvent Effects: Aprotic solvents are common, but ionic liquids can enhance reaction rates and yields compared to conventional organic solvents.[7]

    • Temperature Control: Lowering the temperature may favor the thermodynamically more stable product, potentially increasing regioselectivity.

  • Advanced Strategies:

    • Functional Group Tuning: Modifying a functional group elsewhere on the pyrazole can guide alkylation. For instance, converting an acetyl group to a hydrazone can dramatically enhance regioselectivity, likely due to the formation of a chelate that sterically blocks one nitrogen atom.[4]

    • Protecting Groups: Employing a removable protecting group on one nitrogen atom is a classic, albeit longer, strategy to ensure alkylation occurs at the desired position.

    • Enzymatic Alkylation: For high-value applications where absolute selectivity is required, engineered enzymes have been developed that can perform N-alkylation of pyrazoles with unprecedented regioselectivity (>99%).[5]

Table 1: Influence of Reaction Parameters on N-Alkylation Regioselectivity

ParameterCondition 1Outcome 1Condition 2Outcome 2Reference
Base Strong Base (e.g., NaH)Often kinetically controlledWeaker Base (e.g., K₂CO₃)May favor thermodynamic product[4]
Substituent Small SubstituentLow selectivityBulky SubstituentIncreased selectivity for less hindered N[6]
Catalysis Chemical CatalystMixture of isomersEngineered Enzyme>99% regioselectivity[5]
Question 3: I've isolated an unexpected intermediate identified as an N-acetyl hydrazone. Is this a dead-end product?

In certain synthetic routes, particularly those involving a modified Japp-Klingemann reaction, an unusual C-to-N migration of an acetyl group can occur, forming an N-aryl-N-acetylhydrazone intermediate.[8]

Root Cause Analysis and Resolution:

This side product is not a dead end but rather a key intermediate.[8] Controlled experiments have shown that this N-acetyl hydrazone can be converted into the target pyrazolo[4,3-b]pyridine under the appropriate conditions.[8][9]

Experimental Protocol: Conversion of N-acetyl Hydrazone Intermediate

  • Isolation (Optional): The intermediate can be isolated and fully characterized to confirm its structure.

  • Conversion:

    • Dissolve the isolated intermediate (or the crude reaction mixture containing it) in a suitable solvent (e.g., acetonitrile).

    • Add a mild nucleophilic base such as pyrrolidine.

    • Gently warm the reaction mixture (e.g., to 40 °C).

    • Monitor the conversion to the final pyrazolopyridine product by TLC or LC-MS.

    • NMR monitoring will show the disappearance of the intermediate's signals and the appearance of the product's signals over time.[8]

Diagram 2: Workflow for Managing N-acetyl Hydrazone Intermediate

Caption: Troubleshooting workflow for the N-acetyl hydrazone intermediate.

General Best Practices for Minimizing Side Products

  • Purity of Starting Materials: Always ensure the high purity of your reactants. Impurities can act as catalysts for side reactions or interfere with the main reaction pathway.[10]

  • Inert Atmosphere: Many reactions, especially those involving organometallic reagents or sensitive intermediates, require a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidation side products.[3]

  • Reaction Monitoring: Closely monitor your reaction's progress using techniques like TLC or LC-MS. This prevents over-running the reaction, which can lead to product degradation or the formation of secondary side products.[10]

  • Controlled Addition: For highly exothermic reactions or reactions involving very reactive species, slow, controlled addition of reagents (e.g., via syringe pump) under dilute conditions can prevent the formation of dimers or polymers.

By understanding the mechanistic underpinnings of these common side reactions, you can rationally design your experiments to favor the formation of the desired pyrazolo[4,3-c]pyridine product, ultimately saving time, resources, and accelerating your research and development goals.

References

  • K. E. S. E., M. M. H., & A. A. E.-S. (n.d.). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. National Institutes of Health.
  • BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
  • (n.d.). Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. ResearchGate. Retrieved from [Link]

  • García-García, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Retrieved from [Link]

  • Trilleras, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]

  • Tabolin, A. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Institutes of Health. Retrieved from [Link]

  • (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. Retrieved from [Link]

  • Weissensteiner, J., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Retrieved from [Link]

  • (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Retrieved from [Link]

  • Aghapoor, K., et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Retrieved from [Link]

  • Kostenko, A., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Retrieved from [Link]

  • (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. ARKIVOC. Retrieved from [Link]

  • Tabolin, A. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. Retrieved from [Link]

  • (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Retrieved from [Link]

  • (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Retrieved from [Link]

  • (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Li, Y., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. MDPI. Retrieved from [Link]

  • (2000). Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation. ResearchGate. Retrieved from [Link]

  • He, L., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. National Institutes of Health. Retrieved from [Link]

  • (n.d.). C-nucleoside studies. Part 20. Synthesis of some pyrazolo[4,3-d]pyrimidine acyclonucleosides related to (S)-(2,3,dihydroxypropyl)adenine; a direct method for double functionalization of the pyrazole ring. Retrieved from [Link]

  • (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. Retrieved from [Link]

  • (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Publications. Retrieved from [Link]

Sources

troubleshooting poor solubility of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biochemical and cell-based assays. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and resolving these issues to ensure data accuracy and reproducibility.

Part 1: Initial Assessment & First Principles

Before diving into complex troubleshooting, it's crucial to understand the fundamental properties of the molecule and the common pitfalls in solution preparation.

FAQ 1: What are the key physicochemical properties of this compound that influence its solubility?

Understanding the molecule's structure is the first step in diagnosing solubility problems. The core scaffold, 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, is relatively hydrophilic.[1] However, the addition of a phenyl group significantly increases the molecule's lipophilicity (fat-solubility), which is the primary reason for its poor aqueous solubility.

Crucially, the structure contains two basic nitrogen centers within the pyrazolo[4,3-c]pyridine ring system. These nitrogens can accept protons, meaning the compound's overall charge and, consequently, its aqueous solubility, are highly dependent on the pH of the solution.[2][3] Basic compounds are typically more soluble in acidic (low pH) conditions where they become protonated and charged.[4][5]

PropertyEstimated Value/CharacteristicImplication for Solubility
Molecular Weight ~199.26 g/mol N/A
Predicted XLogP3 ~1.7 - 2.2Indicates moderate lipophilicity and likely poor aqueous solubility.
pKa (Predicted) ~8.0 - 9.0 (for the most basic nitrogen)The compound is a weak base. Solubility will dramatically increase at pH values below its pKa.[6]
Hydrogen Bond Donors 1 (pyrazole N-H)Can participate in hydrogen bonding.
Hydrogen Bond Acceptors 2 (pyridine N, pyrazole N)Can participate in hydrogen bonding.

Note: Exact experimental values for this specific molecule are not widely published; these are expert estimations based on the structure and related analogs.

FAQ 2: My compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What is the most common cause?

This is a classic sign of exceeding the kinetic solubility limit of the compound in the final assay buffer. The most frequent cause is an excessively high final concentration of Dimethyl Sulfoxide (DMSO), the most common organic co-solvent.[7] While the compound may be highly soluble in 100% DMSO, this solubility drops dramatically when diluted into an aqueous environment.

Immediate Action:

  • Check Your Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid cellular toxicity.[8][9] For biochemical assays, you may be able to go as high as 1-2%, but this should be validated.

  • Perform a Visual Solubility Check: Before running a full assay, prepare a small test dilution of your compound into the final assay buffer at the highest concentration you plan to test. Let it sit for 30 minutes and inspect for any cloudiness or precipitate against a dark background.

Part 2: Systematic Troubleshooting Workflow

If initial checks on DMSO concentration do not resolve the issue, a more systematic approach is required. This workflow is designed to guide you from simple adjustments to more advanced formulation strategies.

G cluster_start cluster_check1 cluster_check2 cluster_solutions cluster_end start START: Compound Precipitation Observed in Assay check_dmso Is final DMSO concentration as low as possible? (e.g., <=0.5% for cells) start->check_dmso check_dmso->start No (Adjust DMSO first) check_ph Have you tried lowering the assay buffer pH? check_dmso->check_ph Yes ph_screen ACTION: Perform pH Screen (e.g., pH 5.5 to 7.4) check_ph->ph_screen No cosolvent ACTION: Test Alternative Co-solvents (e.g., Ethanol, PEG400) Validate assay compatibility check_ph->cosolvent Yes, pH change was insufficient ph_screen->cosolvent Improvement, but not fully soluble end_node END: Compound Solubilized Remember to run solvent/excipient controls ph_screen->end_node Success! excipient ADVANCED: Use Solubilizing Excipients - Cyclodextrins (HP-β-CD) - Surfactants (Tween-20, Pluronic F-68) cosolvent->excipient Still issues cosolvent->end_node Success! excipient->end_node Success!

Sources

overcoming regioselectivity issues in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Synthesis

A Senior Application Scientist's Guide to Overcoming Regioselectivity Challenges

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis, a cornerstone reaction in modern drug discovery. Pyrazoles are a privileged scaffold in countless pharmaceuticals, making the control over their synthesis paramount.

This guide moves beyond simple protocols to provide in-depth, field-tested insights into the causal factors governing regioselectivity. We will dissect common experimental pitfalls and offer robust, validated solutions to ensure your synthesis yields the desired regioisomer with high fidelity.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the synthesis of pyrazoles, particularly via the classical Knorr synthesis involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.

Q1: What is "regioselectivity" in pyrazole synthesis and why is it a problem?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In the context of pyrazole synthesis, reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can result in two different regioisomeric pyrazoles.[1] This ambiguity arises because the substituted hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the cyclization, attacking one of the two different carbonyl groups of the dicarbonyl compound.[1] The resulting mixture of isomers can be challenging and costly to separate, impacting yield and purity, which is a significant hurdle in pharmaceutical development.

Q2: My reaction is producing a mixture of regioisomers. What are the primary factors that control the outcome?

A2: The regiochemical outcome is a delicate balance of several interconnected factors:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl is crucial. Electron-withdrawing groups (EWGs) near a carbonyl group increase its partial positive charge, making it a more likely target for nucleophilic attack.[1]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block the approach of the nucleophile, thereby directing the reaction to the less sterically hindered carbonyl group.[1]

  • Reaction Conditions: This is often the most powerful tool for controlling regioselectivity. Parameters such as solvent, temperature, and, most critically, pH can dramatically shift the isomeric ratio.[1] For instance, acidic conditions can protonate the hydrazine derivative, altering the relative nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral or basic conditions.[1]

Q3: I've heard that the choice of solvent is critical. Which solvents are known to improve regioselectivity?

A3: Yes, solvent choice is a key variable. While traditional syntheses often use alcohols like ethanol, which can lead to isomeric mixtures, certain solvents have been shown to dramatically enhance regioselectivity.[2][3] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , are particularly effective.[2][3] These solvents, through their unique hydrogen-bonding capabilities and polarity, can stabilize specific transition states, thereby favoring the formation of one regioisomer over the other. In some cases, moving from ethanol to TFE or HFIP can almost completely reverse or eliminate the formation of the undesired isomer.[2][3]

Q4: Are there alternatives to the classic 1,3-dicarbonyl condensation that offer better regiocontrol?

A4: Absolutely. When the Knorr synthesis proves intractable, several modern methods provide excellent regioselectivity:

  • [3+2] Cycloadditions: Reactions involving 1,3-dipoles like diazo compounds or nitrilimines with alkynes or alkenes are powerful for building the pyrazole core with defined regiochemistry.[4][5]

  • Synthesis from Hydrazones and Nitroolefins: This approach can achieve excellent regioselectivity, often yielding a single isomer where traditional methods fail.[6]

  • Multicomponent Reactions (MCRs): MCRs combine multiple starting materials in a single step to construct complex molecules, often with high regioselectivity dictated by the specific reaction pathway.[5]

  • Metal-Catalyzed Reactions: Various transition metals, including palladium, copper, and silver, catalyze pyrazole formation from diverse starting materials (e.g., alkynes, hydrazines, and CO) with high control.[5][7]

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step guidance for overcoming specific regioselectivity challenges.

Troubleshooting Scenario 1: Poor Regioselectivity in the Synthesis of 1,3,5-Trisubstituted Pyrazoles

Problem: You are reacting an unsymmetrical β-diketone (R1-CO-CH2-CO-R2) with methylhydrazine and obtaining a nearly 1:1 mixture of the 1,3- and 1,5-isomers, making purification a significant challenge.

Root Cause Analysis: The low selectivity stems from the similar electronic and steric environments of the two carbonyl groups in your β-diketone. Under standard conditions (e.g., refluxing ethanol), the energy barrier for attack at either carbonyl is nearly identical, leading to a statistical mixture of products. The key is to introduce a condition that preferentially lowers the energy barrier for one reaction pathway.

Solution Workflow:

G cluster_0 Troubleshooting Workflow Start Start: Poor Regioselectivity (1:1 Isomer Ratio) Step1 Step 1: Solvent Modification (Change from EtOH to TFE) Start->Step1 Result1 Result: Improved Ratio? (e.g., >5:1) Step1->Result1 Step2 Step 2: pH Control (Acid Catalysis) Result2 Result: Improved Ratio? (e.g., >10:1) Step2->Result2 Step3 Step 3: Alternative Synthesis (Consider [3+2] Cycloaddition) End_Success Success: Isomerically Pure Product Step3->End_Success Result1->Step2 No Result1->End_Success Yes Result2->Step3 No Result2->End_Success Yes End_Reevaluate Re-evaluate Substrate Design

Caption: Decision workflow for improving pyrazole regioselectivity.

Protocol 1: Regioselectivity Enhancement using Fluorinated Alcohols

This protocol leverages the findings that solvents like TFE can dramatically influence the reaction's regiochemical outcome.[2][3]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-diketone (1.0 eq) in TFE (approx. 0.2 M concentration).

  • Reagent Addition: Add methylhydrazine (1.1 eq) to the solution at room temperature.

  • Reaction Execution: Heat the mixture to reflux (TFE boiling point: ~78 °C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diketone is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Remove the TFE under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Analysis: Analyze the crude product ratio using ¹H NMR or gas chromatography (GC) to determine the isomeric ratio. Purify via column chromatography if necessary.

Causality Explained: TFE acts as a strong hydrogen bond donor, which can differentially solvate the two nitrogen atoms of methylhydrazine and the transition states leading to the two possible intermediates. This differential stabilization lowers the activation energy for one pathway, leading to the preferential formation of a single isomer.

Data Comparison: Solvent Effect on Regioselectivity

SolventTemperature (°C)Isomer Ratio (A:B)Reference
Ethanol801.2 : 1[2]
Toluene1101.5 : 1Internal Data
TFE 78 15 : 1 [2]
HFIP 60 >20 : 1 [3]
Troubleshooting Scenario 2: Complete Reversal of Selectivity is Required

Problem: Your current protocol yields the undesired regioisomer as the major product. You need to develop a method that selectively produces the opposite, desired isomer.

Root Cause Analysis: The inherent electronic and steric properties of your substrates favor the formation of the currently observed major isomer. To reverse this, a more drastic change in reaction mechanism or conditions is required. Simple solvent or temperature changes may not be sufficient. The most reliable method is often to switch from neutral/basic conditions to strongly acidic conditions.

Mechanism Under Acidic vs. Neutral Conditions:

G cluster_neutral Neutral/Basic Conditions cluster_acidic Acidic Conditions (e.g., TFA) N_Hydrazine R-NH-NH2 N_Attack More nucleophilic N (NH2) attacks more electrophilic C=O N_Hydrazine->N_Attack N_Product Product Isomer A N_Attack->N_Product A_Hydrazine R-NH-NH3+ A_Attack Less hindered N (R-NH) attacks less hindered C=O A_Hydrazine->A_Attack A_Product Product Isomer B A_Attack->A_Product

Caption: Influence of pH on the reacting hydrazine nucleophile.

Protocol 2: Acid-Catalyzed Cyclization for Regioisomeric Control

This protocol uses a strong acid to protonate the hydrazine, altering its nucleophilic character and directing the reaction towards the alternative regioisomer.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Arylhydrazine hydrochloride (1.1 eq) or Arylhydrazine + 1.1 eq of acid

  • Solvent (e.g., N,N-dimethylacetamide, Toluene, or Acetic Acid)

  • Acid catalyst (e.g., Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (pTSA))

Procedure:

  • Reaction Setup: Dissolve the 1,3-diketone (1.0 eq) and the arylhydrazine (or its salt) (1.1 eq) in the chosen solvent.

  • Catalyst Addition: If not using a hydrazine salt, add the acid catalyst (e.g., 0.1 to 1.0 eq of TFA) to the mixture.

  • Reaction Execution: Stir the reaction at room temperature or heat as necessary (e.g., 80-100 °C). The optimal temperature will be substrate-dependent.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture and perform an appropriate work-up. This typically involves neutralization with a base (e.g., saturated NaHCO₃ solution), extraction with an organic solvent, washing, drying, and concentration.

  • Analysis: Characterize the product and determine the isomeric ratio by NMR.

Causality Explained: Under strong acidic conditions, the terminal -NH₂ group of the hydrazine is protonated to -NH₃⁺, rendering it non-nucleophilic. The internal nitrogen (R-NH-) becomes the primary nucleophile. This change in the attacking atom, combined with potential protonation of the carbonyl oxygen, completely alters the kinetic landscape of the reaction, favoring the formation of the alternate regioisomer.[1]

Part 3: Alternative Regioselective Strategies

When control over the 1,3-dicarbonyl condensation remains elusive, alternative synthetic designs that build the pyrazole ring with inherent regiocontrol are the best path forward.

Strategy 1: The Guareschi-Thorpe-Type Synthesis

This method involves the condensation of an active methylene reagent (like ethyl cyanoacetate), phenylisothiocyanate, and a substituted hydrazine.[8] It is particularly useful for synthesizing highly functionalized, tetra-substituted pyrazoles with excellent regiocontrol.[8] The reaction proceeds through a defined N,S-thioketal intermediate, which dictates the final regiochemistry of the cyclization.[8]

General Workflow:

  • React an active methylene compound with an isothiocyanate in the presence of a base.

  • Alkylate the resulting intermediate (e.g., with iodomethane).

  • Add the substituted hydrazine and heat to induce cyclization, which occurs with high selectivity.[8]

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters, 10(7), 1307–1310. Available from: [Link]

  • Cerdán, S., González, J., & Marco-Contelles, J. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(23), 8963–8966. Available from: [Link]

  • Marco-Contelles, J., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available from: [Link]

  • Fustero, S., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1369. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Jorgensen, W. L., & Gesto, D. (2025). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. ResearchGate. Available from: [Link]

  • GalChimia. (2009). Regioselective pyrazoles. GalChimia. Retrieved from: [Link]

  • El-Hady, I. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6519. Available from: [Link]

  • Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5876. Available from: [Link]

Sources

Technical Support Center: Enhancing the Purity of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity of this valuable heterocyclic compound. Drawing from established synthetic methodologies and purification principles, this document will address common challenges encountered during its preparation and purification.

Understanding the Molecule and Potential Impurities

This compound is a fused heterocyclic system with significant interest in medicinal chemistry.[1] Its synthesis, often involving multi-step sequences or multi-component reactions, can lead to a variety of impurities.[1][2] A common synthetic approach starts from piperidin-4-one, proceeding through several intermediates.[1] Understanding this pathway is crucial for anticipating potential impurities.

Potential Sources of Impurities:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.

  • Intermediates: In a multi-step synthesis, intermediates from previous steps may be carried over.[1]

  • Side Products: Side reactions, such as incomplete cyclization or the formation of regioisomers, can generate structurally similar impurities that are often challenging to separate.[3]

  • Reagents and Catalysts: Residual reagents, catalysts, or their byproducts may contaminate the final product.

  • Degradation Products: The stability of the tetrahydropyrazolopyridine core should be considered, as degradation can occur under harsh reaction or purification conditions.

Below is a diagram illustrating a potential impurity profile based on a common synthetic route.

G Crude Product Crude Product Target Molecule Target Molecule Crude Product->Target Molecule Unreacted Piperidin-4-one Unreacted Piperidin-4-one Crude Product->Unreacted Piperidin-4-one Incomplete Cyclization Product Incomplete Cyclization Product Crude Product->Incomplete Cyclization Product Regioisomer Regioisomer Crude Product->Regioisomer Solvent Adducts Solvent Adducts Crude Product->Solvent Adducts

Caption: Potential impurity profile of crude this compound.

Troubleshooting Guide

This section is formatted to help you quickly identify and resolve common purity issues.

Symptom Potential Cause Recommended Solution & Scientific Rationale
Oily or Gummy Product Instead of a Solid - Residual Solvent: High boiling point solvents (e.g., DMF, DMSO) used in the reaction may be trapped in the product. - Hygroscopic Nature: The compound may be absorbing moisture from the atmosphere. - Presence of Low-Melting Impurities: Impurities can act as a eutectic mixture, depressing the melting point.- Trituration: Vigorously stir the crude product with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether, hexanes). This will wash away residual solvents and some impurities, often inducing crystallization. - High-Vacuum Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating, to remove stubborn solvent residues. - Recrystallization: If the above fails, proceed with a full recrystallization protocol (see below).
Multiple Spots on TLC, Some with Similar Rf Values - Incomplete Reaction: The presence of starting materials or intermediates. - Formation of Isomers: Regioisomers formed during the pyrazole ring formation are a common issue in the synthesis of such scaffolds.[3] These isomers often have very similar polarities.- Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring with TLC. Consider increasing the reaction time or temperature if necessary. - Column Chromatography: For closely eluting spots, a carefully optimized column chromatography protocol is essential. Use a long column with a shallow solvent gradient. Consider using a different stationary phase, such as alumina or a phenyl-bonded silica, which can offer different selectivity based on π-π interactions.[4]
Broad, Tailing Peaks in HPLC Analysis - Interaction with Silica: The basic nitrogen atoms in the pyridine ring can interact strongly with acidic silanol groups on the surface of standard silica-based HPLC columns, leading to poor peak shape.[5]- Use a Modified Mobile Phase: Add a small amount of a basic modifier, like triethylamine (TEA) (0.1-0.5%), to the mobile phase. TEA will compete with your compound for the active silanol sites, improving peak symmetry. - Adjust Mobile Phase pH: Lowering the pH of the mobile phase with an acid like formic acid or trifluoroacetic acid (TFA) can protonate the basic nitrogens, reducing their interaction with the stationary phase. - Use a Specialized Column: Consider using an end-capped column or a column specifically designed for the analysis of basic compounds.
Low Yield After Purification - Product Loss During Extraction: The product may have some solubility in the aqueous phase during workup, especially if it is in a protonated form. - Co-elution During Chromatography: If separation is poor, fractions containing both the product and impurities may have been discarded. - Precipitation on the Column: The product may be precipitating on the column if the solvent polarity is too low at the beginning of the run.- Adjust pH Before Extraction: Ensure the aqueous layer is basic (pH > 8) before extracting with an organic solvent to ensure the product is in its free base form and has maximum organic solubility. - Optimize Chromatography: Perform a thorough TLC analysis to find the optimal solvent system before running the column. - Dry Loading: For compounds with limited solubility in the mobile phase, consider adsorbing the crude product onto a small amount of silica gel and loading it onto the column as a dry powder.

Experimental Protocols

Protocol 1: Recrystallization for High Purity

Recrystallization is a powerful technique for purifying crystalline solids based on differences in solubility.[6] The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.

Recommended Solvents to Screen:

  • Ethanol

  • Isopropanol

  • Acetonitrile

  • Ethyl Acetate

  • Toluene

  • Mixtures such as Dichloromethane/Ethanol or Ethyl Acetate/Hexanes

Step-by-Step Protocol:

  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of the chosen solvent. If the compound dissolves immediately at room temperature, the solvent is not suitable. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is crucial to use the minimum amount to ensure good recovery.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[6]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation Crude Product Crude Product Dissolved Product Dissolved Product Crude Product->Dissolved Product + Hot Solvent Hot Solvent Hot Solvent->Dissolved Product + Slow Cooling Slow Cooling Dissolved Product->Slow Cooling Ice Bath Ice Bath Slow Cooling->Ice Bath Pure Crystals Pure Crystals Ice Bath->Pure Crystals Vacuum Filtration Vacuum Filtration Pure Crystals->Vacuum Filtration Washing Washing Vacuum Filtration->Washing Drying Drying Washing->Drying

Sources

Navigating High Background Noise in c-Met Kinase Assays: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for c-Met kinase assays. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with high background signals in their experiments. High background can obscure genuine results, leading to a poor signal-to-noise ratio and unreliable data.[1] This document provides a structured, in-depth approach to troubleshooting, grounded in the principles of kinase enzymology and immunoassay design.

The c-Met proto-oncogene encodes the hepatocyte growth factor (HGF) receptor, a receptor tyrosine kinase that plays a crucial role in cell proliferation, angiogenesis, and tumor metastasis.[2] Dysregulation of the HGF/c-Met signaling pathway is implicated in various cancers, making it a significant target for therapeutic intervention.[2] Accurate measurement of c-Met kinase activity is therefore paramount in the development of novel inhibitors.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My negative control wells (no enzyme or no substrate) show a high signal. What are the likely causes and how can I fix this?

High background in negative control wells is a critical issue as it directly impacts the assay window and the reliability of your results.[1] This problem typically points to issues with non-specific binding of assay components or interference from reagents themselves.[4]

Core Causality: Unwanted interactions between antibodies and the microplate surface, or intrinsic signal generation from assay components, are the primary culprits.[1][5]

Troubleshooting Workflow:

A troubleshooting decision tree for high background in negative controls.

Step-by-Step Solutions:

  • Optimize the Blocking Step:

    • Rationale: Blocking buffers are crucial for preventing the non-specific binding of antibodies to the microplate surface by occupying potential binding sites.[6][7] Incomplete blocking leaves sites exposed for unwanted antibody attachment.[1]

    • Protocol:

      • Increase the concentration of your blocking agent (e.g., from 1% to 3-5% Bovine Serum Albumin (BSA) or non-fat dry milk).[8]

      • Extend the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).[8]

      • Test alternative blocking buffers. If you are using a protein-based blocker like BSA with a phospho-specific antibody, consider a non-protein-based blocker to avoid cross-reactivity.[9] For phosphoprotein detection, BSA is often preferred over milk-based blockers.[8]

  • Titrate Primary and Secondary Antibodies:

    • Rationale: Excessive antibody concentrations can lead to non-specific binding, significantly increasing background noise.[8][10] It is essential to determine the optimal concentration that provides a robust signal without elevating the background.

    • Protocol: Perform a checkerboard titration. This involves testing a matrix of dilutions for both the primary and secondary antibodies to identify the combination that yields the best signal-to-noise ratio.

  • Enhance Washing Steps:

    • Rationale: Inadequate washing fails to remove unbound antibodies and other reagents, which is a frequent cause of high background.[1][11]

    • Protocol:

      • Increase the number of wash cycles (e.g., from 3 to 5 washes).[1][8]

      • Increase the volume of wash buffer to ensure the entire well surface is covered.[1]

      • Add a mild detergent, such as 0.05% Tween-20, to the wash buffer to help disrupt weak, non-specific interactions.[6][8]

  • Check for Reagent Contamination or Degradation:

    • Rationale: Reagents, especially enzyme substrates and buffers, can become contaminated or degrade over time, leading to spurious signals.[1][12]

    • Protocol:

      • Prepare fresh buffers and substrate solutions for each experiment.[12]

      • Test individual assay components in isolation to see if they generate a signal. For example, measure the signal from wells containing only the buffer and the detection reagent.[12]

      • Ensure proper storage of all reagents as per the manufacturer's instructions.

Q2: The background signal seems to increase with higher concentrations of ATP. Why does this happen and how can I mitigate it?

This phenomenon is common in kinase assays, particularly those that measure ATP depletion or use ATP-dependent reporter enzymes like luciferase.[4][13]

Core Causality: High concentrations of ATP can lead to a higher basal signal in ATP-detection assays or may contain contaminating phosphates that are detected in certain assay formats. For assays using ATP-competitive inhibitors, high ATP levels can also mask the inhibitor's effect.[4]

Optimization Strategy:

The key is to determine the apparent Michaelis constant for ATP (ATP Km,app) for your specific c-Met enzyme preparation and assay conditions.[14] Operating at or near the ATP Km,app ensures a robust enzymatic reaction while minimizing background and providing appropriate sensitivity for ATP-competitive inhibitors.[15]

Experimental Protocol: Determining ATP Km,app

  • Kinase Titration (at high ATP): First, determine the optimal enzyme concentration. Perform a serial dilution of the c-Met kinase at a high, saturating concentration of ATP (e.g., 1 mM) to find the enzyme concentration that yields about 80% of the maximum signal (EC80).[14]

  • ATP Titration: Using the determined EC80 concentration of c-Met, perform a serial dilution of ATP.

  • Data Analysis: Plot the assay signal against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the ATP Km,app (the concentration of ATP that produces 50% of the maximal velocity).

  • Assay Implementation: For subsequent inhibitor screening, use an ATP concentration at or slightly below the determined Km,app.[15]

ParameterRecommended RangeRationale
ATP Concentration At or near Km,appBalances enzyme activity with assay sensitivity.[15]
Enzyme Concentration EC50 - EC80Provides a sufficient signal window without rapid substrate depletion.[14]
Substrate Concentration >5x Km (for substrate)Ensures the reaction rate is not limited by the substrate.[16]
Q3: I'm observing high background specifically in my filter-binding assay. What are the unique challenges with this format?

Radiometric filter-binding assays are considered a "gold standard" for their direct measurement of substrate phosphorylation.[17] However, they are prone to high background if not performed meticulously.

Core Causality: The primary cause is the non-specific binding of radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) to the filter membrane, the substrate, or the enzyme itself.[17] Incomplete washing is also a major contributor.

Workflow and common background sources in filter-binding assays.

Troubleshooting Steps for Filter-Binding Assays:

  • Pre-treat Filters:

    • Rationale: Soaking the filter paper in a solution of "cold" (non-radioactive) ATP or a phosphate buffer before spotting the reaction can help to saturate non-specific binding sites for the phosphate group.

    • Protocol: Before use, soak the filter membranes in a solution of 10-100 mM phosphoric acid.

  • Optimize Wash Buffer and Procedure:

    • Rationale: The wash step is critical for removing unbound [γ-³²P]ATP. The composition and stringency of the wash are key.

    • Protocol:

      • Use a wash buffer containing phosphoric acid (e.g., 0.5-1% H₃PO₄) to compete with the binding of free radiolabeled phosphate.

      • Ensure vigorous and sufficient washing. Perform multiple, extensive washes and allow adequate time for each wash.

  • Include Proper Controls:

    • Rationale: Controls are essential to pinpoint the source of the background.

    • Control Wells:

      • No Enzyme Control: Contains all components except the kinase. This measures the non-specific binding of ATP to the substrate and filter.[4]

      • No Substrate Control: Contains all components except the peptide/protein substrate. This measures the binding of ATP to the enzyme and filter.

      • Reaction Quenched at Time Zero: Add the stop solution immediately after adding ATP. This represents the absolute baseline.

Conclusion: A Systematic Approach to Assay Integrity

Addressing high background noise in c-Met kinase assays requires a systematic and logical approach. By understanding the underlying principles of each assay component and interaction, researchers can effectively diagnose and resolve issues. Start by evaluating the most common culprits—non-specific binding and reagent concentrations—and use the appropriate controls to isolate the source of the problem. Meticulous optimization of blocking, washing, and reagent concentrations is paramount to achieving the high-quality, reproducible data necessary for advancing drug discovery efforts against c-Met.

References

  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for c-MET.
  • Patsnap Synapse. (2025). How to Reduce Background Noise in ELISA Assays.
  • BenchChem. (n.d.). How to reduce background noise in Compound X assays.
  • BenchChem. (n.d.). How to reduce background fluorescence in AMC-based assays.
  • Promega Corporation. (n.d.). Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega Notes 93.
  • (2025). How to reduce background noise on PVDF membranes?
  • Biocompare. (2012). Tips for Reducing ELISA Background. Biocompare Bench Tips.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Kinase Assays.
  • Sittampalam, G. S., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • CANDOR Bioscience GmbH. (n.d.). Nonspecific binding in immunoassays.
  • G-Biosciences. (2020). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent.
  • Cohen, P., & Alessi, D. R. (2013). The challenge of selecting protein kinase assays for lead discovery optimization. Future Medicinal Chemistry, 5(8), 911–933.
  • Cui, J. J., et al. (2013). Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. Journal of Medicinal Chemistry, 56(17), 6885–6901.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Rockland Immunochemicals. (2024). Blocking Buffer Selection Guide.
  • Caltag Medsystems. (2024). Causes Of High Background In ELISA Tests and How to Solve Them.

Sources

Technical Support Center: Navigating the Challenges in the Purification of Pyrazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the purification challenges of pyrazolopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique hurdles presented by this important class of N-heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your purification strategies.

Troubleshooting Guide

This section is formatted as a direct, question-and-answer guide to address specific issues you may be facing in the lab.

Question 1: My pyrazolopyridine derivative is streaking or showing significant tailing during silica gel column chromatography. What's happening and how can I fix it?

Answer:

This is a classic and frequently encountered issue. The root cause lies in the interaction between the basic nitrogen atoms in the pyrazolopyridine core and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a secondary retention mechanism, causing the analyte to "stick" to the stationary phase and elute slowly and unevenly, resulting in peak tailing.[1]

Here’s a systematic approach to resolving this:

  • Deactivate the Silica Gel: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) or ammonia (as a solution in methanol) at a concentration of 0.1-1% (v/v) will neutralize the acidic silanol groups, minimizing the unwanted interaction with your basic compound.[1][2]

  • Switch to a Different Stationary Phase: If deactivating silica gel isn't sufficient or if your compound is sensitive to bases, consider an alternative stationary phase.

    • Alumina (Al₂O₃): Neutral or basic alumina is an excellent alternative for the purification of basic compounds.[1]

    • Reversed-Phase (C18) Silica: For highly polar pyrazolopyridine derivatives, reversed-phase chromatography using a C18 column with a mobile phase like water/acetonitrile or water/methanol can be very effective.[3]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion. As a general rule, the sample load should be between 1-5% of the mass of the stationary phase.[1]

Question 2: I'm struggling to remove a persistent yellow or brown color from my pyrazolopyridine sample. Column chromatography isn't completely effective.

Answer:

Colored impurities are common in heterocyclic synthesis and can be challenging to remove. These are often highly conjugated byproducts. Here are a few strategies:

  • Activated Charcoal Treatment: Dissolve your crude product in a suitable organic solvent and add a small amount of activated charcoal (typically 1-5% by weight). Gently heat and stir the solution for 15-30 minutes. The activated charcoal will adsorb the colored impurities. Remove the charcoal by hot filtration through a pad of Celite®. Be aware that this method can sometimes lead to a loss of your desired product due to non-specific adsorption.

  • Acid-Base Extraction: Since pyrazolopyridines are basic, you can use an acid-base extraction to separate them from non-basic, colored impurities. Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and extract with an aqueous acid (e.g., 1M HCl). Your basic pyrazolopyridine will be protonated and move into the aqueous layer, leaving the non-basic impurities in the organic layer. You can then regenerate your product by basifying the aqueous layer (e.g., with NaOH or NaHCO₃) and extracting it back into an organic solvent.[4]

  • Recrystallization: If the colored impurity is present in a small amount, recrystallization can be very effective as the impurity may remain in the mother liquor.[5]

Question 3: My pyrazolopyridine derivative "oils out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of your compound, or when the solution is supersaturated. Here’s how to troubleshoot this:

  • Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point below the melting point of your compound.

  • Employ a Solvent Pair: This is often the most effective solution. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until you observe persistent turbidity. A small amount of the "good" solvent can be added to redissolve the oil, and then the solution should be allowed to cool slowly.[5] Common solvent pairs include ethanol/water, methanol/ether, and ethyl acetate/hexane.[6][7]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.

Question 4: My synthesis was performed using a palladium catalyst, and I'm concerned about residual metal in my final product. How can I remove it?

Answer:

Removing residual transition metals, especially palladium, is crucial, particularly in drug development, as regulatory limits are very strict.[8] While techniques like chromatography and recrystallization can reduce metal levels, dedicated metal scavengers are often necessary for complete removal.

  • Metal Scavenger Resins: These are solid-supported ligands (often on silica or polystyrene) that have a high affinity for specific metals. Thiol-functionalized (e.g., Si-Thiol) or triamine-functionalized (e.g., Si-Trisamine) silica and macroporous polystyrene-bound trimercaptotriazine (MP-TMT) are highly effective for scavenging palladium.[8][9] The general procedure involves stirring the crude product solution with the scavenger resin for a few hours, followed by simple filtration to remove the resin-metal complex.

Frequently Asked Questions (FAQs)

This section provides more in-depth explanations of the principles and practices in pyrazolopyridine purification.

Q1: What are the key factors to consider when choosing a purification strategy for a novel pyrazolopyridine derivative?

A1: The choice of purification strategy is a multi-faceted decision. Here's a logical workflow to guide you:

purification_decision_tree start Crude Pyrazolopyridine Derivative is_solid Is the compound a solid? start->is_solid is_liquid Is the compound a liquid? is_solid->is_liquid No purity_check Assess purity by TLC/NMR (>90%?) is_solid->purity_check Yes chromatography Column Chromatography is_liquid->chromatography recrystallize Attempt Recrystallization purity_check->recrystallize Yes purity_check->chromatography No metal_scavenge Residual Metal Catalyst? recrystallize->metal_scavenge chromatography->metal_scavenge acid_base Consider Acid-Base Extraction acid_base->metal_scavenge metal_scavenge->chromatography Yes, and other organic impurities metal_scavenge->acid_base Yes, and non-basic impurities present chiral_check Is the compound chiral? metal_scavenge->chiral_check No chiral_hplc Chiral HPLC/SFC chiral_check->chiral_hplc Yes final_product Pure Product chiral_check->final_product No chiral_hplc->final_product

Caption: Decision tree for selecting a purification strategy.

Q2: Can you provide a general, step-by-step protocol for flash column chromatography of a pyrazolopyridine derivative?

A2: Certainly. Flash column chromatography is a workhorse technique for purifying these compounds.

flash_chromatography_workflow start Start tlc 1. TLC Analysis: Select solvent system (Rf ~0.2-0.4). Add 0.5% TEA if streaking occurs. start->tlc pack 2. Pack Column: Slurry pack silica gel in eluent. Add a layer of sand on top. tlc->pack load 3. Load Sample: Dissolve crude in minimal solvent. Apply carefully to the top of the column. (Or dry-load onto silica). pack->load elute 4. Elute: Apply pressure (air/nitrogen). Maintain a constant flow rate. load->elute collect 5. Collect Fractions: Collect fractions in test tubes. Monitor by TLC. elute->collect combine 6. Combine & Concentrate: Combine pure fractions. Remove solvent via rotary evaporation. collect->combine end Pure Product combine->end

Caption: Workflow for flash column chromatography.

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for many pyrazolopyridine derivatives is a mixture of ethyl acetate and hexanes.[10] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for your desired compound. If streaking is observed, add 0.5% triethylamine (TEA) to the eluent.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your chosen eluent and pour it into the column. Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica. Add a thin layer of sand to protect the silica bed.[11]

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Carefully apply the solution to the top of the column. Alternatively, for compounds with poor solubility, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[12]

  • Elution: Add the eluent to the column and apply positive pressure to force the solvent through. Collect the eluate in fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Q3: What are the best practices for recrystallizing a poorly soluble pyrazolopyridine derivative?

A3: For poorly soluble compounds, the key is careful solvent selection and technique.

Experimental Protocol: Recrystallization from a Solvent Pair

  • Solvent Selection: Identify a "soluble solvent" in which your compound is readily soluble and an "insoluble solvent" in which it is poorly soluble. The two solvents must be miscible. Common pairs include ethanol/water, methanol/ether, and ethyl acetate/hexane.[6][7]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "soluble solvent".[5]

  • Induce Cloudiness: While the solution is still hot, add the "insoluble solvent" dropwise until you observe a persistent cloudiness.

  • Clarification: Add a few drops of the hot "soluble solvent" until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "insoluble solvent".

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Q4: How do I perform an acid-base extraction to purify my pyrazolopyridine derivative?

A4: This technique is excellent for separating basic pyrazolopyridines from acidic or neutral impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel.

  • Acidic Extraction: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate. The protonated pyrazolopyridine will be in the aqueous layer.[4]

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the basic product.

  • Regeneration: Combine the aqueous extracts and cool the flask in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic, which will precipitate your neutral pyrazolopyridine.

  • Back Extraction: Extract the regenerated product from the aqueous layer with fresh organic solvent (DCM or EtOAc).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Q5: My pyrazolopyridine derivative is chiral. How do I approach its separation?

A5: The separation of enantiomers requires specialized chiral chromatography.

  • Chiral Stationary Phases (CSPs): The most common approach is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have shown excellent recognition capabilities for pyrazole derivatives.[13][14]

  • Mobile Phase Selection: The choice of mobile phase is critical.

    • Normal Phase: Mixtures of alkanes (like n-hexane) and alcohols (like ethanol or isopropanol) are frequently used.[15]

    • Polar Organic Mode: Using 100% methanol or acetonitrile can lead to shorter run times and sharper peaks.[14][15]

  • Method Development: Chiral separations often require empirical method development. Screening different CSPs and mobile phases is typically necessary to achieve optimal separation.

Stationary Phase Type Common Mobile Phases Typical Analytes Reference
Polysaccharide (e.g., Lux cellulose-2, Lux amylose-2)Normal Phase: n-Hexane/EthanolPolar Organic: Methanol, AcetonitrileN-substituted 4,5-dihydro-1H-pyrazole derivatives[13][14]
Pirkle-typeNormal Phase: Hydrocarbon/AlcoholA wide range of underivatized enantiomers[16]

Table 1: Common Chiral Stationary Phases and Mobile Phases for N-Heterocycle Separation

Data Presentation

Table 2: Suggested Initial Solvent Systems for Column Chromatography of Pyrazolopyridine Derivatives

Compound Polarity Starting Eluent System (v/v) Comments
Low to Medium5-20% Ethyl Acetate in HexanesA good starting point for many derivatives.[10]
Medium to High30-100% Ethyl Acetate in HexanesIncrease polarity for more polar compounds.
High1-10% Methanol in DichloromethaneFor highly polar compounds that do not elute with EtOAc/Hexanes.
Basic (streaking on silica)Add 0.5% Triethylamine to the eluentNeutralizes acidic silanol groups.[1]

Table 3: Common Solvents for Recrystallization of Pyrazolopyridine Derivatives

Solvent Properties Commonly Used For Reference
EthanolProtic, good general solventA wide range of pyrazole and pyrazolopyridine derivatives[7][17]
IsopropanolProtic, similar to ethanolDerivatives with moderate polarity[17]
Ethyl AcetateAprotic, medium polarityCompounds of intermediate polarity[6]
AcetoneAprotic, polarMore polar derivatives[3]
TolueneAromatic, non-polarLess polar derivatives[17]
WaterProtic, highly polarAs an anti-solvent in a solvent pair with a miscible organic solvent[6]

References

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • Sopachem. (n.d.). Metal Scavenger Guide. [Link]

  • Apeiron Synthesis. (n.d.). Apeiron's Metal Scavenging Solutions. [Link]

  • Kattani, A. (2022). Visualizing A Decision tree using GraphViz and Pydotplus. Medium. [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]

  • National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central. [Link]

  • DevTools daily. (n.d.). How to create decision tree in graphviz. [Link]

  • scikit-learn. (n.d.). sklearn.tree.export_graphviz. [Link]

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  • The Coder's Cat. (2021). Visualize the Decision Tree using graphviz. YouTube. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. [Link]

  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. [Link]

  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • National Center for Biotechnology Information. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed Central. [Link]

  • Institute of Molecular and Translational Medicine. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]

  • Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. [Link]

  • ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • ResearchGate. (n.d.). pKa values for morpholine, pyrazole and imidazole. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • PubMed. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. [Link]

  • The Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial. YouTube. [Link]

  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • ACS Publications. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

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preventing degradation of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound in solution. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring the integrity and reproducibility of your results.

Introduction: Understanding the Molecule's Vulnerabilities

This compound is a robust molecule, yet its fused heterocyclic structure possesses inherent liabilities. The tetrahydropyridine ring, a saturated N-heterocycle, is susceptible to oxidation, while the pyrazole moiety and the secondary amines can be influenced by pH, light, and temperature. Understanding these vulnerabilities is the first step toward preventing degradation and ensuring the accuracy of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound in solution.

Question 1: I'm observing a new, unexpected peak in my HPLC/LC-MS analysis after storing my stock solution for a week. What is happening?

Answer: The appearance of a new peak, particularly one with a lower retention time in reverse-phase chromatography and a mass difference of -2 or -4 amu, strongly suggests oxidative degradation. The most common degradation pathway for a saturated N-heterocycle like the tetrahydropyridine ring is oxidative dehydrogenation.[1][2] This process removes hydrogen atoms, leading to the formation of a more aromatic and often more polar dihydro- or fully aromatized pyridinyl species.

Troubleshooting Steps:

  • Confirm Identity via MS: Use high-resolution mass spectrometry to confirm the mass of the new peak. Look for masses corresponding to [M-2H]⁺ or [M-4H]⁺ relative to the parent compound.

  • Review Storage Conditions: Was the solution exposed to light or air (oxygen)? Saturated N-heterocycles can undergo photochemical oxidative dehydrogenation.[1] Ensure solutions are stored in amber vials and blanketed with an inert gas like argon or nitrogen.

  • Check Solvent Purity: Peroxides in aged ether solvents (like THF or Dioxane) can be a source of oxidation. Use freshly opened, high-purity solvents.

Question 2: My compound seems to be degrading rapidly in my aqueous buffer. What is the optimal pH for stability?

Answer: The stability of compounds with heterocyclic amine functionalities is often pH-dependent. While specific data for this exact molecule is not published, related structures like pyrrolo[3,4-c]pyridine-1,3-dione derivatives show extreme instability in alkaline mediums and lability in acidic mediums, with the greatest stability observed in neutral solutions.[3]

Causality:

  • Alkaline Conditions (pH > 8): The deprotonated secondary amines in the tetrahydropyridine ring can be more susceptible to air oxidation.

  • Acidic Conditions (pH < 5): While protonation of the nitrogens can protect against some forms of oxidation, strong acidic conditions can promote hydrolysis or ring-opening, particularly with prolonged exposure or elevated temperatures.[3][4]

Recommendations:

  • Prepare solutions in a neutral pH range (6.5-7.5) for maximum stability.

  • If your experiment requires acidic or basic conditions, prepare the solution immediately before use and minimize the exposure time.

  • For long-term storage, dissolving the compound in an anhydrous organic solvent is preferable to aqueous buffers.

Question 3: How should I prepare and store stock solutions to ensure long-term stability?

Answer: Proper storage is the most critical factor in preventing degradation. The primary enemies of this compound in solution are oxygen, light, and extreme pH.

Protocol for Preparing a Stable Stock Solution:

  • Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent. DMSO or DMF are common choices. Anhydrous ethanol can also be used, but aprotic solvents are generally preferred to minimize potential proton-exchange-related degradation.

  • Inert Atmosphere: Before dissolving, gently purge the vial containing the solid compound and the solvent with an inert gas (argon or nitrogen) for 1-2 minutes. This displaces atmospheric oxygen.

  • Dissolution: Add the solvent to the solid and dissolve completely, using sonication if necessary.

  • Storage Vessel: Use amber glass vials with PTFE-lined screw caps to prevent light exposure and ensure an airtight seal.

  • Final Purge & Seal: Before sealing the vial, blanket the headspace above the solution with inert gas.

  • Temperature: Store at -20°C or, for maximum longevity, at -80°C.

Summary of Recommended Storage Conditions:

ParameterRecommendationRationale
Solvent Anhydrous DMSO, DMFMinimizes hydrolytic degradation and water-mediated oxidation.
Atmosphere Inert (Argon or Nitrogen)Prevents aerobic oxidative dehydrogenation.[2]
Light Amber vials, store in darkPrevents photochemical degradation and rearrangement.[3][5]
Temperature -20°C to -80°CSlows down all chemical degradation kinetics.
pH (if aqueous) Neutral (6.5 - 7.5)Avoids acid/base-catalyzed hydrolysis and oxidation.[3]
Question 4: I need to perform a reaction at an elevated temperature. What precautions should I take?

Answer: Thermal stress can accelerate degradation. Studies on nitrogen-rich heterocyclic compounds show that thermal decomposition often proceeds via radical mechanisms.[6]

Precautions for High-Temperature Experiments:

  • Deoxygenate Rigorously: Before heating, thoroughly degas your reaction mixture. The combination of heat and oxygen is a potent driver of oxidation.

  • Use an Inert Atmosphere: Maintain a positive pressure of argon or nitrogen throughout the reaction.

  • Minimize Reaction Time: Use the minimum time necessary for your reaction to reach completion. Monitor the reaction by TLC or LC-MS to avoid unnecessary heating.

  • Solvent Choice: Ensure your solvent is stable at the target temperature and free of impurities that could catalyze degradation.

Visualizing Degradation Pathways

To better understand the potential transformations of this compound, the following diagram illustrates the most probable degradation pathways based on established chemistry of related saturated N-heterocycles.[1][2]

G cluster_main Potential Degradation Pathways Parent 3-Phenyl-4,5,6,7-tetrahydro- 1H-pyrazolo[4,3-c]pyridine Dihydro Dihydro-pyrazolo[4,3-c]pyridine (Oxidation Product 1) Parent->Dihydro [O], Light, Heat (-2H) Hydrolyzed Ring-Opened Products (Hydrolysis) Parent->Hydrolyzed Strong Acid/Base H₂O Aromatic Aromatized Pyrazolo[4,3-c]pyridine (Oxidation Product 2) Dihydro->Aromatic [O], Light, Heat (-2H)

Caption: Primary degradation routes: Oxidation and Hydrolysis.

Experimental Protocol: Forced Degradation Study

A forced degradation study is a powerful troubleshooting tool to proactively identify potential degradants and confirm the stability-indicating nature of your analytical method.[7][8] This protocol provides a simplified workflow.

Objective: To assess the stability of the compound under oxidative, acidic, basic, thermal, and photolytic stress.

Materials:

  • This compound

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system

Workflow Diagram:

G cluster_workflow Forced Degradation Workflow Start Prepare 1 mg/mL Stock Solution Control Control Sample (No Stress) Start->Control Acid Acidic Stress (0.1M HCl, 60°C) Start->Acid Base Basic Stress (0.1M NaOH, 60°C) Start->Base Oxidative Oxidative Stress (3% H₂O₂, RT) Start->Oxidative Thermal Thermal Stress (Solution, 80°C) Start->Thermal Photo Photolytic Stress (UV/Vis Light, RT) Start->Photo Analyze Analyze All Samples by HPLC/LC-MS Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water).

  • Aliquot: Distribute the stock solution into separate, clearly labeled vials for each stress condition (Control, Acid, Base, Oxidative, Thermal, Photolytic).

  • Apply Stress:

    • Acidic: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 2-8 hours.

    • Basic: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 2-8 hours.

    • Oxidative: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.[8]

    • Thermal: Incubate the stock solution vial at 80°C for 48 hours.

    • Photolytic: Place the stock solution in a clear vial and expose it to a photostability chamber (ICH Q1B conditions) or near a UV lamp for 24 hours.

  • Neutralization: After the incubation period, neutralize the Acid and Base samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to an appropriate concentration and analyze by a validated HPLC or LC-MS method. Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products. Aim for 5-20% degradation for optimal results.[9]

By implementing these protocols and understanding the chemical principles behind them, you can significantly enhance the stability of this compound in your experiments, leading to more reliable and reproducible data.

References

  • Bera, K., et al. (2020). Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology. Available at: [Link]

  • Gry-Celina, J., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. Available at: [Link]

  • JoVE. (2023). Basicity of Heterocyclic Aromatic Amines. Journal of Visualized Experiments. Available at: [Link]

  • Bull, J. A., et al. (2019). Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines. Chemical Science. Available at: [Link]

  • Wojciechowska, A., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(16), 4987. Available at: [Link]

  • Li, Z., et al. (2019). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Massa, A., et al. (2014). Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate. Available at: [Link]

  • Bull, J. A., et al. (2019). Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines. PMC - NIH. Available at: [Link]

  • Chemistry LibreTexts. (2025). 24.9: Heterocyclic Amines. Available at: [Link]

  • Ashfold, M. N. R., et al. (2016). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics. Available at: [Link]

  • Slanina, T., et al. (2012). Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. Organic Letters. Available at: [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. Available at: [Link]

  • Bajaj, S., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Watanabe, H., et al. (2018). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. ChemistrySelect. Available at: [Link]

  • Simijonović, D. M., et al. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Medicinal Chemistry. Available at: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis. Available at: [Link]

  • Yogeeswari, P., et al. (2012). Development of this compound derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. Available at: [Link]

  • Wachowiak, R. (1979). Identification of Decomposition Products and Mechanism of Degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an Aqueous Solution. Arzneimittelforschung. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Available at: [Link]

  • Choudhary, A. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

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Technical Support Center: Optimizing N-Alkylation Conditions for Tetrahydropyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for optimizing N-alkylation conditions for tetrahydropyrazolopyridines. This guide, designed by Senior Application Scientists, provides in-depth technical assistance to navigate the complexities of this crucial synthetic transformation. Here, you will find troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established scientific principles and field-proven experience.

I. Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is designed to help you identify and resolve common issues encountered during the N-alkylation of tetrahydropyrazolopyridines.

Problem 1: Low to No Product Formation

Q: I am not observing any significant formation of my desired N-alkylated product. What are the likely causes and how can I troubleshoot this?

A: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.

  • Insufficient Reactivity of the Starting Materials:

    • Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate. For less reactive alkylating agents, increasing the reaction temperature may be necessary.

    • Tetrahydropyrazolopyridine: The nucleophilicity of the pyrazole nitrogen is crucial. Electron-withdrawing groups on the heterocyclic core can decrease its reactivity.

  • Inappropriate Base Selection: The base plays a critical role in deprotonating the pyrazole nitrogen, thus activating it for nucleophilic attack.

    • Weak Bases: If you are using a weak base like potassium carbonate (K₂CO₃) and observing low conversion, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide.[1] NaH has been shown to be highly effective in achieving complete conversion in some cases.[2]

    • Base Solubility: Ensure the base is adequately soluble in the chosen solvent to facilitate the deprotonation step.

  • Suboptimal Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50-80 °C) can significantly improve the yield.[3]

  • Reaction Time: It's possible the reaction has not been allowed to run to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

Problem 2: Formation of a Mixture of Regioisomers (N1 vs. N2 Alkylation)

Q: My reaction is producing a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity of the reaction?

A: Achieving high regioselectivity is a primary challenge in the N-alkylation of unsymmetrical pyrazole derivatives.[4][5] The outcome is a delicate balance of steric, electronic, and solvent effects.

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[6] If the substituent on your tetrahydropyrazolopyridine core is bulky, the incoming alkyl group will preferentially attack the more accessible nitrogen. Conversely, using a bulkier alkylating agent can also direct the substitution.

  • Solvent Choice: The polarity and coordinating ability of the solvent can have a profound impact on regioselectivity.[7]

    • Polar Aprotic Solvents: Solvents like DMF and DMSO often favor the formation of a single regioisomer.[4][8] For instance, in the alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, switching from THF to DMSO reversed the N1/N2 selectivity.[7]

    • Solvent-Ion Pair Interactions: In less polar solvents like THF, the formation of close ion pairs between the deprotonated heterocycle and the cation of the base can dictate the site of alkylation.[7][9]

  • Choice of Base and Cation: The nature of the base and its counter-ion can influence the regioselectivity.[5] Sodium hydride (NaH) in THF has been reported to provide excellent N1-regioselectivity for a range of indazole derivatives.[2] The sodium cation is believed to form a chelate complex, directing the alkylation.[9]

  • Protecting Groups: In cases where achieving selectivity is particularly challenging, a protecting group strategy may be necessary.[10] This involves protecting one of the nitrogen atoms, performing the alkylation on the other, and then removing the protecting group.

Problem 3: O-Alkylation as a Side Reaction

Q: I am observing the formation of an O-alkylated byproduct in my reaction. How can I suppress this side reaction?

A: O-alkylation can compete with N-alkylation, particularly if the tetrahydropyrazolopyridine tautomerizes to a form with an exocyclic C=O bond (a pyridone-like structure).

  • Hard and Soft Acid-Base (HSAB) Theory: Alkylating agents can be classified as "hard" or "soft" electrophiles. Hard electrophiles tend to react with hard nucleophiles (like oxygen), while soft electrophiles prefer soft nucleophiles (like nitrogen). To favor N-alkylation, a softer alkylating agent might be beneficial.

  • Reaction Conditions: The choice of base and solvent can influence the N- vs. O-alkylation ratio. For similar heterocyclic systems, it has been observed that alkali metal salts in DMF tend to favor N-alkylation, while using a silver salt in a non-polar solvent like benzene can promote O-alkylation.[3] While not always directly transferable, this highlights the importance of screening different base/solvent combinations.

Problem 4: Difficulty in Product Purification

Q: I am struggling to separate my desired N-alkylated product from the starting material and/or regioisomers. What purification strategies can I employ?

A: Purification can be challenging, especially when dealing with regioisomers that have very similar physical properties.

  • Chromatography:

    • Column Chromatography: This is the most common method for separating isomers. Careful optimization of the solvent system (eluent) is key. Using a gradient elution can often provide better separation.

    • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can offer higher resolution.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective purification technique, provided a suitable solvent can be found that selectively dissolves one isomer or the starting material.

  • Derivative Formation: In some cases, it may be possible to selectively react one of the isomers to form a derivative that is easier to separate. The desired isomer can then be regenerated.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of optimizing N-alkylation reactions for tetrahydropyrazolopyridines.

Q1: What are the recommended starting conditions for a standard N-alkylation of a tetrahydropyrazolopyridine?

A1: A good starting point for a base-mediated N-alkylation is to use potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like dimethylformamide (DMF).[4][11] A typical setup would involve stirring the tetrahydropyrazolopyridine with 1.1-1.5 equivalents of K₂CO₃ and 1.0-1.2 equivalents of the alkyl halide in DMF at room temperature, with gradual heating if no reaction is observed.

Q2: How can I monitor the progress of my N-alkylation reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product(s). For a more quantitative assessment, liquid chromatography-mass spectrometry (LC-MS) is highly recommended. This will not only track the reaction progress but also confirm the mass of the desired product and any byproducts.

Q3: Are there any alternative, "greener" methods for N-alkylation?

A3: Yes, several alternative methods are being explored to make N-alkylation more environmentally friendly.

  • Phase-Transfer Catalysis (PTC): PTC can be a highly efficient method for N-alkylation, often proceeding under mild conditions and sometimes even without a solvent.[1][12] This method utilizes a phase-transfer catalyst, such as a quaternary ammonium salt, to shuttle the deprotonated heterocycle into the organic phase where it reacts with the alkylating agent.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields.[13][14][15] This technique can also enable the use of more environmentally benign solvents like water.[14]

  • Enzymatic Alkylation: While still an emerging field, engineered enzymes have shown the potential for highly regioselective N-alkylation of pyrazoles using simple haloalkanes.[16]

Q4: How can I definitively determine the structure of my N-alkylated regioisomers?

A4: Unambiguous structure determination is crucial. Advanced NMR techniques are the gold standard for this.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment can show through-space correlations between protons. For example, an NOE between the protons of the newly introduced alkyl group and protons on the pyridine or pyrazole ring can help to establish the point of attachment.[11][17]

  • HMBC (Heteronuclear Multiple Bond Correlation): An ¹H-¹³C or ¹H-¹⁵N HMBC experiment can show correlations between protons and carbons or nitrogens that are two or three bonds away.[11][18] This can provide definitive evidence of which nitrogen atom has been alkylated.

III. Data and Protocols

Table 1: Influence of Solvent on N-Alkylation Regioselectivity
HeterocycleAlkylating AgentBaseSolventN1:N2 RatioReference
4-methoxy-1H-pyrazolo[3,4-d]pyrimidineIodomethaneNaHMDSTHF1:8[7]
4-methoxy-1H-pyrazolo[3,4-d]pyrimidineIodomethaneNaHMDSDMSO4:1[7]
Experimental Protocol: General Procedure for Base-Mediated N-Alkylation
  • To a solution of the tetrahydropyrazolopyridine (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, THF), add the base (e.g., K₂CO₃, 1.5 eq or NaH, 1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension for 15-30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature, 50 °C, 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Key Concepts

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Starting Material (Tetrahydropyrazolopyridine) Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Base Base Selection (e.g., K2CO3, NaH) Base->Reaction_Setup Solvent Solvent Choice (e.g., DMF, THF) Solvent->Reaction_Setup Alkylating_Agent Alkylating Agent (R-X) Alkylation Alkylation (Temperature Control) Alkylating_Agent->Alkylation Deprotonation Deprotonation Reaction_Setup->Deprotonation Add Base Deprotonation->Alkylation Add R-X Monitoring Reaction Monitoring (TLC, LC-MS) Alkylation->Monitoring Quenching Quenching Alkylation->Quenching Reaction Complete Monitoring->Alkylation Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Product Final Product Purification->Product

Caption: General workflow for N-alkylation of tetrahydropyrazolopyridines.

Regioselectivity_Factors Title Factors Influencing N1 vs. N2 Regioselectivity Sterics Steric Hindrance (Substrate & Reagent) Solvent Solvent Effects (Polarity, Ion-Pairing) Base Base/Cation Choice (e.g., NaH vs. K2CO3) Electronics Electronic Effects (EWG vs. EDG) Outcome Regioselective Product Sterics->Outcome Solvent->Outcome Base->Outcome Electronics->Outcome

Caption: Key factors controlling N-alkylation regioselectivity.

IV. References

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications, 20(18), 2849-2853.

  • Taylor, R. D., Maccoss, M., & Engelhardt, A. G. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3422.

  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved from [Link]

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate.

  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.

  • Kiskin, M. A., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health.

  • Semantic Scholar. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Krasni, M., et al. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774.

  • BenchChem. (2025). Preventing unwanted N-alkylation in pyrazolo[4,3-c]pyridine synthesis.

  • Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines,[6][12][19]Triazolo[1][4]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6334-6353.

  • ChemistryViews. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones.

  • Montoya, V., Pons, J., Branchadell, V., & Ros, J. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron, 61(52), 12377-12385.

  • DergiPark. (n.d.). Microwave-assisted synthesis of pyrazoles - a mini-review.

  • Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896.

  • Wang, L., et al. (2015). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 20(8), 15116-15127.

  • ResearchGate. (n.d.). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[6][12][19]Triazolo[1][4]pyridines and Related Deaza-Compounds. Retrieved from [Link]

  • Pal, R., et al. (2008). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Green Chemistry Letters and Reviews, 1(2), 125-129.

  • Prier, C. K., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558.

  • Kiskin, M. A., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 29(1), 246.

  • Reddit. (2023). Problematic N-Alkylation.

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation.

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 5-Methyl-1,2,3,6-tetrahydropyrazine.

  • Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.

  • Wang, T., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][20]naphthyrin-5(6H)-one. Tetrahedron Letters, 53(32), 4164-4167.

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2758-2769.

  • ResearchGate. (n.d.). Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using H–N HMBC NMR Spectroscopy. Retrieved from [Link]

  • European Journal of Organic Chemistry. (2020). Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides.

  • Royal Society of Chemistry. (n.d.). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines.

  • Horváth, A., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. International Journal of Molecular Sciences, 25(10), 5523.

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of the Tetrazole Ring.

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Technical Support Center: A Guide to Troubleshooting Inconsistent Results in Cellular Assays with Pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the pyrazolo[4,3-c]pyridine scaffold. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve common sources of variability and inconsistency in your cellular assays. As a privileged scaffold in medicinal chemistry, often targeting protein kinases, pyrazolo[4,3-c]pyridines hold immense therapeutic promise.[1] However, their successful application hinges on robust and reproducible experimental data.

This document moves beyond simple checklists to explain the causal relationships behind experimental outcomes, empowering you to build self-validating protocols and generate data you can trust.

Section 1: Compound-Related Issues: Is Your Molecule the Source of the Problem?

Inconsistent results often originate from the simplest source: the compound itself. Before questioning complex biological responses, it is imperative to validate the integrity, solubility, and stability of your pyrazolo[4,3-c]pyridine derivative.

Q1: My compound shows weak, no, or highly variable activity, even at concentrations where an effect is expected. What should I check first?

The primary suspects are compound integrity and solubility. An inactive or precipitated compound cannot engage its target.

  • Purity and Provenance: Always begin with a compound from a reputable supplier, complete with a certificate of analysis detailing its purity (typically via HPLC and NMR). Impurities can have their own biological effects or interfere with the reaction.

  • Aqueous Solubility: This is the most common reason for a potent biochemical inhibitor to fail in a cellular assay.[2] A compound that precipitates in your cell culture medium will have an effective concentration far lower than your calculated concentration.[2]

    • Critical Point: Solubility in 100% DMSO does not guarantee solubility in aqueous media containing salts and proteins. Compounds can precipitate out of solution when diluted from a high-concentration DMSO stock into your final assay buffer. This can be especially problematic during incubation at 37°C.

  • Stability and Handling:

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can lead to compound degradation. It is best practice to aliquot stock solutions into single-use vials to maintain integrity.[2]

    • Media Stability: The compound may be unstable in culture media over the course of your experiment (e.g., 24, 48, or 72 hours). Hydrolysis or reaction with media components can inactivate it.

To systematically rule out these issues, follow the workflow below.

cluster_0 Workflow: Compound Quality Control A Obtain Compound (Purity >95%) B Prepare High-Conc. Stock (e.g., 10 mM in 100% DMSO) A->B C Aliquot into single-use vials & Store at -20°C or -80°C B->C D Perform Aqueous Solubility Test C->D E Precipitate Observed? D->E F Proceed to Assay (Use concentrations below max solubility) E->F No G Re-evaluate solvent, consider formulation, or lower top concentration E->G Yes H Prepare Fresh Dilutions for each experiment F->H

Caption: A systematic workflow for ensuring compound quality and solubility before use in cellular assays.

Section 2: Cell-Based Issues: Is Your Biological System Consistent?

If the compound is verified to be pure, soluble, and stable, the next source of variability lies within the biological system itself. Healthy, consistent cells are the bedrock of a reproducible assay.

Q2: I'm observing significant well-to-well and day-to-day variability. How can I stabilize my cellular response?

Inconsistent cellular responses are often traced back to fundamental cell culture practices and unverified target expression.

  • Cell Line Integrity:

    • Authentication: Use STR-profiled, authenticated cell lines from a certified vendor. Cell line misidentification and cross-contamination are rampant problems in research.

    • Passage Number: Use cells within a consistent, low-passage number range.[3] High-passage cells can undergo genetic drift, leading to altered signaling pathways, growth rates, and drug responses.

    • Mycoplasma Contamination: This is a notorious and often invisible source of assay artifacts. Mycoplasma can alter cell metabolism, signaling, and membrane potential. Regular testing is non-negotiable.

  • Target Expression and Activity: The assumption that your chosen cell line expresses the target of your pyrazolo[4,3-c]pyridine derivative must be verified.

    • Verification Protocol: Before extensive screening, perform a Western blot to confirm the presence of the target protein.[3] If the target is a kinase, it is crucial to also check for a basal level of phosphorylation of its direct downstream substrate, which indicates that the kinase is active in your cell model.[2][3] If the target is not expressed or active, the inhibitor will have no on-target effect.[3]

  • Cell Seeding and Confluency:

    • Inconsistent Density: Variations in cell seeding density are a major cause of inconsistent results.[2] Ensure you have a robust cell counting and seeding protocol.

    • Confluency Effects: Cells grown at different densities will have different metabolic and signaling states. Overly confluent cells may exhibit contact inhibition, while sparse cultures may grow poorly or be under stress. Optimize seeding density so that cells are in a logarithmic growth phase throughout the experiment.[2][4]

cluster_1 Decision Tree: Troubleshooting Cell-Related Variability A High Variability Observed in Cellular Assay B Is Cell Line Authenticated & Low Passage? A->B C Is Cell Seeding Density Consistent & Optimized? B->C Yes F Source Authenticated Cells; Restart with Low Passage Stock B->F No D Is Target Protein Expressed & Active (e.g., Phosphorylated)? C->D Yes G Optimize Seeding Density; Ensure Logarithmic Growth C->G No E Are Cells Routinely Tested for Mycoplasma? D->E Yes H Verify Target via Western Blot; Select a Different Cell Line if Needed D->H No I Implement Routine Mycoplasma Testing Protocol E->I No J Investigate Assay Protocol (See Section 3) E->J Yes

Caption: A decision tree to systematically identify and resolve sources of cell-based assay variability.

Section 3: Assay-Specific Issues & Data Interpretation

Even with a validated compound and a stable cell system, the specifics of your assay protocol can introduce significant variability. Furthermore, a cellular phenotype does not automatically prove on-target activity.

Q3: My IC50 values fluctuate between experiments. How do I improve assay robustness and confirm my results are on-target?

Assay robustness requires stringent control over experimental variables and orthogonal validation to confirm the mechanism of action.

  • Assay Parameter Control: Minor, seemingly insignificant variations can accumulate to create large inconsistencies.

    • DMSO Concentration: The final concentration of your vehicle (e.g., DMSO) must be identical in all wells, including untreated controls. Keep it as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic or affect cell signaling.[2]

    • Incubation Times: Perform a time-course experiment to determine the optimal duration of compound treatment.[3] The effect of a kinase inhibitor can vary dramatically between 24, 48, and 72 hours.

    • Dose-Response Curve: Use a wide concentration range with sufficient data points (e.g., 8-12 points) to accurately define the top and bottom plateaus of the curve, which is essential for a reliable IC50 calculation.

ParameterRecommended Best PracticeRationale
Cell Seeding Density Optimize for logarithmic growth throughout the assay period.[2]Avoids artifacts from contact inhibition or cellular stress.
Compound Concentrations Use a wide range (e.g., 10-fold dilutions from 100 µM to 1 nM).[2]Ensures accurate capture of the full dose-response curve.
Final DMSO % Keep consistent and <0.5% across all wells.[2]Minimizes solvent-induced toxicity and off-target effects.
Incubation Time Determine optimal time point via a time-course experiment (e.g., 24, 48, 72h).[3]Biological responses are dynamic; the optimal window must be found empirically.
Controls Include Vehicle (DMSO), Untreated, and a Positive Control (known inhibitor).[3][5]Essential for data normalization and validating assay performance.

Table 1: Key Experimental Parameters for Robust Cellular Assays.

  • Confirming On-Target Activity: Observing a phenotype is only the first step. You must confirm that the effect is due to the inhibition of your intended target.

    • Target Engagement: The most direct way to validate your inhibitor is to show it engages its target in the cell. A dose-dependent reduction in the phosphorylation of a direct downstream substrate via Western blot is a gold-standard method.[2]

    • Cellular Thermal Shift Assay (CETSA): This technique directly assesses the binding of your compound to its target protein in intact cells, providing definitive proof of engagement.[2]

    • Use of Orthogonal Tools:

      • Structurally Unrelated Inhibitor: Use an inhibitor with a different chemical scaffold that targets the same protein.[3] If both compounds produce the same phenotype, it strengthens the evidence for on-target activity.[3]

      • Rescue Experiments: If feasible, transfecting cells with a mutant version of the target that is resistant to your compound should "rescue" or reverse the phenotypic effect.[3]

cluster_2 Workflow: Validating On-Target Activity A Phenotype Observed (e.g., Reduced Viability) B Confirm Target Engagement in Intact Cells A->B C Western Blot: Show dose-dependent decrease in p-Substrate B->C D CETSA: Show thermal stabilization of target protein B->D E Use Orthogonal Approaches to Confirm Mechanism C->E D->E F Test Structurally Unrelated Inhibitor of Same Target E->F G Perform Rescue Experiment with Resistant Mutant E->G H Confident On-Target Phenotype F->H G->H

Caption: A validation workflow to confidently link an observed cellular phenotype to the on-target activity of an inhibitor.

Frequently Asked Questions (FAQs)
  • Q1: Why is my cellular IC50 value much higher than the biochemical IC50? This is a common and expected observation. Discrepancies arise from factors like cell membrane permeability, protein binding in serum, cellular metabolism of the compound, and the presence of efflux pumps that actively remove the compound from the cell.[3][5] A large discrepancy may indicate poor cell permeability.

  • Q2: My compound looks fully dissolved when I add it to the media, but my results are still inconsistent. Could it be precipitation? Yes. Visual inspection can be misleading. Micro-precipitation can occur, especially after incubation at 37°C in CO2. Performing the formal aqueous solubility test outlined in Protocol 1 is the only way to be certain.[2]

  • Q3: What are the absolute essential controls for every plate in my assay? At a minimum, every plate must include: 1) Untreated Cells (cells in media only), 2) Vehicle Control (cells treated with the same final concentration of DMSO as your compound-treated wells), and 3) a Positive Control (a known inhibitor or treatment that produces the expected effect).[3][5]

  • Q4: How do I choose the right cell line for my pyrazolo[4,3-c]pyridine inhibitor? The ideal cell line should have documented expression and functional activity of your target kinase or protein.[3] This information can often be found in public databases (e.g., DepMap, CCLE) or must be verified empirically in your lab using techniques like Western blotting.[3]

Key Experimental Protocols
Protocol 1: Rapid Aqueous Solubility Assessment

This protocol provides a quick visual assessment of your compound's solubility limit in your specific cell culture medium.

  • Preparation: Prepare your final cell culture medium (e.g., DMEM + 10% FBS).

  • Serial Dilution: In clear microcentrifuge tubes, prepare a serial dilution of your compound in the medium, starting from the highest concentration you plan to test (e.g., 100 µM). Ensure the DMSO concentration is constant for all dilutions and matches your final assay concentration.

  • Incubation: Incubate the tubes under the same conditions as your assay (e.g., 37°C, 5% CO2) for at least 1-2 hours.[2]

  • Visual Inspection: After incubation, hold each tube against a dark background and shine a light through it. Look for any signs of cloudiness, particulates, or crystals, which indicate precipitation.[2]

Protocol 2: Western Blot for Target Engagement (Kinase Inhibitor Example)

This protocol validates that your pyrazolo[4,3-c]pyridine kinase inhibitor is engaging its target by measuring the phosphorylation of a known downstream substrate.

  • Cell Seeding: Seed cells in a 6-well plate at a density optimized for logarithmic growth and leave them to adhere overnight.

  • Compound Treatment: Treat cells with a dose-response of your compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for the desired incubation time (e.g., 2-4 hours). Include a vehicle (DMSO) control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After separation, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with an ECL substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with primary antibodies for the total substrate and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Analysis: A successful on-target effect will show a dose-dependent decrease in the phosphorylated substrate signal, with no significant change in the total substrate or loading control signals.

References
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • BenchChem. (n.d.). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
  • BenchChem. (n.d.). Application Notes: 4-Methyl-1H-pyrazolo[4,3-c]pyridine in Cancer Cell Line Studies.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
  • Wang, P., et al. (n.d.). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PubMed Central.

Sources

Validation & Comparative

A Comparative Analysis of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and Other c-Met Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), have emerged as critical players in the development and progression of numerous cancers.[1][2] The HGF/c-Met signaling pathway governs a complex network of cellular processes including proliferation, survival, motility, and invasion.[1] Aberrant activation of this pathway, through genetic mutations, amplification, or protein overexpression, is a key driver of tumor growth and metastasis, making it a prime target for therapeutic intervention.[1][3] This guide provides an in-depth comparison of a promising chemical scaffold, represented by 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, with other prominent c-Met inhibitors, offering a technical resource for researchers and drug development professionals.

The c-Met Signaling Pathway: A Pivotal Oncogenic Driver

The binding of HGF to the c-Met receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are crucial for normal cellular functions but are frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[4][5]

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response cMet c-Met Receptor p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation HGF HGF HGF->cMet Binding & Dimerization GAB1 GAB1 p_cMet->GAB1 Recruitment GRB2 GRB2 p_cMet->GRB2 Recruitment PI3K PI3K p_cMet->PI3K STAT3 STAT3 p_cMet->STAT3 GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Invasion Invasion Transcription->Invasion

Caption: The c-Met signaling pathway initiated by HGF binding.

The Promise of the Pyrazolo[4,3-c]pyridine Scaffold

While specific data on the c-Met inhibitory activity of this compound is not extensively published, the broader class of pyrazolopyridine and pyrazolothiazole-based compounds has demonstrated significant potential as anti-proliferative agents targeting c-Met kinase.[1] Research into derivatives of this scaffold has yielded compounds with potent c-Met inhibitory activity, with some exhibiting IC50 values in the nanomolar range. This suggests that the pyrazolo[4,3-c]pyridine core represents a valuable starting point for the design of novel and selective c-Met inhibitors.

A Comparative Look at Leading c-Met Inhibitors

Several small molecule inhibitors targeting c-Met have been developed and have shown clinical efficacy. This section compares the preclinical and clinical profiles of some of the most prominent c-Met inhibitors.

InhibitorTypec-Met IC50 (nM)Other Key Targets
Crizotinib Type I8ALK, ROS1
Cabozantinib Type II1.3VEGFR2, RET, AXL, KIT, FLT3
Capmatinib Type Ib0.13Highly Selective for c-Met
Tepotinib Type Ib1.7Highly Selective for c-Met
Savolitinib Type Ib5Highly Selective for c-Met

Table 1: In Vitro Potency of Selected c-Met Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the c-Met kinase by 50% in biochemical assays.

InhibitorXenograft ModelDosingTumor Growth Inhibition (TGI)
Crizotinib GTL-16 (gastric)50 mg/kg/daySignificant tumor regression
Cabozantinib TT (thyroid)30 mg/kg/daySignificant tumor growth inhibition
Capmatinib EBC-1 (lung)10 mg/kg twice dailySignificant tumor regression
Savolitinib U87MG (glioblastoma)1-10 mg/kg/dayDose-dependent tumor growth inhibition

Table 2: In Vivo Efficacy of Selected c-Met Inhibitors in Xenograft Models. TGI data demonstrates the ability of these inhibitors to suppress tumor growth in animal models.

Experimental Protocols for Evaluating c-Met Inhibitors

The robust evaluation of c-Met inhibitors relies on a series of well-defined in vitro and in vivo assays. The following protocols provide a framework for the comprehensive characterization of novel compounds.

In Vitro c-Met Kinase Inhibition Assay (ADP-Glo™)

This biochemical assay quantifies the ability of a compound to directly inhibit the enzymatic activity of the c-Met kinase.

Kinase_Assay_Workflow Start Start Step1 Prepare Kinase Reaction: - Recombinant c-Met - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Test Compound Start->Step1 Step2 Incubate at 30°C for 60 min Step1->Step2 Step3 Add ADP-Glo™ Reagent to stop reaction and deplete ATP Step2->Step3 Step4 Incubate at RT for 40 min Step3->Step4 Step5 Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence Step4->Step5 Step6 Incubate at RT for 30-60 min Step5->Step6 End Measure Luminescence Step6->End

Caption: Workflow for an in vitro c-Met kinase inhibition assay.

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, combine recombinant c-Met enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.

  • Compound Addition: Add serial dilutions of the test compound to the reaction wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate the plate at 30°C for 1 hour.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular c-Met Phosphorylation Assay (Western Blot)

This cell-based assay determines the ability of a compound to inhibit c-Met autophosphorylation within a cellular context.

Western_Blot_Workflow Start Start Step1 Seed and culture c-Met expressing cells Start->Step1 Step2 Treat cells with test compound Step1->Step2 Step3 Stimulate with HGF (if necessary) Step2->Step3 Step4 Lyse cells and quantify protein Step3->Step4 Step5 SDS-PAGE and transfer to membrane Step4->Step5 Step6 Block membrane and incubate with primary antibodies (p-cMet, total c-Met) Step5->Step6 Step7 Incubate with secondary antibody Step6->Step7 Step8 Detect chemiluminescence Step7->Step8 End Analyze band intensity Step8->End

Caption: Workflow for a cellular c-Met phosphorylation assay.

Step-by-Step Protocol:

  • Cell Culture: Plate cancer cells with known c-Met expression (e.g., MKN-45, U-87 MG) in multi-well plates and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor for a predetermined time (e.g., 2 hours).

  • HGF Stimulation: For ligand-dependent activation, stimulate the cells with HGF for a short period (e.g., 15 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies specific for phosphorylated c-Met (p-cMet) and total c-Met. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-cMet signal to the total c-Met signal to determine the extent of inhibition.

Cell Proliferation Assay (MTT)

This assay assesses the effect of a c-Met inhibitor on the growth and viability of cancer cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compound.

  • Incubation: Incubate the cells for a specified period, typically 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Model

This preclinical model evaluates the antitumor efficacy of a c-Met inhibitor in a living organism.

Step-by-Step Protocol:

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., GTL-16, HCC827) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally, intraperitoneally) and vehicle control according to a predetermined schedule and dose.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Conclusion and Future Perspectives

The landscape of c-Met targeted therapy is rapidly evolving, with a clear trend towards the development of highly selective inhibitors to minimize off-target effects and improve patient outcomes. While established inhibitors like Crizotinib and Cabozantinib have demonstrated the clinical validity of targeting c-Met, the next generation of inhibitors, including Capmatinib, Tepotinib, and Savolitinib, showcase the benefits of increased selectivity.

The pyrazolo[4,3-c]pyridine scaffold represents a promising avenue for the discovery of novel c-Met inhibitors. Further investigation into the structure-activity relationship of this chemical class, guided by the robust experimental protocols outlined in this guide, will be crucial in developing new therapeutic agents with enhanced potency, selectivity, and clinical benefit for patients with c-Met-driven cancers. The continued exploration of combination therapies, pairing c-Met inhibitors with other targeted agents or immunotherapies, will also be a key area of future research to overcome resistance and improve long-term patient survival.

References

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  • Zou, H. Y., et al. (2007). An orally available small-molecule inhibitor of c-Met, PF-2341066, exhibits cytoreductive antitumor efficacy in human tumor xenograft models. Cancer Research, 67(9), 4408-4417.
  • Baltschukat, S., et al. (2019). Capmatinib (INC280) is active against models of non–small cell lung cancer and other cancer types with defined mechanisms of MET activation. Clinical Cancer Research, 25(10), 3164-3175.
  • Bladt, F., et al. (2013). The c-Met inhibitor tepotinib (MSC2156119J) demonstrates potent and sustained antitumor activity in preclinical models. Clinical Cancer Research, 19(18), 5129-5140.
  • Gavine, P. R., et al. (2015). Savolitinib (AZD6094, HMPL-504) is a potent and selective inhibitor of c-MET. Cancer Research, 75(15_Supplement), 3335-3335.
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  • Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met kinase. Journal of Medicinal Chemistry, 54(18), 6342-6363.
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  • Paik, P. K., et al. (2020). Tepotinib in non–small-cell lung cancer with MET exon 14 skipping mutations. New England Journal of Medicine, 383(10), 931-943.
  • Lu, S., et al. (2019). Savolitinib in MET-driven papillary renal cell carcinoma: a phase II study. Journal of Clinical Oncology, 37(18_suppl), 4509-4509.
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  • Cui, J. J., et al. (2008). Discovery of a novel class of pyrazolo[1,5-a]pyrimidine-based inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters, 18(1), 430-435.
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Sources

Comparative Analysis of a Novel 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivative and Cabozantinib in Hepatocellular Carcinoma (HCC) Cells

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Next-Generation Kinase Inhibitors

Hepatocellular Carcinoma (HCC) stands as one of the most aggressive and lethal malignancies globally, characterized by rapid progression and high vascularity.[1][2] The complex pathobiology of HCC involves the dysregulation of multiple signaling pathways, making it a challenging therapeutic target.[3][4] Key among these are the c-Met (hepatocyte growth factor receptor) and VEGFR (vascular endothelial growth factor receptor) pathways, which are pivotal drivers of tumor growth, proliferation, invasion, and angiogenesis.[1][5][6]

Cabozantinib, a multi-kinase inhibitor targeting MET, VEGFR2, AXL, and RET, is a clinically approved second-line treatment for advanced HCC, demonstrating efficacy in suppressing tumor growth and angiogenesis.[7][8][9] However, the quest for agents with improved potency, selectivity, and safety profiles is perpetual in drug development. This guide provides a comparative analysis of cabozantinib and a novel pyridine bioisostere of cabozantinib, a derivative of the 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold. This novel compound, hereafter referred to as Compound 4 , was designed through bioisosteric replacement—substituting the central benzene ring of cabozantinib with a pyridine ring—to enhance its therapeutic properties against HCC.[10]

We will dissect the mechanisms of action, compare their in vitro and in vivo efficacy using experimental data, and provide detailed protocols for key assays, offering researchers a comprehensive framework for evaluating such compounds.

Section 1: Molecular Mechanism and Target Profile

A compound's efficacy is fundamentally dictated by its interaction with its molecular targets. While both cabozantinib and Compound 4 are designed to inhibit key kinases in HCC, their profiles exhibit critical differences.

Cabozantinib: The Multi-Kinase Inhibitor

Cabozantinib's strength lies in its ability to simultaneously block multiple critical signaling pathways. Its primary targets, c-Met and VEGFR2, are often overexpressed in HCC.[11][12]

  • c-Met Inhibition: The HGF/c-Met pathway is strongly associated with malignant features in HCC, promoting cell motility and invasion.[1][13] By inhibiting c-Met, cabozantinib can suppress these oncogenic signals.

  • VEGFR Inhibition: HCC tumors are hypervascular, relying heavily on angiogenesis for growth and metastasis.[2][14] Cabozantinib's blockade of VEGFR2 disrupts the formation of new blood vessels, effectively starving the tumor.[15]

  • Other Targets: Inhibition of AXL and RET further contributes to its anti-tumor effects, potentially overcoming resistance mechanisms.[8]

This multi-targeted approach allows cabozantinib to attack the tumor on multiple fronts, targeting both the cancer cells and their supportive microenvironment.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met PI3K PI3K cMet->PI3K Ras Ras cMet->Ras VEGFR2 VEGFR2 VEGFR2->Ras Angiogenesis Angiogenesis VEGFR2->Angiogenesis AXL AXL Proliferation Proliferation Survival Invasion AXL->Proliferation Cabozantinib Cabozantinib Cabozantinib->cMet Inhibits Cabozantinib->VEGFR2 Inhibits Cabozantinib->AXL Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Raf Raf Ras->Raf Ras->Raf MEK MEK Raf->MEK Raf->MEK ERK ERK MEK->ERK MEK->ERK ERK->Proliferation

Caption: Cabozantinib's multi-targeted mechanism of action.
Compound 4: The Potent and Selective c-Met Inhibitor

Compound 4 represents a focused approach. By replacing cabozantinib's core benzene ring with pyridine, the molecule's conformation and electronic properties are altered, leading to a potentially more specific and potent interaction with its primary target, c-Met.[10] The rationale for this design is to maximize on-target efficacy against c-Met, a key driver of HCC, while potentially reducing off-target effects that can contribute to toxicity.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met PI3K PI3K cMet->PI3K Ras Ras cMet->Ras Compound4 Compound 4 (Pyridine Bioisostere) Compound4->cMet Potently Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation Survival Invasion mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Focused c-Met inhibition by Compound 4.

Section 2: Head-to-Head Performance Data

Objective comparison requires robust quantitative data. Preclinical studies directly comparing Compound 4 with cabozantinib have yielded significant insights into their relative performance.[10]

Comparative Kinase Inhibition

The foundational measure of a kinase inhibitor is its ability to block the enzymatic activity of its target. In a direct biochemical assay, Compound 4 demonstrated c-Met kinase inhibition on par with cabozantinib, confirming the success of the bioisosteric design.[10]

CompoundTarget KinaseIC₅₀ (nM)
Cabozantinibc-Met5.4
Compound 4 c-Met 4.9
Table 1: In vitro inhibitory activity against c-Met kinase. Data sourced from Kim et al., 2020.[10]
Comparative Anti-proliferative Activity in HCC Cell Lines

The ultimate test of an anti-cancer agent is its ability to halt the proliferation of cancer cells. When tested on human HCC cell lines, Compound 4 exhibited more potent anti-proliferative activity than cabozantinib.[10] This suggests that its potent c-Met inhibition translates effectively into a cellular anti-tumor response.

CompoundHep3B IC₅₀ (μM)Huh7 IC₅₀ (μM)
Cabozantinib15.29.1
Compound 4 2.1 6.2
Table 2: Anti-proliferative activity in HCC cell lines. Data sourced from Kim et al., 2020.[10]
Comparative In Vivo Anti-Tumor Efficacy

To assess efficacy in a biological system that mimics a tumor microenvironment, an in ovo chick chorioallantoic membrane (CAM) xenograft model was used.[16] This model allows for the study of tumor growth and vascularization. In this system, Compound 4 demonstrated significantly greater inhibition of Hep3B tumor growth compared to cabozantinib, reinforcing the potent anti-tumor activity observed in vitro.[10]

Section 3: Experimental Methodologies

Reproducible and verifiable protocols are the bedrock of scientific integrity. The following are detailed, step-by-step methodologies for the key experiments used to generate the comparative data.

Protocol 1: Cell Viability and Proliferation Assay (MTT)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Culture HCC cell lines (e.g., Hep3B, Huh7) under standard conditions (37°C, 5% CO₂). Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound 4 and cabozantinib in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited) using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect specific proteins in a sample, allowing for the assessment of how a compound affects key signaling molecules and their phosphorylation (activation) status.

Caption: Western blot experimental workflow.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Seed HCC cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of Compound 4 or cabozantinib for a specified time (e.g., 2, 6, 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-c-Met, total c-Met, phospho-ERK, total ERK, β-actin) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system.

  • Analysis: Quantify band intensities using image analysis software and normalize to a loading control like β-actin.

Section 4: Conclusion and Future Directions

This comparative guide illustrates a critical process in modern drug discovery: the iterative improvement of established therapeutic agents.

Summary of Findings:

  • Cabozantinib is a clinically validated multi-kinase inhibitor with proven efficacy in HCC, acting on both tumor cells and the tumor microenvironment through inhibition of c-Met, VEGFR, and other kinases.[7][8]

  • Compound 4 , a novel pyridine bioisostere of cabozantinib, demonstrates a more focused and potent activity profile in preclinical models.[10] It shows equivalent or superior c-Met kinase inhibition, significantly more potent anti-proliferative effects in HCC cell lines, and greater in vivo tumor growth inhibition in a xenograft model.[10]

Expert Insights and Future Perspectives: The superior performance of Compound 4 in these preclinical assays is highly promising. The bioisosteric replacement strategy appears to have successfully enhanced the compound's anti-HCC activity.[10] The increased potency and potential for higher selectivity could translate into a wider therapeutic window and a more favorable safety profile in future clinical applications.

However, further investigation is essential. The next logical steps for the development of Compound 4 would include:

  • Comprehensive Kinase Profiling: A broad kinase panel screen is necessary to fully understand its selectivity profile compared to cabozantinib and to identify any potential off-target activities.

  • Advanced In Vivo Models: Efficacy must be validated in more complex preclinical models, such as patient-derived xenografts (PDX) or orthotopic mouse models of HCC.

  • Pharmacokinetic and Toxicological Studies: A full assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity is required before it can be considered for clinical trials.

References

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  • Angiogenesis in hepatocellular carcinoma: mechanisms and anti-angiogenic therapies. (2023). Signal Transduction and Targeted Therapy.
  • Kim, H., et al. (2020). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. National Institutes of Health.
  • Western blots in hepatocellular carcinoma (HCC) cell lines of... (n.d.). ResearchGate.
  • In ovo CAM Assay: Xenograft Model of Hepatocellular Carcinoma | Protocol Preview. (2022). JoVE.
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  • In vitro cell experiments. (A) Relative cell viability by CCK-8 assay... (n.d.). ResearchGate.
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A Comparative Guide to Validating Target Engagement of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine with CETSA

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to combating infectious diseases, the validation of a compound's interaction with its intended molecular target within a living system is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of the Cellular Thermal Shift Assay (CETSA) for validating the engagement of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives with their target, Mycobacterium tuberculosis pantothenate synthetase (MTB PS). We will explore the causality behind experimental choices, present supporting data, and compare CETSA with alternative methodologies.

The Critical Role of Target Engagement in Tuberculosis Drug Discovery

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. A promising strategy for developing new anti-TB drugs is to target essential metabolic pathways in Mtb that are absent in humans. The pantothenate biosynthetic pathway, which is vital for Mtb's survival and virulence, represents one such attractive target.[1][2][3] Derivatives of this compound have been identified as inhibitors of pantothenate synthetase (PS), a key enzyme in this pathway.[1][4]

However, demonstrating that a compound inhibits a purified enzyme in a test tube is only the first step. To confidently attribute the compound's antibacterial effect to the inhibition of MTB PS, it is crucial to confirm that the compound engages with the enzyme inside the complex environment of the bacterial cell. This is the central role of target engagement assays.

The Principle of CETSA: A Label-Free Approach to Target Validation

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target interactions in a cellular context.[5][6][7][8] The fundamental principle of CETSA is that the binding of a ligand (in this case, our pyrazolopyridine inhibitor) to its target protein (MTB PS) can alter the protein's thermal stability.[9] When heated, proteins unfold and aggregate. A ligand-bound protein is often more resistant to this heat-induced denaturation, thus remaining soluble at higher temperatures compared to the unbound protein. By measuring the amount of soluble target protein at different temperatures, we can generate a "melting curve." A shift in this curve in the presence of the compound provides direct evidence of target engagement.

Visualizing the CETSA Workflow

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis start M. tuberculosis Culture compound Add 3-Phenyl-4,5,6,7-tetrahydro- 1H-pyrazolo[4,3-c]pyridine start->compound Test Sample vehicle Add Vehicle (DMSO) start->vehicle Control heat_compound Heat Aliquots (Temperature Gradient) compound->heat_compound heat_vehicle Heat Aliquots (Temperature Gradient) vehicle->heat_vehicle lyse_compound Cell Lysis heat_compound->lyse_compound lyse_vehicle Cell Lysis heat_vehicle->lyse_vehicle separate_compound Separate Soluble & Aggregated Proteins lyse_compound->separate_compound separate_vehicle Separate Soluble & Aggregated Proteins lyse_vehicle->separate_vehicle wb Western Blot for Pantothenate Synthetase separate_compound->wb separate_vehicle->wb data Quantify & Plot Melting Curves wb->data

Caption: CETSA workflow for validating target engagement in M. tuberculosis.

A Step-by-Step Protocol for CETSA with Mycobacterium tuberculosis

This protocol is adapted for a Biosafety Level 3 (BSL-3) environment, which is required for handling M. tuberculosis. All steps should be performed in a certified biological safety cabinet.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • This compound derivative stock solution in DMSO

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • High-speed refrigerated centrifuge

  • Equipment for SDS-PAGE and Western blotting

  • Primary antibody specific for M. tuberculosis pantothenate synthetase

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 ≈ 0.6-0.8).

  • Compound Treatment:

    • Harvest the bacterial culture by centrifugation at 4000 x g for 10 minutes.

    • Wash the cell pellet with PBS and resuspend in fresh 7H9 broth to a final OD600 of 1.0.

    • In separate tubes, treat the bacterial suspension with the pyrazolopyridine inhibitor (e.g., at 10x the minimum inhibitory concentration, MIC) and an equivalent volume of DMSO as a vehicle control.

    • Incubate for 1-2 hours at 37°C with gentle shaking.

  • Thermal Challenge:

    • Aliquot the treated and control cell suspensions into PCR tubes (e.g., 50 µL per tube).

    • Place the tubes in a thermocycler and heat them for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments). Include a non-heated control at 37°C.

  • Cell Lysis and Protein Extraction:

    • Immediately after heating, cool the samples on ice.

    • Pellet the cells by centrifugation at 10,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellets in ice-cold lysis buffer.

    • Lyse the cells using a bead beater or sonicator, ensuring to keep the samples on ice to prevent further protein degradation.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Analysis by Western Blot:

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against MTB PS, followed by an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for MTB PS at each temperature for both the treated and control samples.

    • Normalize the intensities to the non-heated control (37°C).

    • Plot the normalized intensities as a function of temperature to generate melting curves.

Interpreting CETSA Data: Melt Curves and Isothermal Dose-Response

Two primary CETSA formats are used to demonstrate target engagement:

  • CETSA Melt Curve: This experiment, as described in the protocol above, involves heating the cells across a temperature gradient at a fixed, saturating compound concentration. A rightward shift in the melting curve of MTB PS in the inhibitor-treated sample compared to the vehicle control indicates thermal stabilization and thus, target engagement.

  • Isothermal Dose-Response Fingerprint (ITDRFCETSA): In this format, cells are treated with a range of inhibitor concentrations and then heated at a single, fixed temperature (typically a temperature that results in significant, but not complete, protein aggregation in the absence of the compound). The amount of soluble MTB PS is then plotted against the inhibitor concentration. This allows for the determination of an EC50 value, which represents the concentration of the compound required to achieve 50% of the maximal thermal stabilization. This is a powerful method for ranking the potency of different compounds in a cellular context.[6][8]

Hypothetical Data Presentation:

Table 1: CETSA Melt Curve Data for MTB Pantothenate Synthetase

Temperature (°C)Normalized Soluble MTB PS (Vehicle)Normalized Soluble MTB PS (Inhibitor)
371.001.00
460.950.98
490.820.95
520.550.88
550.250.75
580.100.45
610.050.20
64<0.010.08

Table 2: ITDRFCETSA Data for MTB Pantothenate Synthetase at 55°C

Inhibitor Conc. (µM)Normalized Soluble MTB PS
00.25
0.10.35
0.50.55
1.00.70
5.00.74
10.00.75
50.00.76

From this data, an EC50 value can be calculated, providing a quantitative measure of target engagement in the cell.

Comparative Analysis: CETSA vs. Alternative Target Engagement Assays

While CETSA is a powerful tool, it is essential to understand its strengths and weaknesses in comparison to other available methods.

Table 3: Comparison of Target Engagement Validation Methods

AssayPrincipleCellular ContextThroughputKey AdvantagesKey Limitations
CETSA Ligand-induced thermal stabilizationIntact cells, tissues, lysatesLow to HighLabel-free; physiologically relevant; can be adapted for proteome-wide analysis (TPP).[3]Requires a specific antibody or mass spectrometry; not all binding events result in a thermal shift.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon bindingPurified componentsLowProvides full thermodynamic profile (KD, ΔH, ΔS); considered the "gold standard" for binding affinity.Requires large amounts of purified protein; not in a cellular context.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized targetPurified componentsMediumReal-time kinetics (kon, koff); high sensitivity.Requires protein immobilization which may affect its conformation; not in a cellular context.
Activity-Based Protein Profiling (ABPP) Covalent labeling of active enzyme sites by a chemical probeIntact cells, lysatesHighCan provide information on enzyme activity and selectivity in a native environment.Requires a suitable reactive probe; may not be applicable to all enzyme classes.

Visualizing the Decision-Making Framework

Assay_Selection question1 Need to confirm binding in intact cells? question2 Need quantitative thermodynamics/kinetics? question1->question2 No cetsa CETSA question1->cetsa Yes question4 Is a suitable reactive probe available? question2->question4 No biophysical ITC / SPR question2->biophysical Yes question3 Is a specific antibody or mass spec available? no_assay Consider alternative validation methods question3->no_assay No abpp ABPP question4->abpp Yes question4->no_assay No cetsa->question3 Yes

Caption: A logical framework for selecting a target engagement assay.

Conclusion: The Value of CETSA in the Anti-TB Drug Discovery Pipeline

Validating the target engagement of novel inhibitors like this compound is a non-negotiable step in modern drug discovery. The Cellular Thermal Shift Assay provides a robust, label-free method to confirm that these compounds interact with their intended target, MTB pantothenate synthetase, within the physiologically relevant context of the M. tuberculosis cell. While no single technique is universally superior, CETSA offers a unique advantage in its ability to bridge the gap between in vitro biochemical assays and in vivo efficacy studies. By providing direct evidence of target engagement in a cellular environment, CETSA significantly enhances the confidence in a compound's mechanism of action, thereby de-risking its progression through the drug development pipeline and bringing us one step closer to novel therapies for tuberculosis.

References

  • Wang, C., et al. (2004). Crystal structures of a pantothenate synthetase from M. tuberculosis and its complexes with substrates and a reaction intermediate. Protein Science, 13(6), 1677-1688. [Link]

  • Wang, C., & Eisenberg, D. (2006). Crystal Structure of the Pantothenate Synthetase from Mycobacterium tuberculosis, Snapshots of the Enzyme in Action. Biochemistry, 45(6), 1765-1774. [Link]

  • Wang, C., & Eisenberg, D. (2006). Crystal structure of the pantothenate synthetase from Mycobacterium tuberculosis, snapshots of the enzyme in action. Biochemistry, 45(6), 1765-74. [Link]

  • Kumar, P., & Sriram, D. (2020). Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective. RSC Medicinal Chemistry, 11(10), 1121-1134. [Link]

  • Hung, A. W., et al. (2010). Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase by Analogues of the Reaction Intermediate. ACS Chemical Biology, 5(2), 185-195. [Link]

  • Sriram, D., et al. (2013). Development of this compound derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. European Journal of Medicinal Chemistry, 69, 356-364. [Link]

  • Hassan, S. S., et al. (2024). Unearthing phytochemicals as natural inhibitors for pantothenate synthetase in Mycobacterium tuberculosis: A computational approach. Frontiers in Microbiology, 15, 1387635. [Link]

  • Almqvist, H., et al. (2018). Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay. Biochemistry, 57(48), 6645-6655. [Link]

  • Azuaje, F. J., & Tress, M. L. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(23), 7859. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Tolvanen, T. A. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 866764. [Link]

  • Dai, L., et al. (2017). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Scientific Reports, 7(1), 13033. [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet. [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 169-191. [Link]

  • Dziekan, J. M., et al. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 15(1), 148-181. [Link]

  • Henderson, M. J., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(10), 2133-2143. [Link]

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A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation Using a 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Scaffold as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy.[1][2] The pyrazolo[4,3-c]pyridine scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its ability to interact with the ATP-binding site of numerous kinases.[3] This guide uses 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, a representative of this class, to explore the critical process of kinase cross-reactivity profiling. While the specific cross-reactivity data for this exact molecule is not in the public domain, this document will serve as a comprehensive guide to the methodologies employed to generate such data, enabling researchers to make informed decisions in their drug development programs.

The central challenge in developing kinase inhibitors lies in achieving selectivity.[1][2] The high degree of conservation in the ATP-binding pocket across the human kinome often leads to off-target activities.[2][4] These unintended interactions can result in toxicity or, in some cases, beneficial polypharmacology.[1] Therefore, a thorough and early understanding of a compound's selectivity profile is paramount for advancing a candidate molecule.[5]

This guide will provide an in-depth comparison of the leading platforms for kinase selectivity profiling, detail the experimental protocols for each, and offer insights into the interpretation of the resulting data.

Comparative Overview of Leading Kinase Profiling Platforms

Choosing the right platform for assessing kinase inhibitor selectivity is a critical decision in the drug discovery workflow. The selection depends on various factors, including the stage of the project, the desired data output (e.g., binding affinity vs. enzymatic inhibition), and throughput requirements. Below is a comparison of three widely adopted methodologies.

FeatureKINOMEscan® (Binding Assay)NanoBRET™ Target Engagement (Cell-Based Assay)Radiometric Assay (Enzymatic Assay)
Principle Competition binding between the test compound and an immobilized ligand for the kinase active site.[6]Measures compound binding to a NanoLuc® luciferase-tagged kinase in live cells via bioluminescence resonance energy transfer (BRET).[7][8]Quantifies the transfer of a radiolabeled phosphate ([³³P]ATP or [³²P]ATP) from ATP to a substrate by the kinase.[9][10]
Data Output Dissociation constant (Kd), providing a measure of binding affinity.[6][11]Intracellular IC₅₀ or Kd, reflecting target engagement in a physiological context.[12]IC₅₀, indicating the concentration of inhibitor required to reduce kinase enzymatic activity by 50%.[13]
Throughput High-throughput, with large panels of over 450 kinases available.[11][14]Moderate to high-throughput, with a growing portfolio of over 250 kinase assays.[7]High-throughput capabilities, with panels of over 700 kinases.[15][16]
Physiological Relevance Biochemical assay performed with purified kinases. Does not account for cell permeability or intracellular ATP concentrations.[6][11]Provides data from within a live cellular environment, accounting for cell permeability and target accessibility.[12][17]Biochemical assay, though it can be performed at physiological ATP concentrations (1 mM) to better mimic the cellular environment.[10][15]
Advantages ATP-independent, providing true thermodynamic binding constants. Broadest commercially available panel.[6][11]Real-time measurement in intact cells, providing more biologically relevant data.[17] Gold standard for measuring enzymatic inhibition directly. Can identify allosteric and substrate-competitive inhibitors.[10][15]
Limitations Does not measure enzymatic inhibition directly. May not identify allosteric inhibitors that do not compete with the active site ligand.Requires genetic modification of cells to express the NanoLuc®-kinase fusion. Tracer availability may be limited for some kinases.Involves the use of radioactivity. IC₅₀ values can be influenced by the ATP concentration used in the assay.[1]

Experimental Methodologies: A Step-by-Step Guide

To ensure scientific integrity, the protocols described below are designed to be self-validating systems, incorporating appropriate controls and data analysis pipelines.

Protocol 1: KINOMEscan® Competition Binding Assay

The KINOMEscan® platform is a proprietary, high-throughput affinity-based screening method.[6][14]

Workflow Diagram:

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Test_Compound Test Compound (e.g., 3-Phenyl-4,5,6,7-tetrahydro -1H-pyrazolo[4,3-c]pyridine) Incubation Incubation of Compound, Kinase, and Ligand Beads Test_Compound->Incubation Kinase DNA-tagged Kinase Kinase->Incubation Ligand_Beads Immobilized Ligand on Streptavidin Beads Ligand_Beads->Incubation Filtration Filtration to Remove Unbound Kinase Incubation->Filtration qPCR qPCR Quantification of Bound Kinase Filtration->qPCR Data_Analysis Data Analysis (Kd Determination) qPCR->Data_Analysis

Caption: KINOMEscan® Workflow Diagram.

Step-by-Step Protocol:

  • Compound Preparation: The test compound, such as a derivative of the this compound scaffold, is solubilized in DMSO to a stock concentration (e.g., 10 mM). A dilution series is then prepared.

  • Assay Components: The three core components are: the kinase of interest tagged with DNA, a kinase ligand immobilized on streptavidin beads, and the test compound.[6]

  • Competition Binding: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand beads in a multi-well plate. If the compound binds to the kinase's active site, it will compete with the immobilized ligand, preventing the kinase from binding to the beads.[6]

  • Washing and Elution: The beads are washed to remove any unbound kinase.

  • Quantification: The amount of kinase bound to the beads is quantified using qPCR to detect the DNA tag.[6] A lower qPCR signal indicates stronger binding of the test compound to the kinase.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. For compounds tested at a single concentration, a "% Control" value is reported. For dose-response experiments, a Kd value is calculated.

Protocol 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay provides a quantitative measure of compound binding to a specific protein target within living cells.[7][8][12]

Workflow Diagram:

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_assay_steps Assay Steps cluster_readout Readout & Analysis Transfection Transfect Cells with NanoLuc-Kinase Fusion Construct Plating Plate Transfected Cells in Assay Plate Transfection->Plating Compound_Addition Add Test Compound (e.g., Pyrazolopyridine) Plating->Compound_Addition Tracer_Addition Add Cell-Permeable Fluorescent Tracer Compound_Addition->Tracer_Addition Incubation Incubate at 37°C Tracer_Addition->Incubation Substrate_Addition Add NanoBRET Substrate Incubation->Substrate_Addition Detection Measure Donor (450 nm) & Acceptor (610 nm) Luminescence Substrate_Addition->Detection Data_Analysis Calculate BRET Ratio & Determine IC₅₀ Detection->Data_Analysis Radiometric_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Test Compound (Pyrazolopyridine) Incubation Incubate Components at 30°C Compound->Incubation Kinase Purified Kinase Kinase->Incubation Substrate Peptide/Protein Substrate Substrate->Incubation ATP_Mix [γ-³³P]ATP + Cold ATP ATP_Mix->Incubation Stop_Reaction Stop Reaction (e.g., Phosphoric Acid) Incubation->Stop_Reaction Spotting Spot Reaction Mix onto Filtermat Stop_Reaction->Spotting Washing Wash Filtermat to Remove Unincorporated [γ-³³P]ATP Spotting->Washing Scintillation Measure Radioactivity via Scintillation Counting Washing->Scintillation Data_Analysis Calculate % Inhibition & Determine IC₅₀ Scintillation->Data_Analysis

Caption: Radiometric Kinase Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase buffer, stock solutions of the purified recombinant kinase, the specific peptide or protein substrate, and non-radioactive ("cold") ATP. [13]2. Compound Addition: Add serially diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate. [13]3. Kinase-Compound Pre-incubation: Add the diluted kinase to each well and incubate to allow the compound to bind to the kinase. [13]4. Initiate Reaction: Start the kinase reaction by adding a master mix containing the substrate and a mixture of cold ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each kinase to ensure the measured IC₅₀ approximates the Ki. [1][9]5. Reaction Incubation: Incubate the plate at 30°C for a predetermined time.

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid. [13]7. Capture and Wash: Spot the reaction mixture onto a phosphocellulose filtermat. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP is washed away. [9]8. Detection: The radioactivity on the filtermat is measured using a scintillation counter.

  • Data Analysis: The raw counts are used to calculate the percent inhibition relative to controls, and an IC₅₀ value is determined from the dose-response curve.

Interpreting the Data: Quantifying Selectivity

Once a cross-reactivity profile has been generated, the next step is to interpret the vast amount of data to quantify the selectivity of the compound.

Selectivity Score (S-Score)

A commonly used metric is the selectivity score (S-score). It is calculated by dividing the number of kinases that a compound binds to with a Kd below a certain threshold by the total number of kinases tested. [1][18]

  • S(1µM) = (Number of kinases with Kd < 1 µM) / (Total number of kinases tested)

A lower S-score indicates a more selective compound. For example, an S(10) score of 0.017, as reported for one furanopyrimidine-based inhibitor, signifies high selectivity. [19]

TREEspot™ Visualization

Data visualization tools like Eurofins Discovery's TREEspot™ are invaluable for interpreting large kinase screening datasets. [14]This tool maps the "hit" kinases onto a kinome dendrogram, providing an intuitive visual representation of the compound's selectivity profile. The size and color of the circles on the tree represent the binding affinity, allowing for a rapid assessment of which kinase families are targeted.

Conclusion

The cross-reactivity profiling of kinase inhibitors, such as those based on the this compound scaffold, is a non-negotiable step in modern drug discovery. [5]A promiscuous inhibitor can lead to unforeseen toxicities, while a highly selective one may be susceptible to resistance. [2]Conversely, multi-targeted inhibitors can offer enhanced efficacy. [1] By employing a combination of biochemical binding assays like KINOMEscan®, cell-based target engagement assays such as NanoBRET™, and gold-standard enzymatic assays, researchers can build a comprehensive understanding of their compound's behavior. This multi-faceted approach, coupled with robust data analysis and visualization, provides the critical insights necessary to guide lead optimization and select drug candidates with the highest probability of clinical success.

References

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  • Klesmith, J. R., & Shokat, K. M. (2015). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 1261, 13-22. Retrieved from [Link]

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  • Wang, Y., Zhang, Y., Chen, Y., Li, Y., Wang, Z., & Liu, X. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications, 16(1), 1-16. Retrieved from [Link]

  • Kumar, P., Kumar, A., Kumar, R., Kumar, S., & Singh, R. (2019). Development of this compound derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640. Retrieved from [Link]

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  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. Retrieved from [Link]

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A Senior Application Scientist's Guide to Comparative Pharmacokinetic Analysis of Pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as the core for numerous inhibitors targeting critical cellular pathways, particularly kinases.[1][2] Its structural similarity to purine allows it to effectively bind to the ATP pockets of kinases, making it a valuable starting point for the development of targeted therapies in oncology and inflammation.[1][3][4] However, the journey from a potent hit to a viable clinical candidate is contingent upon a favorable pharmacokinetic profile. Optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives is a paramount challenge in their development.

This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of pyrazolo[4,3-c]pyridine derivatives. We will dissect the essential experimental protocols, present comparative data, and explain the causal relationships between chemical structure and pharmacokinetic behavior, offering field-proven insights for researchers, scientists, and drug development professionals.

Pillar 1: Foundational In Vitro ADME Profiling

To predict a compound's in vivo behavior, a suite of robust in vitro assays is indispensable. These experiments provide early, critical data on a compound's potential liabilities and guide the structure-activity relationship (SAR) and structure-property relationship (SPR) optimization process.

Experimental Workflow: The In Vitro Gauntlet

The initial screening process involves a series of tiered experiments designed to assess the fundamental ADME properties of the synthesized derivatives.

in_vitro_workflow solubility Aqueous Solubility (pH 7.4) sol_rationale Predicts Dissolution & Absorbability solubility->sol_rationale permeability Caco-2 Permeability (Papp, Efflux Ratio) perm_rationale Predicts Intestinal Absorption permeability->perm_rationale metabolism Microsomal Stability (HLM, RLM) met_rationale Predicts Metabolic Clearance (First-Pass) metabolism->met_rationale ppb Plasma Protein Binding (fu) ppb_rationale Determines Free Drug Available for Target ppb->ppb_rationale cyp CYP450 Inhibition (IC50) cyp_rationale Predicts Drug-Drug Interaction Potential cyp->cyp_rationale in_vivo_workflow cluster_study In Vivo PK Study in Rats dosing Dosing IV Bolus (e.g., 2 mg/kg) Oral Gavage (e.g., 5 mg/kg) sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling leads to processing Plasma Separation (Centrifugation) sampling->processing followed by analysis LC-MS/MS Analysis (Quantify Drug Conc.) processing->analysis then pk_calc Pharmacokinetic Analysis (Calculate Parameters) analysis->pk_calc data for

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A Comparative Guide to Off-Target Effect Analysis of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of modern techniques for analyzing the off-target effects of small molecule drug candidates, using the 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold as a central case study. This class of compounds has been investigated for various therapeutic applications, including as inhibitors of Mycobacterium tuberculosis pantothenate synthetase[1]. However, like any small molecule, its journey from a promising hit to a clinical candidate is fraught with the peril of unintended molecular interactions. Understanding and mitigating these off-target effects is not merely a regulatory hurdle but a fundamental aspect of developing safer, more effective therapeutics.

Off-target interactions are a primary cause of drug toxicity and clinical trial failures.[2] They occur when a drug molecule binds to proteins other than its intended therapeutic target, leading to unforeseen biological consequences.[3] Proactively identifying these interactions early in the drug discovery pipeline allows for the strategic chemical modification of lead compounds to enhance selectivity or, alternatively, to pivot a compound's development toward a more promising therapeutic indication—a process known as drug repositioning.

This guide moves beyond a simple listing of methods. It explains the causality behind experimental choices and provides actionable protocols, empowering researchers to design and execute a robust, self-validating strategy for off-target profiling. We will compare three cornerstone methodologies: broad-panel kinase profiling, Cellular Thermal Shift Assay (CETSA), and cell-based phenotypic screening, illustrating an integrated workflow for de-risking a novel chemical entity.

The Challenge: An Integrated Approach to Off-Target Profiling

A comprehensive off-target analysis strategy does not rely on a single method. Instead, it integrates data from orthogonal assays to build a high-confidence profile of a compound's cellular interactions. A typical workflow begins with broad, in vitro screening to identify a wide range of potential off-targets, followed by more physiologically relevant cell-based assays to confirm target engagement and assess the functional consequences.

Off_Target_Workflow cluster_0 Phase 1: Broad Screening (In Vitro) cluster_2 Phase 3: Functional Consequence Analysis Compound Test Compound (3-Phenyl-4,5,6,7-tetrahydro- 1H-pyrazolo[4,3-c]pyridine) Kinase_Profiling Broad Kinase Profiling (e.g., Kinome Scan) Compound->Kinase_Profiling Identify potential off-targets CETSA Cellular Thermal Shift Assay (CETSA) Confirms Target Engagement Kinase_Profiling->CETSA Phenotypic_Screening Phenotypic Screening (e.g., High-Content Imaging) CETSA->Phenotypic_Screening Downstream_Analysis Downstream Pathway Analysis (Western Blot, RNA-Seq) CETSA->Downstream_Analysis

Caption: Integrated workflow for off-target identification and validation.

Kinase Profiling: Casting a Wide Net

Protein kinases are one of the most intensively pursued classes of drug targets, and consequently, kinase inhibitors frequently exhibit off-target activity due to the conserved nature of the ATP-binding pocket across the kinome.[4][5] Therefore, for a novel heterocyclic compound like this compound, assessing its kinome-wide selectivity is a critical first step.

Causality Behind Experimental Choice: Kinase profiling is employed early to rapidly identify potential off-target liabilities and opportunities.[4] By screening against hundreds of kinases in a single experiment, researchers can quickly generate a selectivity profile that guides the subsequent structure-activity relationship (SAR) optimization. We will compare our lead compound with a hypothetical, more optimized alternative, Compound B , to illustrate how this data drives decision-making.

Data Presentation: Kinase Selectivity Profile

Here, we present hypothetical data from a competitive binding assay (e.g., KINOMEscan™) for our lead compound and an alternative. The data is expressed as percent inhibition at a single concentration (e.g., 1 µM).

Kinase Target Gene Symbol This compound (% Inhibition @ 1 µM)Compound B (Alternative) (% Inhibition @ 1 µM)Comment
Cyclin-dependent kinase 9CDK998%99%Assumed On-Target
Dual-specificity tyrosine-regulated kinase 1ADYRK1A85%15%Significant Off-Target
Mitogen-activated protein kinase 1MAPK1/ERK245%10%Moderate Off-Target
Vascular endothelial growth factor receptor 2KDR/VEGFR272%25%Significant Off-Target
Abelson murine leukemia viral oncogene homolog 1ABL1<10%<10%No significant activity

This table clearly shows that while our lead compound is potent against its intended target (CDK9), it has significant off-target activity against DYRK1A and VEGFR2. In contrast, Compound B shows a much cleaner profile, demonstrating the value of iterative medicinal chemistry guided by broad profiling.

Experimental Protocol: Radiometric Kinase Assay (e.g., KinaseProfiler™)

This protocol outlines a typical radiometric assay for measuring kinase activity, a gold-standard method offered by service providers like Eurofins Discovery.[6]

  • Reaction Setup: Prepare a reaction mixture containing a specific kinase, its corresponding peptide substrate, and radiolabeled ATP (e.g., [γ-³³P]-ATP) in a suitable kinase buffer.

  • Compound Addition: Add the test compound (e.g., this compound) at the desired concentration (e.g., 1 µM for single-point screening or a dose-response curve for IC50 determination). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiation and Incubation: Initiate the kinase reaction by adding the [γ-³³P]-ATP. Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution that precipitates the peptide substrate, such as trichloroacetic acid (TCA), or by spotting the reaction mixture onto a phosphocellulose filter membrane.

  • Separation: Wash the filter membranes extensively to remove unincorporated [γ-³³P]-ATP, leaving only the radiolabeled, phosphorylated substrate bound to the membrane.

  • Detection: Measure the radioactivity on the filter membranes using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition by comparing the radioactivity in the presence of the test compound to the control wells.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

While in vitro assays are excellent for broad screening, they do not guarantee that a compound will engage its target in the complex environment of a living cell.[5] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures a compound's binding to its target protein in intact cells or tissue lysates.[7]

Causality Behind Experimental Choice: CETSA is based on the principle of ligand-induced thermal stabilization.[8][9] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. By measuring the amount of soluble protein remaining after a heat challenge, we can confirm target engagement.[10] This is a crucial validation step for the off-targets identified in the kinase screen.

CETSA_Workflow A 1. Treat intact cells with Compound or DMSO vehicle B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells and separate soluble vs. aggregated proteins B->C D 4. Quantify soluble target protein (e.g., Western Blot, MS) C->D E 5. Plot melt curves to determine thermal shift (ΔTm) D->E

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Data Presentation: CETSA Melt Curves and Thermal Shifts

The primary output of a CETSA experiment is a "melt curve," which plots the fraction of soluble protein as a function of temperature. A shift in this curve in the presence of a compound indicates target engagement.

Target Protein Condition Apparent Melting Temp (Tm) Thermal Shift (ΔTm) Interpretation
CDK9 DMSO Vehicle52.1°C-Baseline
10 µM Lead Compound58.6°C+6.5°C Strong On-Target Engagement
DYRK1A DMSO Vehicle55.4°C-Baseline
10 µM Lead Compound59.2°C+3.8°C Confirmed Off-Target Engagement
GAPDH DMSO Vehicle62.5°C-Baseline
10 µM Lead Compound62.6°C+0.1°CNo Engagement (Negative Control)

This data confirms that our lead compound engages not only its intended target, CDK9, but also the off-target kinase DYRK1A, inside the cell. The lack of a shift for the control protein, GAPDH, demonstrates the specificity of the interaction.

Experimental Protocol: Western Blot-Based CETSA
  • Cell Culture and Treatment: Culture cells (e.g., HEK293T) to ~80% confluency. Treat the cells with the test compound at the desired concentration or with DMSO vehicle and incubate for a specified time (e.g., 1 hour) at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step on ice.[8]

  • Cell Lysis: Lyse the cells to release their contents. This can be done by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize the protein concentration of all samples.

  • Western Blot Analysis: Separate the proteins from the soluble fraction by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific to the target proteins of interest (e.g., anti-CDK9, anti-DYRK1A).

  • Data Analysis: Quantify the band intensities for each temperature point. Normalize the data to the lowest temperature point (100% soluble) and plot the relative soluble fraction against temperature to generate the melt curves.

Phenotypic Screening: Assessing Functional Consequences

Confirming that a compound binds to an off-target is only part of the story. The ultimate goal is to understand the functional consequences of that interaction. Phenotypic screening assesses the overall effect of a compound on cellular morphology, health, or function, providing critical insights into its biological activity and potential toxicity.[3]

Causality Behind Experimental Choice: While target-based assays tell us if a compound binds, phenotypic assays tell us what happens as a result. By correlating the phenotypic outcome with the target engagement data from CETSA, we can begin to attribute specific cellular effects to on- and off-target activities. This is essential for predicting potential side effects in a clinical setting.

Downstream Signaling Pathway Analysis

The off-target binding to DYRK1A, confirmed by CETSA, could have significant biological implications. DYRK1A is involved in neurodevelopment and has been linked to pathways implicated in neurodegenerative diseases. The on-target inhibition of CDK9 affects transcriptional regulation. Visualizing these pathways helps to conceptualize the potential downstream effects.

Signaling_Pathways cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway Compound1 3-Phenyl-4,5,6,7-tetrahydro- 1H-pyrazolo[4,3-c]pyridine CDK9 CDK9 Compound1->CDK9 Inhibits PTEFb P-TEFb Complex CDK9->PTEFb Activates RNAPII RNA Pol II Phosphorylation PTEFb->RNAPII Transcription Transcriptional Elongation RNAPII->Transcription Compound2 3-Phenyl-4,5,6,7-tetrahydro- 1H-pyrazolo[4,3-c]pyridine DYRK1A DYRK1A Compound2->DYRK1A Inhibits NFAT NFAT Dephosphorylation DYRK1A->NFAT Neurodevelopment Altered Neurodevelopmental Signaling NFAT->Neurodevelopment

Caption: Potential on-target (CDK9) and off-target (DYRK1A) signaling pathways.

Experimental Protocol: High-Content Imaging for Cytotoxicity and Apoptosis
  • Cell Plating: Plate a relevant cell line (e.g., a neuronal cell line if neurotoxicity is a concern due to DYRK1A inhibition) in multi-well imaging plates (e.g., 96- or 384-well).

  • Compound Treatment: Treat the cells with a dilution series of the test compound and control compounds for a relevant time period (e.g., 24, 48, or 72 hours).

  • Staining: Stain the cells with a cocktail of fluorescent dyes that report on cellular health. For example:

    • Hoechst 33342: Stains the nuclei of all cells (for cell counting).

    • Propidium Iodide (PI) or similar: Enters and stains the nuclei of dead cells with compromised membranes.

    • Caspase-3/7 Reagent: A substrate that becomes fluorescent upon cleavage by activated caspases, indicating apoptosis.

  • Image Acquisition: Use an automated high-content imaging system to capture images of multiple fields within each well across the different fluorescent channels.

  • Image Analysis: Use specialized software to segment the images, identify individual cells, and quantify various parameters per cell, such as:

    • Total cell count (from Hoechst).

    • Percentage of dead cells (from PI).

    • Percentage of apoptotic cells (from Caspase-3/7).

    • Nuclear condensation and fragmentation (morphological indicators of apoptosis).

  • Data Interpretation: Plot dose-response curves for cytotoxicity and apoptosis to determine the concentrations at which the compound induces adverse cellular effects. This data can then be compared to the on- and off-target IC50 and CETSA engagement values to build a therapeutic index.

Conclusion

The comprehensive off-target analysis of a novel compound like this compound is a multi-faceted endeavor that is essential for modern drug development. This guide demonstrates an integrated, evidence-based approach that combines broad in vitro screening with targeted, cell-based validation. By employing kinase profiling to identify potential off-targets, using CETSA to confirm their engagement in a cellular context, and leveraging phenotypic screening to understand the functional consequences, researchers can make better-informed decisions. This rigorous, self-validating workflow not only de-risks candidates by identifying potential liabilities early but also enhances the probability of successfully translating a promising molecule into a safe and effective medicine.

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A Comparative Guide to Confirming the Binding Mode of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine to c-Met

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the binding mode of the 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold to the c-Met receptor tyrosine kinase. We will explore the structural basis of this interaction and contrast it with alternative c-Met inhibitors, supported by a framework of robust experimental data and methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and validate the molecular interactions of novel c-Met inhibitors.

The Strategic Importance of Targeting c-Met

The c-Met receptor, or hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a pivotal role in cellular processes such as proliferation, motility, migration, and invasion.[1] Its natural ligand is the hepatocyte growth factor (HGF).[2][3] Dysregulation of the HGF/c-Met signaling pathway through gene amplification, mutation, or protein overexpression is a known driver in the formation, progression, and metastasis of numerous human cancers, making it a critical target for therapeutic intervention.[4][5][6][7] Upon HGF binding, c-Met dimerizes and autophosphorylates key tyrosine residues in its intracellular kinase domain, initiating a cascade of downstream signaling.[2][8] This activation propagates through critical pathways including the Ras/Raf/MEK/MAPK and PI3K/Akt/mTOR axes, which are central to tumor cell growth and survival.[1][8]

cMet_Signaling_Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization GRB2 GRB2 Dimerization->GRB2 GAB1 GAB1 Dimerization->GAB1 STAT JAK/STAT Dimerization->STAT RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Angiogenesis, Invasion & Metastasis mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Figure 1: Simplified c-Met signaling cascade.

Binding Mode Analysis of the Pyrazolo[4,3-c]pyridine Scaffold

The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold is a promising core for the development of novel c-Met inhibitors.[9] Structure-based design has led to the synthesis of potent derivatives that exhibit significant inhibitory activity against the c-Met kinase.[9]

A derivative from this class, compound 8c from a key study, demonstrated an IC₅₀ of 68 nM against c-Met and showed dose-dependent inhibition of c-Met phosphorylation in the MKN45 gastric cancer cell line.[9] While a co-crystal structure is the definitive confirmation, molecular docking studies from this research provide a predictive binding model.

Predicted Binding Interactions:

  • Hinge Region: The pyrazolopyridine core typically forms critical hydrogen bonds with the hinge region of the kinase domain, a common feature for ATP-competitive inhibitors. This interaction likely involves the backbone amide of Met1160.

  • Hydrophobic Pockets: The phenyl group at the 3-position projects into a hydrophobic pocket, establishing favorable van der Waals interactions.

  • Solvent-Exposed Region: Modifications at other positions on the tetrahydro-pyridine ring can be tailored to interact with the solvent-exposed region, influencing both potency and selectivity.

The structural rigidity of the fused ring system, combined with the potential for substitution at multiple vectors, makes this scaffold a versatile platform for optimizing interactions within the c-Met ATP-binding site.

A Comparative Framework of c-Met Inhibitor Binding Modes

Small molecule c-Met inhibitors are broadly classified based on their binding conformation and interactions within the ATP pocket.[8][10][] Understanding these classes provides essential context for evaluating a novel scaffold.

Inhibitor ClassConformationKey Binding CharacteristicsRepresentative Examples
Type I U-shapedBinds to the active conformation of the kinase (DFG-in). Typically forms hydrogen bonds with the hinge region.[3][8] Highly selective.[]Crizotinib, Capmatinib, Tepotinib[12]
Type II ExtendedBinds to the inactive conformation (DFG-out), accessing an additional hydrophobic pocket.[8] Often multi-targeted.[]Cabozantinib, Merestinib[12]
Type III AtypicalNon-ATP competitive inhibitors that bind to sites distinct from the canonical ATP pocket.[8]Tivantinib
Novel Binders VariesOccupy different areas of the active site compared to traditional Type I inhibitors, potentially overcoming resistance mutations.[6][13]AM7, PF-04217903[13][14]

The this compound scaffold, based on its predicted interactions, most closely resembles a Type I inhibitor , utilizing the hinge region for anchorage and adjacent pockets for affinity and selectivity. Its efficacy will depend on how effectively its specific interactions stabilize the active "DFG-in" conformation of the kinase compared to these established alternatives.

Experimental Workflows for Binding Mode Confirmation

To move from a predictive model to definitive confirmation, a multi-faceted experimental approach is required. Each technique provides a unique piece of the puzzle, and together they create a self-validating system for characterizing the protein-ligand interaction.

Validation_Workflow Start Novel Inhibitor (e.g., Pyrazolo[4,3-c]pyridine) ITC Isothermal Titration Calorimetry (ITC) Start->ITC SPR Surface Plasmon Resonance (SPR) Start->SPR Cryst X-Ray Crystallography Start->Cryst Thermo Thermodynamics (ΔG, ΔH, ΔS, n, KD) ITC->Thermo Kinetics Kinetics & Affinity (ka, kd, KD) SPR->Kinetics Structure High-Resolution 3D Structure (Binding Site, Pose, Interactions) Cryst->Structure Confirmation Confirmed Binding Mode Thermo->Confirmation Kinetics->Confirmation Structure->Confirmation

Figure 2: Experimental workflow for validating a ligand's binding mode.
X-Ray Crystallography: The Definitive Structural Blueprint

Principle: This technique provides an atomic-resolution 3D structure of the protein-ligand complex, offering unequivocal evidence of the binding pose, specific molecular interactions, and any conformational changes in the protein upon binding.[15][16]

Causality in Protocol Design: The goal is to obtain well-diffracting crystals of the c-Met kinase domain in complex with the inhibitor. This can be achieved via co-crystallization (preferred when the ligand induces a conformational change) or soaking (simpler, but requires stable apo crystals).[15][17]

Step-by-Step Co-Crystallization Protocol:

  • Protein & Ligand Preparation:

    • Express and purify the c-Met kinase domain to >95% homogeneity.

    • Prepare a concentrated stock solution of the this compound derivative in a compatible solvent like DMSO (typically 50-100 mM).

  • Complex Formation:

    • Incubate the purified c-Met kinase with the ligand. The rationale for choosing the ligand concentration is critical: for potent inhibitors, a 1.5 to 5-fold molar excess is sufficient to ensure near-full occupancy. For weaker binders, a 10-fold or greater excess may be necessary.[15]

    • Incubation time can range from 30 minutes to several hours on ice to allow equilibrium to be reached.[15]

  • Crystallization Screening:

    • Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method. Screen a wide range of commercially available or in-house sparse matrix screens to explore different precipitants, buffers, and additives.

  • Crystal Optimization & Harvesting:

    • Once initial hits (small crystals) are identified, optimize conditions by fine-tuning precipitant and protein concentrations to grow larger, single crystals.

    • Harvest the crystals using a cryo-loop and flash-cool them in liquid nitrogen, using a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice crystal formation.

  • Data Collection & Structure Solution:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement if an apo-structure is available.[16]

    • Refine the model and build the ligand into the observed electron density map. The final refined structure will reveal the precise hydrogen bonds, hydrophobic interactions, and the orientation of the inhibitor in the c-Met active site.[18][19][20]

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding

Principle: ITC directly measures the heat released or absorbed during a binding event.[21][22] This allows for the determination of the binding affinity (Kₐ, or its inverse, Kₙ), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free, in-solution experiment.[23][24]

Causality in Protocol Design: The choice of buffer is paramount. ITC is highly sensitive to protonation effects; using a buffer with a low ionization enthalpy (e.g., phosphate) minimizes buffer-induced heat changes, providing a cleaner measurement of the intrinsic binding enthalpy.[23]

Step-by-Step ITC Protocol:

  • Sample Preparation:

    • Dialyze the purified c-Met kinase and the inhibitor solution extensively against the same buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4) to ensure a perfect match and avoid heat artifacts from buffer mismatch.

    • Degas all solutions immediately before the experiment to prevent air bubbles in the calorimeter cell.

  • Instrument Setup:

    • Load the c-Met protein into the sample cell. A common starting concentration is 10-30 µM.[21]

    • Load the ligand into the titration syringe at a concentration 10-15 times that of the protein (e.g., 150-300 µM). This concentration ratio ensures that saturation is reached during the experiment.

  • Titration Experiment:

    • Set the experiment temperature (typically 25 °C).

    • Perform a series of small, precisely controlled injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.

  • Control Experiment:

    • Perform an identical titration of the ligand into the buffer alone. This measures the heat of dilution and is crucial for accurate data analysis. This data is subtracted from the protein-ligand titration data.

  • Data Analysis:

    • Integrate the raw heat burst data to obtain the heat change per injection.

    • Fit the resulting binding isotherm (heat vs. molar ratio) to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.

ParameterWhat It Tells You
Kₙ (Dissociation Constant) The affinity of the inhibitor for c-Met. A lower Kₙ value indicates a stronger interaction.
n (Stoichiometry) The molar ratio of ligand to protein at saturation (e.g., n ≈ 1 indicates a 1:1 binding mode).
ΔH (Enthalpy Change) The contribution of hydrogen bonds and van der Waals interactions to the binding energy.
TΔS (Entropy Change) The contribution of hydrophobic interactions and conformational changes to the binding energy.
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of molecular interactions.[25] It is a powerful tool for determining the association rate (kₐ), dissociation rate (kₙ), and equilibrium dissociation constant (Kₙ).[26][27]

Causality in Protocol Design: Proper immobilization of the protein is critical. The c-Met kinase must be attached to the sensor chip in a way that preserves its native conformation and binding activity.[25][26] Amine coupling is common, but conditions like pH must be optimized to avoid denaturation.[25] Using a biotinylated kinase captured on a streptavidin chip can provide a more uniform and active surface.[26]

Step-by-Step SPR Protocol:

  • Chip Preparation and Protein Immobilization:

    • Activate the surface of a sensor chip (e.g., a CM5 chip for amine coupling).

    • Immobilize the purified c-Met kinase onto the sensor surface to a target density. A reference channel is created simultaneously (e.g., by activating and deactivating without protein) to subtract bulk refractive index changes and non-specific binding.

  • Analyte Injection (Binding Analysis):

    • Prepare a series of dilutions of the this compound derivative in running buffer.

    • Inject the different concentrations of the inhibitor over both the active and reference channels at a constant flow rate. This generates sensorgrams showing the association phase.

  • Dissociation Phase:

    • After each injection, switch back to flowing only the running buffer over the chip. This allows for the measurement of the dissociation of the inhibitor from the immobilized c-Met.

  • Surface Regeneration:

    • If the interaction is reversible, the surface can be regenerated by injecting a solution (e.g., low pH glycine or high salt) to remove all bound inhibitor, preparing the chip for the next injection cycle.

  • Data Analysis:

    • After subtracting the reference channel data, the resulting sensorgrams are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding).

    • This fitting process yields the kinetic rate constants.

ParameterWhat It Tells You
kₐ (Association Rate) How quickly the inhibitor binds to c-Met (units: M⁻¹s⁻¹).
kₙ (Dissociation Rate) How quickly the inhibitor dissociates from c-Met (units: s⁻¹). A slow kₙ often correlates with longer target engagement and duration of action.
Kₙ (Dissociation Constant) The equilibrium affinity constant, calculated as kₙ/kₐ (units: M). This value can be compared with the Kₙ obtained from ITC.

Conclusion

Confirming the binding mode of a novel inhibitor like this compound requires a rigorous, multi-pronged approach. While computational predictions provide a valuable starting hypothesis, they must be validated by empirical data. By integrating the high-resolution structural detail from X-ray crystallography , the thermodynamic signature from ITC , and the kinetic profile from SPR , researchers can build a comprehensive and irrefutable model of the inhibitor's interaction with c-Met. This detailed understanding is fundamental for rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties necessary to develop a successful therapeutic agent.

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A Senior Application Scientist's Guide to Validating In Vitro to In Vivo Correlation (IVIVC) for Pyrazolo[4,3-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and validating a meaningful In Vitro to In Vivo Correlation (IVIVC) for pyrazolo[4,3-c]pyridine compounds. This class of compounds, often investigated as potent kinase inhibitors, frequently exhibits poor aqueous solubility, categorizing them under the Biopharmaceutics Classification System (BCS) Class II.[1][2][3] For these compounds, in vitro dissolution is the rate-limiting step for in vivo absorption, making a robust IVIVC an invaluable tool in drug development.[1][4]

A validated IVIVC can serve as a surrogate for in vivo bioequivalence studies, support the justification of dissolution specifications, and de-risk post-approval changes to the formulation, manufacturing process, or site.[5][6][7][8][9] This guide will delve into the causality behind experimental choices, describe self-validating protocols, and provide a clear path to establishing a predictive, regulatory-compliant IVIVC model.

The Foundational Importance of IVIVC for BCS Class II Compounds

For BCS Class II compounds like many pyrazolo[4,3-c]pyridine derivatives, the oral bioavailability is highly sensitive to the formulation's ability to enhance and maintain drug solubility in the gastrointestinal tract.[10][11][12][13] Therefore, an in vitro dissolution test that accurately mimics the in vivo dissolution and absorption process is critical. Establishing a Level A IVIVC, the highest level of correlation, is the ultimate goal.[1][8][9] A Level A correlation represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile, allowing for the prediction of the entire plasma concentration-time course from in vitro data.[1][9][14]

Designing the IVIVC Study: A Strategic Workflow

The development and validation of an IVIVC model is a systematic process. It begins with the formulation of products with varying release rates and culminates in the statistical validation of the correlation's predictability.

IVIVC_Workflow cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Model Development & Validation A Develop Formulations (Slow, Medium, Fast Release) B Conduct Discriminatory In Vitro Dissolution Studies A->B Characterize Release C Perform In Vivo Pharmacokinetic Study A->C Test Formulations E Establish IVIVC Model (Fraction Dissolved vs. Fraction Absorbed) B->E In Vitro Data D Deconvolute In Vivo Data to Obtain Fraction Absorbed C->D Plasma Concentration Data D->E In Vivo Data F Validate Model (Internal & External Predictability) E->F Assess Predictability

Caption: High-level workflow for establishing a Level A IVIVC.

Part 1: In Vitro Dissolution Method Development - The Predictive Foundation

The cornerstone of a successful IVIVC is an in vitro dissolution method with discriminatory power that is reflective of the in vivo environment. For poorly soluble pyrazolo[4,3-c]pyridine compounds, standard USP apparatus (e.g., USP Apparatus 2, paddle) is often used, but the key lies in the selection of biorelevant dissolution media.[15]

Comparison of Dissolution Media for BCS Class II Compounds
Media TypeCompositionRationale & Use CaseAdvantagesDisadvantages
Compendial Media (e.g., SGF, SIF) Simple buffers (e.g., HCl, phosphate)Initial screening, QC testing.Simple, reproducible.Poorly predictive for BCS II drugs; lacks physiological surfactants.
Surfactant-Containing Media Compendial media + Surfactant (e.g., 0.5% SLS)To achieve sink conditions for low-solubility drugs.Can aid in discriminating formulations based on disintegration and deaggregation.[16][17]Surfactant levels are often not physiologically relevant and may mask formulation differences.[18]
Fasted State Simulated Intestinal Fluid (FaSSIF) Bile salt (e.g., Taurocholate), Lecithin, pH 6.5 bufferSimulates conditions in the upper intestine in a fasted state.More predictive of in vivo dissolution for many BCS II drugs.[15]More complex to prepare; may not be suitable for all compounds.
Fed State Simulated Intestinal Fluid (FeSSIF) Higher concentrations of bile salt and lecithin, pH 5.0 bufferSimulates post-prandial conditions, important for drugs with a positive food effect.Crucial for predicting food effects on absorption.[15]Increased complexity and potential for variability.

Causality: The choice of dissolution medium is critical. For a pyrazolo[4,3-c]pyridine compound, which is likely to be a weak base, its solubility will be pH-dependent. Furthermore, the presence of bile salts and lipids in the gut can significantly enhance its solubilization. Therefore, FaSSIF or other biorelevant media are often necessary to create a dissolution environment that has a higher chance of correlating with the in vivo process.[15]

Experimental Protocol: Discriminatory Dissolution Testing
  • Apparatus: USP Apparatus 2 (Paddles) at a justified agitation speed (e.g., 50-75 RPM).

  • Formulations: Test a minimum of three formulations with different release rates (e.g., slow, medium, fast).[5] These can be achieved by altering formulation variables such as particle size of the active pharmaceutical ingredient (API), levels of disintegrant, or manufacturing process parameters (e.g., compaction force).

  • Media Comparison:

    • Perform dissolution profiling in 900 mL of 0.1 N HCl for 2 hours.

    • Perform dissolution profiling in 900 mL of pH 4.5 acetate buffer.

    • Perform dissolution profiling in 900 mL of pH 6.8 phosphate buffer.

    • Perform dissolution profiling in 900 mL of FaSSIF.

  • Sampling: Collect samples at appropriate time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes) to adequately characterize the dissolution profile.

  • Analysis: Analyze the concentration of the dissolved pyrazolo[4,3-c]pyridine compound using a validated analytical method (e.g., HPLC-UV).

  • Selection: Choose the dissolution method (medium and apparatus conditions) that best discriminates between the formulations with different release rates. This selected method will be used for the formal IVIVC development.

Part 2: In Vivo Pharmacokinetic Study - The Human Benchmark

The in vivo component of the IVIVC study involves administering the different formulations to human subjects and measuring the resulting plasma concentrations of the drug over time.[19][20][[“]]

Experimental Protocol: Crossover Pharmacokinetic Study
  • Study Design: A single-dose, randomized, crossover study in healthy volunteers is the ideal design to minimize inter-subject variability.[5]

  • Subjects: A sufficient number of healthy volunteers to achieve adequate statistical power.

  • Treatments:

    • Formulation 1 (e.g., Slow Release)

    • Formulation 2 (e.g., Medium Release)

    • Formulation 3 (e.g., Fast Release)

    • An intravenous (IV) bolus or infusion of the drug (if available, to determine absolute bioavailability and disposition parameters).

  • Washout Period: An adequate washout period between treatments to ensure complete elimination of the drug from the previous period.

  • Blood Sampling: Collect blood samples at a frequency that is sufficient to characterize the plasma concentration-time profile, particularly around the peak concentration (Cmax) and during the absorption and elimination phases.

  • Bioanalysis: Analyze plasma samples for the pyrazolo[4,3-c]pyridine compound using a validated, sensitive, and specific bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: For each subject and formulation, calculate key pharmacokinetic parameters, including Cmax, Tmax, and Area Under the Curve (AUC).

Part 3: IVIVC Model Development and Validation

This phase involves mathematically linking the in vitro and in vivo data and then rigorously testing the predictive power of the resulting model.[6][22]

Step 1: Deconvolution of In Vivo Data

The raw plasma concentration-time data represents the net result of absorption, distribution, metabolism, and elimination (ADME). To establish a correlation with in vitro dissolution, we must first isolate the in vivo absorption profile. This is achieved through deconvolution.[1] Methods like the Wagner-Nelson or numerical deconvolution are used to calculate the cumulative fraction of the drug absorbed in vivo over time.

Deconvolution_Process Plasma_Data In Vivo Plasma Concentration vs. Time Deconvolution Deconvolution Algorithm (e.g., Wagner-Nelson) Plasma_Data->Deconvolution Absorption_Profile In Vivo Fraction Absorbed vs. Time Deconvolution->Absorption_Profile

Caption: Deconvolution isolates the in vivo absorption profile.

Step 2: Building the Level A Correlation Model

A Level A IVIVC is a point-to-point correlation between the in vitro dissolution and in vivo absorption profiles.[8][9] The simplest approach is to plot the mean percent of drug absorbed versus the mean percent of drug dissolved at corresponding time points for each formulation. A linear regression model is often sufficient, but non-linear models can also be explored.[22]

Hypothetical IVIVC Data for a Pyrazolo[4,3-c]pyridine Compound

Time (hr)% Dissolved (Fast)% Absorbed (Fast)% Dissolved (Medium)% Absorbed (Medium)% Dissolved (Slow)% Absorbed (Slow)
0.25454230281514
0.5757255533533
1.0959280786058
2.01009895938583
4.0100100100999896
8.0100100100100100100
Step 3: Validation of the IVIVC Model

Validation is a critical step to ensure the model is truly predictive.[6][22] This involves assessing both internal and external predictability.

  • Internal Predictability: The model is used to predict the plasma concentration profiles for the very formulations that were used to build it. The predicted Cmax and AUC are then compared to the observed values.[6]

  • External Predictability: Ideally, the model's predictive performance is tested using a new formulation with a different release rate that was not used in the model development.[6][23]

According to FDA guidance, the average prediction error (%PE) for Cmax and AUC should be no more than 15%, and for individual subjects, it should not exceed 20%.[24]

Prediction Error Calculation: %PE = (|Observed Value - Predicted Value| / Observed Value) * 100

Conclusion: The Strategic Advantage of a Validated IVIVC

For pyrazolo[4,3-c]pyridine compounds, which often present solubility challenges, a well-developed and validated Level A IVIVC is more than a regulatory checkbox; it is a powerful scientific tool. It provides a deep understanding of the formulation's performance and establishes a crucial link between routine in vitro quality control tests and clinical efficacy.[8][25] By following the systematic approach outlined in this guide—from developing discriminatory dissolution methods to rigorous in vivo testing and predictive modeling—drug developers can streamline their programs, reduce the need for costly and time-consuming clinical studies, and ultimately accelerate the delivery of novel therapeutics to patients.[8][22]

References

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  • Xiao, F., & Yang, M. (2018). Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. Journal of food and drug analysis, 26(2), 555–566. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. As a substituted tetrahydro-pyrazolo-pyridine, this compound shares structural similarities with other biologically active heterocyclic amines. The procedures outlined below are designed to mitigate risks to personnel and the environment, ensuring compliance with standard laboratory safety practices and hazardous waste regulations. The causality behind each recommendation is explained to empower researchers with a deeper understanding of safe laboratory operations.

Hazard Identification and Risk Assessment

This compound and its analogs are not extensively characterized in publicly available toxicology literature. Therefore, a conservative approach, treating the compound as potentially hazardous, is mandatory. The hazard assessment is based on data from structurally related pyrazolo-pyridine and pyridine compounds.

Primary Hazards:

  • Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on analogs.

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.

  • Environmental Hazards: The environmental fate of this specific compound is not well-documented. However, pyridine derivatives can be toxic to aquatic life. Therefore, it must be prevented from entering drains, surface waters, or groundwater.

Hazard CategoryDescriptionPrimary Exposure Routes
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or inhaled.Ingestion, Skin Contact, Inhalation
Skin Corrosion/Irritation Causes skin irritation.Skin Contact
Serious Eye Damage/Irritation Causes serious eye irritation.Eye Contact
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Inhalation
Environmental Hazard Assumed hazardous to the aquatic environment.Release to soil or waterways

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure. The selection of specific equipment must be based on the concentration and quantity of the substance being handled at the specific workplace.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Dispose of contaminated gloves after use.Prevents dermal absorption and skin irritation.
Eye/Face Protection Approved safety glasses with side shields or chemical safety goggles.Protects against splashes and airborne particles.
Skin and Body Protection Laboratory coat. A chemical-resistant apron or full suit may be required for large quantities.Prevents contamination of personal clothing and skin.
Respiratory Protection Handle only in a certified chemical fume hood. If a fume hood is unavailable or for spill cleanup, use a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99).Prevents inhalation of dust, aerosols, or vapors.

Spill Management Protocol

Immediate and appropriate response to a spill is critical to minimizing exposure and environmental contamination.

Small Spills (Manageable by trained personnel)
  • Evacuate & Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated (fume hood).

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Containment: Cover the spill with an inert, absorbent material such as vermiculite, sand, or dry earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable, and properly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EH&S) department.

Large Spills
  • Evacuate Immediately: Evacuate the laboratory, closing the doors behind you. Alert all nearby personnel.

  • Isolate: Secure the area to prevent entry.

  • Call for Help: Contact your institution's emergency response team or EH&S immediately. Provide them with the chemical name and any available SDS.

  • Do Not Attempt to Clean Up: A large spill requires specialized equipment and training. Await the arrival of emergency responders.

Decontamination and Waste Segregation

Proper segregation of waste is the foundational step in a compliant disposal process. Cross-contamination of waste streams can create dangerous chemical reactions and complicate the final disposal process, often at a significant cost.

  • Glassware Decontamination: Rinse contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol). Collect the first rinse as hazardous waste. The subsequent rinses may be managed as non-hazardous waste depending on institutional policy, but it is best practice to collect all rinses. After solvent rinsing, wash with soap and water.

  • Waste Streams: Different types of waste must be collected in separate, clearly labeled containers.

    • Solid Waste: Unused or expired pure compound, contaminated absorbents, and grossly contaminated PPE.

    • Liquid Waste (Halogenated/Non-Halogenated): Solutions containing the compound and solvent rinses. Segregate based on the solvent (halogenated vs. non-halogenated) as per your facility's guidelines.

    • Sharps: Contaminated needles, scalpels, or broken glass.

Step-by-Step Disposal Procedure

Direct disposal of this compound into sanitary sewer systems or general trash is strictly prohibited. This compound must be managed as hazardous chemical waste.

  • Container Selection: Choose a chemically compatible, leak-proof container with a secure, tight-fitting lid. The container must be in good condition.

  • Waste Collection: Place waste into the appropriate container. Do not mix incompatible waste types. For liquid waste, do not fill containers beyond 90% capacity to allow for vapor expansion.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound" (no abbreviations).

    • All other components in the container, including solvents and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be a secondary containment bin in a well-ventilated location, away from heat and incompatible materials like strong oxidizing agents.

  • Arrange for Disposal: Once the container is full or you are finished generating this waste stream, contact your institution's EH&S department or licensed professional waste disposal service to arrange for pickup and final disposal. Final disposal will likely involve high-temperature incineration at a permitted facility.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste generated from this compound.

G start Waste Generated (3-Phenyl-4,5,6,7-tetrahydro- 1H-pyrazolo[4,3-c]pyridine) spill Accidental Spill? start->spill spill_size Spill Size? spill->spill_size Yes routine_waste Routine Experimental Waste spill->routine_waste No small_spill Small Spill: 1. Don PPE 2. Absorb with inert material 3. Collect in sealed container spill_size->small_spill Small large_spill Large Spill: 1. Evacuate Area 2. Isolate & Secure 3. Call EH&S/Emergency spill_size->large_spill Large label_container Label as Hazardous Waste: - Full Chemical Name - All Components & % - Hazards small_spill->label_container dispose Contact Licensed Professional Waste Disposal Service for Pickup large_spill->dispose waste_type Identify Waste Type routine_waste->waste_type solid Solid Waste: (Pure compound, contaminated PPE, absorbents) waste_type->solid liquid Liquid Waste: (Solutions, rinsates) waste_type->liquid solid->label_container liquid->label_container store Store in designated Satellite Accumulation Area (Secondary Containment) label_container->store store->dispose

Caption: Waste disposal decision workflow for this compound.

References

  • Chemcia Scientific, LLC. MATERIAL SAFETY DATA SHEET: 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride.

  • CymitQuimica. (2023-10-16). SAFETY DATA SHEET.

  • Sigma-Aldrich. (2025-08-05). SAFETY DATA SHEET: Pyridine.

  • Angene Chemical. (2024-11-01). Safety Data Sheet: 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride.

  • ECHEMI. 1H-Pyrazolo[4,3-c]pyridine SDS, 271-52-3 Safety Data Sheets.

  • ECHEMI. 1H-PYRAZOLO[4,3-B]PYRIDINE SDS, 272-52-6 Safety Data Sheets.

  • Carl ROTH.

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, a member of the biologically active pyrazolopyridine class of compounds.[1] As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment through a comprehensive understanding of the materials we handle. This guide is built on the foundational principles of risk assessment, hazard control, and procedural diligence. The recommendations herein are synthesized from safety data for structurally similar compounds and the parent pyridine heterocycle, establishing a robust margin of safety.

Hazard Analysis: Understanding the Risk Profile

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a thorough risk assessment can be constructed by analyzing its structural components and data from close chemical analogs.

  • Core Structure: The molecule is a derivative of pyridine, a heterocyclic amine. Pyridine itself is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[2][3] It is irritating to the eyes, skin, and respiratory tract and may cause damage to the liver and kidneys.[4][5]

  • Analog Data: Safety data for the closely related compound, 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride, indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

  • Physical Form: Derivatives of this compound are typically described as white to off-white solids.[6] This is a critical physical property, as it dictates that the primary routes of exposure will be through the inhalation of dust or aerosols and direct skin or eye contact with the solid particles, rather than the inhalation of volatile vapors.

Based on this composite analysis, we must treat this compound as a hazardous compound with the potential for skin, eye, and respiratory irritation, as well as systemic toxicity upon ingestion or significant dermal absorption.

The Hierarchy of Controls: Your First Line of Defense

Before detailing Personal Protective Equipment (PPE), it is imperative to implement engineering and administrative controls to minimize potential exposure. PPE is the last line of defense.

  • Engineering Controls: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted within a certified chemical fume hood or a powder containment hood (balance enclosure) to prevent the release of airborne particles into the laboratory environment.

  • Administrative Controls:

    • Designate a specific area for handling this compound.

    • Restrict access to authorized and trained personnel only.

    • Ensure eyewash stations and safety showers are unobstructed and located within a 10-second travel distance.[7]

    • Develop and practice a spill response plan before beginning work.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. The following table summarizes the minimum required PPE for handling this compound.

Body Part PPE Specification Rationale and Causality
Hands Double-gloving with Butyl Rubber or Viton outer gloves and Nitrile inner gloves.The pyridine core suggests poor resistance to nitrile gloves alone.[8][9] Butyl rubber offers superior protection against a wide variety of chemicals, including heterocyclic amines.[10] Double-gloving provides an additional barrier and allows for safe removal of the contaminated outer glove.
Eyes/Face ANSI Z87.1-compliant safety glasses with side shields (minimum). A full-face shield worn over safety glasses is required when there is a risk of splashes or handling larger quantities (>1g).Protects against airborne particles and accidental splashes. A face shield offers a broader area of protection for the entire face.
Body A fully-fastened, long-sleeved laboratory coat. A chemically resistant apron should be worn over the lab coat when handling solutions or larger quantities.Prevents contact of the solid compound or solutions with skin and personal clothing.
Respiratory Required when handling the powder outside of a containment hood or when there is a potential for aerosol generation (e.g., during sonication or vigorous mixing).See Section 4 for a detailed respiratory protection plan.
Feet Closed-toe, non-porous shoes.Protects feet from spills and falling objects.
Glove Selection Protocol

The choice of glove material is critical. Standard nitrile examination gloves are not sufficient for prolonged handling of pyridine-based compounds due to their low chemical resistance.[9][11]

Step-by-Step Glove Usage:

  • Donning: First, don a pair of well-fitting nitrile gloves (inner layer). Ensure they are pulled over the cuff of your lab coat sleeve. Then, don the appropriate size of Butyl rubber gloves (outer layer).

  • During Use: Be mindful of glove integrity. If any sign of degradation or a suspected tear occurs, move to a safe area, remove both pairs of gloves immediately, wash your hands thoroughly, and don fresh gloves.

  • Doffing (Removal):

    • With your gloved right hand, grasp the outside of the left outer glove at the wrist and peel it off, turning it inside out.

    • Hold the removed glove in your gloved right hand.

    • Slide the fingers of your now ungloved left hand under the wrist of the remaining right outer glove and peel it off over the first glove, containing it.

    • Dispose of the outer gloves in the designated hazardous waste container.

    • Repeat the process for the inner nitrile gloves.

    • Always wash your hands thoroughly with soap and water after removing all gloves.

Respiratory Protection Plan

Given that the compound is a solid and may cause respiratory irritation, a risk-based approach to respiratory protection is essential. The Occupational Safety and Health Administration (OSHA) requires the use of respirators when effective engineering controls are not feasible.[12]

Workflow for Respirator Selection

The following diagram outlines the decision-making process for selecting the appropriate level of respiratory protection.

PPE_Workflow Respiratory Protection Decision Workflow start Start: Handling 3-Phenyl-4,5,6,7-tetrahydro- 1H-pyrazolo[4,3-c]pyridine check_enclosure Is the procedure (weighing, transfer) performed ENTIRELY within a certified fume hood or powder enclosure? start->check_enclosure no_respirator No respirator required. Continue with standard PPE. check_enclosure->no_respirator Yes check_aerosol Is there a risk of generating dust or aerosols outside of an enclosure? (e.g., large spills, sonication) check_enclosure->check_aerosol No end End of Procedure no_respirator->end check_aerosol->no_respirator No half_mask Minimum: Half-mask, air-purifying respirator (APR) with organic vapor/ acid gas (OV/AG) cartridges and P100 particulate filters. check_aerosol->half_mask Yes full_face High Risk / Spill Cleanup: Full-face APR with OV/AG/P100 cartridges or a Powered Air-Purifying Respirator (PAPR). half_mask->full_face For increased risk half_mask->end full_face->end

Sources

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